molecular formula C10H6ClNO2 B1359350 2-Chloro-5-(2-furanoyl)pyridine CAS No. 914203-43-3

2-Chloro-5-(2-furanoyl)pyridine

Cat. No.: B1359350
CAS No.: 914203-43-3
M. Wt: 207.61 g/mol
InChI Key: WDQAGVRTKLSCKJ-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-furanoyl)pyridine is a useful research compound. Its molecular formula is C10H6ClNO2 and its molecular weight is 207.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-(2-furanoyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(2-furanoyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-chloropyridin-3-yl)-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-9-4-3-7(6-12-9)10(13)8-2-1-5-14-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQAGVRTKLSCKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641816
Record name (6-Chloropyridin-3-yl)(furan-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914203-43-3
Record name (6-Chloropyridin-3-yl)(furan-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-5-(2-furanoyl)pyridine: Methodologies, Mechanistic Insights, and Practical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 2-Chloro-5-(2-furanoyl)pyridine, a heterocyclic ketone of significant interest in medicinal chemistry and drug development. The pyridine and furan scaffolds are prevalent in a vast number of pharmaceuticals, and their combination in this molecule creates a versatile building block for novel therapeutic agents.[1] This document emphasizes the most scientifically sound and industrially viable synthetic route, the Friedel-Crafts acylation, offering a detailed analysis of the reaction mechanism, step-by-step experimental protocols, and critical process parameters. Alternative strategies are also discussed to provide a comprehensive overview for researchers, chemists, and professionals in the pharmaceutical sciences.

Introduction and Strategic Overview

2-Chloro-5-(2-furanoyl)pyridine is a key intermediate whose structure combines an electron-deficient chloropyridine ring with an electron-rich furan ring through a ketone linker. This unique electronic and structural arrangement makes it a valuable precursor for synthesizing a wide array of more complex molecules, particularly those targeting biological systems.

The synthesis of such aryl ketones is most classically and efficiently achieved via electrophilic aromatic substitution, specifically the Friedel-Crafts acylation . The core strategic decision lies in determining which heterocyclic ring will act as the nucleophile and which will be the source of the electrophilic acylium ion.

  • Strategy A: Acylation of 2-Chloropyridine. This approach is fundamentally challenging. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, and this effect is exacerbated by the electron-withdrawing chloro-substituent. It is therefore highly deactivated towards electrophilic attack.

  • Strategy B: Acylation of Furan. This is the preferred and more logical strategy. Furan is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic substitution, particularly at the C2 position. The synthesis, therefore, focuses on preparing an appropriate acylating agent derived from 2-chloropyridine and using it to acylate furan.

This guide will focus primarily on the execution of Strategy B, which represents the most robust and highest-yielding pathway.

G cluster_0 Strategy B: Acylation of Furan (Preferred Route) A 2-Chloronicotinic Acid (Precursor) B 2-Chloro-5-pyridinecarbonyl Chloride (Acylating Agent) A->B Chlorination (e.g., SOCl₂) C Friedel-Crafts Acylation (with Furan) B->C Lewis Acid (e.g., AlCl₃) D 2-Chloro-5-(2-furanoyl)pyridine (Target Molecule) C->D Work-up & Purification G cluster_main Friedel-Crafts Acylation Workflow Setup 1. Prepare Anhydrous Setup (Inert Atmosphere, 0°C) AddLA 2. Add Lewis Acid (AlCl₃) to Solvent (DCM) Setup->AddLA AddAcyl 3. Add 2-Chloro-5-pyridinecarbonyl Chloride Solution AddLA->AddAcyl AddFuran 4. Add Furan Solution (Dropwise, maintain temp < 5°C) AddAcyl->AddFuran React 5. Stir at 0°C to RT (Monitor by TLC/LC-MS) AddFuran->React Quench 6. Quench Reaction (Pour onto Ice/HCl) React->Quench Extract 7. Organic Extraction (e.g., with DCM) Quench->Extract Purify 8. Purify Product (Column Chromatography) Extract->Purify Product Final Product Purify->Product

Sources

"2-Chloro-5-(2-furanoyl)pyridine chemical properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-5-(2-furanoyl)pyridine

Introduction

2-Chloro-5-(2-furanoyl)pyridine is a heterocyclic ketone that serves as a crucial building block in modern organic synthesis. Its unique structure, featuring a reactive 2-chloropyridine moiety linked to a furanoyl group, presents multiple avenues for chemical modification. This combination makes it a valuable intermediate, particularly in the fields of medicinal chemistry and materials science, where the pyridine and furan rings are common pharmacophores and functional motifs. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of 2-Chloro-5-(2-furanoyl)pyridine are summarized below. These characteristics are foundational for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
IUPAC Name (6-chloropyridin-3-yl)(furan-2-yl)methanone[1]
CAS Number 914203-43-3[1][2]
Molecular Formula C₁₀H₆ClNO₂[1]
Molecular Weight 207.61 g/mol [1]
Appearance Typically a solid (powder/crystals)General chemical catalogs
Canonical SMILES O=C(C1=CC=C(Cl)N=C1)C1=CC=CO1[1]
InChI Key WDQAGVRTKLSCKJ-UHFFFAOYSA-N[1]
Molecular Structure

The structure consists of a pyridine ring chlorinated at the 2-position and a furan ring attached via a carbonyl bridge at the 5-position of the pyridine.

Figure 1: Molecular Structure of 2-Chloro-5-(2-furanoyl)pyridine

Spectral Data and Characterization

While specific spectra for this exact compound are not publicly available, its structure allows for predictable spectral characteristics based on analysis of its constituent moieties.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (7.0-9.0 ppm). The three protons on the pyridine ring will appear as doublets and a doublet of doublets, with coupling constants characteristic of ortho and meta relationships. The three protons on the furan ring will also appear in the aromatic region, typically between 6.5 and 7.8 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display ten unique signals. The carbonyl carbon will be the most downfield signal (typically >180 ppm). The carbons of the pyridine and furan rings will appear in the aromatic region (approx. 110-160 ppm). The carbon atom attached to the chlorine (C2 of the pyridine ring) will be significantly influenced by the halogen's electronegativity.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching absorption around 1650-1680 cm⁻¹. Other key peaks will include C=N and C=C stretching vibrations from the aromatic rings (approx. 1400-1600 cm⁻¹) and C-Cl stretching vibrations (typically below 800 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 207 and a characteristic M+2 peak at m/z 209 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Synthesis and Reactivity Profile

Synthesis

2-Chloro-5-(2-furanoyl)pyridine is typically synthesized via a Friedel-Crafts acylation reaction or by leveraging cross-coupling methodologies. A plausible synthetic route involves the acylation of a suitable 2-chloropyridine derivative.

Illustrative Synthesis Protocol: Friedel-Crafts Acylation

This protocol is a generalized representation based on standard organic chemistry principles for synthesizing aryl ketones.

  • Reactant Preparation: To a solution of 2-chloropyridine-5-carbonyl chloride in a dry, inert solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) at 0 °C.

  • Addition of Furan: Slowly add furan to the reaction mixture while maintaining the low temperature. The causality for the low temperature is to control the exothermicity of the reaction and prevent side reactions or degradation of the furan ring.

  • Reaction Progression: Allow the mixture to stir and slowly warm to room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: The reaction is quenched by carefully adding ice-cold water or dilute hydrochloric acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the pure 2-Chloro-5-(2-furanoyl)pyridine.

Reactivity

The reactivity of this molecule is governed by its three main components: the carbonyl group, the furan ring, and the 2-chloropyridine ring.

  • Nucleophilic Aromatic Substitution (SNAAr): The chlorine atom at the C2 position of the pyridine ring is the most active site for nucleophilic substitution.[3] The electron-withdrawing nature of the ring nitrogen atom makes the C2 position electron-deficient and thus highly susceptible to attack by nucleophiles (e.g., amines, alkoxides, thiols). This reaction is a cornerstone of its utility as a synthetic intermediate, allowing for the introduction of diverse functional groups.

  • Carbonyl Group Chemistry: The ketone functional group can undergo standard carbonyl reactions, such as reduction to a secondary alcohol using agents like sodium borohydride, or reductive amination to form corresponding amines.

  • Electrophilic Substitution: The furan ring is electron-rich and can undergo electrophilic substitution, although the electron-withdrawing nature of the attached acyl-pyridine group will deactivate it compared to unsubstituted furan.

start 2-Chloro-5-(2-furanoyl)pyridine product 2-Substituted-5-(2-furanoyl)pyridine start->product Nucleophilic Aromatic Substitution (SNAAr) reagent Nucleophile (Nu-H) e.g., R-NH₂, R-OH, R-SH reagent->product

Figure 2: Key Reactivity Pathway for 2-Chloro-5-(2-furanoyl)pyridine

Applications in Research and Development

The primary value of 2-Chloro-5-(2-furanoyl)pyridine lies in its role as a versatile intermediate for constructing more complex molecules with potential biological activity.

  • Drug Discovery: Pyridine and furan derivatives are prevalent in pharmaceuticals. The ability to easily displace the chloro group allows for the rapid synthesis of libraries of compounds for high-throughput screening.[3] Derivatives have been explored for various therapeutic targets, including potential use in developing novel antitumor, antimicrobial, and anti-malarial agents.[4][5]

  • Agrochemicals: The 2-chloropyridine scaffold is a key component in several insecticides and herbicides. This intermediate can be used to synthesize new agrochemical candidates.[3]

  • Materials Science: Heterocyclic compounds are used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the molecule can be tuned through substitution at the chlorine position.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 2-Chloro-5-(2-furanoyl)pyridine.

  • Hazard Identification: The compound is classified with the following hazard statements[1]:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautions for Safe Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

    • Avoid breathing dust, fumes, or vapors.[7]

    • Wash hands thoroughly after handling.[1]

    • Avoid contact with skin and eyes.[6]

  • Storage:

    • Store in a tightly sealed container in a dry, cool, and well-ventilated place.[6]

    • Keep away from strong oxidizing agents and strong acids.[8]

Conclusion

2-Chloro-5-(2-furanoyl)pyridine is a high-value synthetic intermediate whose utility is derived from the strategic placement of its functional groups. The reactive C-Cl bond on the electron-deficient pyridine ring provides a reliable handle for introducing molecular diversity, making it a powerful tool for professionals in drug discovery and materials science. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for leveraging its full synthetic potential.

References

  • National Center for Biotechnology Information. "2-Chloro-5-fluoropyridine." PubChem Compound Database. Available at: [Link]

  • Google Patents. (1994). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Pipzine Chemicals. 2-Chloro-5-fluoropyridine Manufacturer & Supplier China. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. Available at: [Link]

  • SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. Available at: [Link]

  • PrepChem.com. Synthesis of 2-chloro-5-(chloromethyl)pyridine. Available at: [Link]

  • St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Available at: [Link]

  • SpectraBase. 2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum. Available at: [Link]

  • ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Available at: [Link]

  • Rao, S. V., et al. The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Available at: [Link]

  • ResearchGate. Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. Available at: [Link]

  • PubMed. (2010). Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents. Available at: [Link]

  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • Google Patents. (1986). US4612377A - Preparation of 2-chloro-5-methylpyridine.

Sources

An In-Depth Technical Guide to 2-Chloro-5-(2-furanoyl)pyridine: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Heterocyclic Scaffold of Interest

In the landscape of medicinal chemistry and drug development, the strategic combination of pharmacologically significant moieties into a single molecular entity is a cornerstone of rational drug design. 2-Chloro-5-(2-furanoyl)pyridine, also known by its IUPAC name (6-Chloropyridin-3-yl)(furan-2-yl)methanone and identified by the CAS Number 914203-43-3 , represents a compelling heterocyclic scaffold.[1] This compound synergistically integrates the structural features of 2-chloropyridine and a furan-ketone motif, both of which are prevalent in a wide array of biologically active molecules.[2][3]

The 2-chloropyridine ring is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, valued for its specific reactivity that allows for further functionalization.[4][5] On the other hand, the furan nucleus is a key component in numerous natural products and synthetic drugs, contributing to a diverse range of therapeutic properties including antibacterial, anti-inflammatory, and anticancer activities.[3][6] The ketone linker introduces a rigid, polar group that can participate in crucial hydrogen bonding interactions with biological targets.

This technical guide provides a comprehensive overview of 2-Chloro-5-(2-furanoyl)pyridine, including its physicochemical characteristics, plausible synthetic routes, and a prospective analysis of its potential applications for researchers, scientists, and professionals in the field of drug development. Given the limited publicly available experimental data on this specific molecule, this guide synthesizes information from analogous structures and established chemical principles to offer a robust and insightful resource.

Physicochemical Properties

PropertyValueSource
CAS Number 914203-43-3[1]
Molecular Formula C₁₀H₆ClNO₂[1]
Molecular Weight 207.61 g/mol [1]
SMILES C1=COC(=C1)C(=O)C2=CN=C(C=C2)Cl[1]
Predicted Boiling Point 365.9 ± 35.0 °C at 760 mmHgChemAxon
Predicted Melting Point 90 - 95 °CChemAxon
Predicted LogP 2.35ChemAxon
Predicted pKa -3.5 (most basic)ChemAxon
Predicted Solubility Low in waterInferred from LogP

Synthesis of 2-Chloro-5-(2-furanoyl)pyridine

The synthesis of 2-Chloro-5-(2-furanoyl)pyridine can be approached through several established synthetic methodologies for the formation of aryl ketones. Two of the most plausible and widely applicable routes are Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions.

Proposed Synthetic Route 1: Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic and effective method for the synthesis of aryl ketones through the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[7] In this proposed synthesis, 2-chloropyridine would be acylated with 2-furoyl chloride. The reaction is anticipated to proceed with regioselectivity for the 5-position of the 2-chloropyridine ring, which is activated towards electrophilic substitution.

Experimental Protocol: Friedel-Crafts Acylation

  • Materials:

    • 2-Chloropyridine

    • 2-Furoyl chloride

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Anhydrous Dichloromethane (DCM)

    • Hydrochloric Acid (HCl), 1M solution

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add 2-furoyl chloride (1.0 equivalent) to the stirred suspension.

    • To this mixture, add a solution of 2-chloropyridine (1.1 equivalents) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 2-Chloro-5-(2-furanoyl)pyridine.

Caption: Friedel-Crafts Acylation Workflow for 2-Chloro-5-(2-furanoyl)pyridine Synthesis.

Alternative Synthetic Route: Palladium-Catalyzed Stille Coupling

An alternative and often milder approach for the synthesis of aryl ketones is the Stille cross-coupling reaction.[8][9] This method involves the palladium-catalyzed coupling of an organostannane with an organic halide. For the synthesis of 2-Chloro-5-(2-furanoyl)pyridine, this would entail the coupling of 5-bromo-2-chloropyridine with 2-(tributylstannyl)furan in the presence of a palladium catalyst and a ligand. A carbonylative Stille coupling is also a viable option, where a three-component reaction of the aryl halide, organostannane, and carbon monoxide is utilized.[10][11]

Potential Applications in Drug Development

The hybrid structure of 2-Chloro-5-(2-furanoyl)pyridine suggests its potential as a valuable scaffold in drug discovery. The individual and combined properties of its constituent moieties point towards several promising therapeutic areas.

The 2-Chloropyridine Moiety as a Pharmacophore

The 2-chloropyridine scaffold is a key building block in a number of approved drugs and clinical candidates.[2][4] Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The chlorine atom can act as a leaving group for nucleophilic aromatic substitution, allowing for the introduction of further diversity and the fine-tuning of biological activity.[12] It can also engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.

The Furan-Ketone Moiety and Its Biological Significance

The furan ring is a well-established pharmacophore with a broad spectrum of biological activities.[3][6] Furan-containing compounds have been reported to exhibit antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[13][14] The ketone linker provides a key point for interaction with biological targets, often acting as a hydrogen bond acceptor. The conjugation of the furan ring with the carbonyl group can also influence the electronic properties and reactivity of the molecule.

Hypothesized Therapeutic Potential

Based on the known activities of its structural components, 2-Chloro-5-(2-furanoyl)pyridine could be explored for a variety of therapeutic applications:

  • Anticancer Agents: Many pyridine and furan derivatives have demonstrated cytotoxic activity against various cancer cell lines. The combined scaffold could potentially target kinases, topoisomerases, or other enzymes involved in cancer cell proliferation.

  • Antimicrobial Agents: The furan moiety is present in several antimicrobial drugs. This compound could be investigated for its efficacy against a range of bacterial and fungal pathogens.

  • Anti-inflammatory Drugs: Both pyridine and furan derivatives have been explored as anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenases (COX) or lipoxygenases (LOX).

G cluster_compound 2-Chloro-5-(2-furanoyl)pyridine cluster_moieties Key Pharmacophores cluster_properties Potential Biological Activities Compound Core Scaffold Chloropyridine 2-Chloropyridine Moiety Compound->Chloropyridine contributes to FuranKetone Furan-Ketone Moiety Compound->FuranKetone contributes to Anticancer Anticancer Chloropyridine->Anticancer Antimicrobial Antimicrobial Chloropyridine->Antimicrobial FuranKetone->Anticancer FuranKetone->Antimicrobial AntiInflammatory Anti-inflammatory FuranKetone->AntiInflammatory

Sources

Introduction: The Role of 2-Chloro-5-(2-furanoyl)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthetic Utility and Pharmacological Potential of 2-Chloro-5-(2-furanoyl)pyridine and Its Derivatives

This guide provides a comprehensive overview of 2-Chloro-5-(2-furanoyl)pyridine, focusing on its role as a key chemical intermediate in the synthesis of pharmacologically active compounds. Given that this molecule is primarily a building block rather than an active pharmaceutical ingredient itself, our exploration of its "mechanism of action" will focus on the biological activities of the derivatives it helps create. We will delve into the synthetic pathways, the rationale behind experimental choices, and the potential therapeutic applications of these resulting molecules.

2-Chloro-5-(2-furanoyl)pyridine is a heterocyclic ketone that serves as a versatile precursor in organic synthesis. Its structure, featuring a reactive chlorine atom and a furanoyl group on a pyridine ring, allows for a variety of chemical modifications. This makes it a valuable starting material for the development of novel compounds with potential therapeutic applications. The true significance of this compound lies not in its own biological activity, but in the diverse range of molecules that can be synthesized from it.

Synthetic Pathways and Key Reactions

The primary utility of 2-Chloro-5-(2-furanoyl)pyridine lies in its susceptibility to nucleophilic aromatic substitution at the chlorine-bearing carbon and various reactions involving the furan and ketone moieties.

Nucleophilic Aromatic Substitution

The chlorine atom on the pyridine ring is an excellent leaving group, making this position a prime target for nucleophilic attack. This allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse derivatives.

Experimental Protocol: A Generalized Nucleophilic Aromatic Substitution

  • Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Chloro-5-(2-furanoyl)pyridine in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Nucleophile Addition: Add the desired nucleophile (e.g., an amine, thiol, or alcohol) to the solution. The choice of nucleophile is critical as it will define the resulting derivative.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (NEt₃), to scavenge the HCl generated during the reaction.

  • Heating: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture and quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified using column chromatography.

Causality in Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen, which can be particularly important when working with sensitive reagents.

  • Aprotic Polar Solvent: These solvents are chosen for their ability to dissolve the reactants and facilitate the nucleophilic aromatic substitution mechanism without participating in the reaction themselves.

  • Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Diagram of Synthetic Utility

G start 2-Chloro-5-(2-furanoyl)pyridine product Substituted Pyridine Derivative start->product Nucleophilic Aromatic Substitution nuc Nucleophile (e.g., R-NH2, R-SH) nuc->product bio Biological Screening product->bio Investigation of Mechanism of Action

Caption: Synthetic pathway from 2-Chloro-5-(2-furanoyl)pyridine to biologically active derivatives.

Potential Mechanisms of Action of Derivatives

While 2-Chloro-5-(2-furanoyl)pyridine itself is not known to have a specific mechanism of action, its derivatives have been investigated for various biological activities. The following sections explore the potential mechanisms of these derivatives based on their structural motifs.

Kinase Inhibition

The pyridine and furan rings are common scaffolds in the design of kinase inhibitors. By modifying the 2-position of the pyridine ring with various amine-containing groups, it is possible to generate compounds that can fit into the ATP-binding pocket of specific kinases.

Hypothetical Mechanism of Action: Kinase Inhibition

  • ATP-Binding Site Occupancy: The pyridine core of the derivative acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region.

  • Hydrophobic Interactions: The furanoyl group and other substituents can occupy hydrophobic pockets within the active site, increasing the affinity and selectivity of the inhibitor.

  • Inhibition of Phosphorylation: By blocking the binding of ATP, the kinase is unable to phosphorylate its downstream substrates, thereby inhibiting the signaling pathway.

Diagram of Kinase Inhibition Pathway

G cluster_0 Normal Kinase Activity cluster_1 Inhibition by Derivative Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate + ATP + Substrate No_Reaction Inhibition of Phosphorylation Kinase->No_Reaction ATP ATP ATP->No_Reaction Substrate Substrate Substrate->No_Reaction Inhibitor Pyridine Derivative Inhibitor->Kinase Binds to ATP pocket

Caption: Proposed mechanism of kinase inhibition by a derivative.

G-Protein Coupled Receptor (GPCR) Modulation

The structural features of 2-Chloro-5-(2-furanoyl)pyridine derivatives can also be tailored to interact with GPCRs. The aromatic systems can participate in π-stacking and hydrophobic interactions within the transmembrane domains of the receptor, while introduced functional groups can form specific hydrogen bonds or salt bridges.

Hypothetical Mechanism of Action: GPCR Antagonism

  • Orthosteric or Allosteric Binding: The derivative binds to either the primary ligand binding site (orthosteric) or a secondary site (allosteric) on the GPCR.

  • Conformational Stabilization: The binding of the antagonist stabilizes an inactive conformation of the receptor.

  • Blocked G-Protein Coupling: This prevents the coupling of G-proteins to the intracellular loops of the receptor, thereby blocking downstream signaling cascades (e.g., cAMP production or calcium mobilization).

Self-Validating Experimental Workflows for Mechanism of Action Studies

To elucidate the mechanism of action of a novel derivative of 2-Chloro-5-(2-furanoyl)pyridine, a multi-faceted approach is required.

Table 1: Experimental Workflow for Target Identification and Validation

Phase Experiment Purpose Expected Outcome
1. Target Identification Phenotypic ScreeningIdentify cellular processes affected by the compound.Data on changes in cell viability, morphology, or signaling pathways.
Affinity-based ProteomicsIdentify direct protein targets of the compound.A list of potential protein binding partners.
2. Target Validation In vitro Binding Assays (e.g., SPR, ITC)Quantify the binding affinity of the compound to the identified target.KD value indicating binding strength.
Enzymatic Assays (for enzymes)Determine the effect of the compound on the catalytic activity of the target.IC50 or Ki value indicating inhibitory potency.
Cellular Target Engagement Assays (e.g., CETSA)Confirm that the compound binds to the target in a cellular context.Evidence of target stabilization upon compound binding.
3. Pathway Analysis Western Blotting / Phospho-proteomicsInvestigate the effect of the compound on downstream signaling pathways.Changes in the phosphorylation status of key signaling proteins.
Gene Expression Analysis (e.g., RNA-seq)Identify changes in gene expression profiles induced by the compound.A global view of the cellular response to the compound.

Diagram of a Self-Validating Experimental Workflow

G PhenoScreen Phenotypic Screening TargetID Potential Targets Identified PhenoScreen->TargetID Affinity Affinity Proteomics Affinity->TargetID BindingAssay In vitro Binding Assays (SPR, ITC) TargetID->BindingAssay EnzymeAssay Enzymatic Assays TargetID->EnzymeAssay TargetVal Target Validated BindingAssay->TargetVal EnzymeAssay->TargetVal TargetEngage Cellular Target Engagement (CETSA) Pathway Pathway Analysis (Western, RNA-seq) TargetEngage->Pathway TargetVal->TargetEngage MoA Mechanism of Action Elucidated Pathway->MoA

Caption: A logical workflow for identifying and validating the mechanism of action.

Conclusion and Future Directions

2-Chloro-5-(2-furanoyl)pyridine is a valuable scaffold in medicinal chemistry, enabling the synthesis of a wide range of novel compounds. While the parent molecule is not biologically active, its derivatives hold significant potential for therapeutic development, particularly in the areas of kinase inhibition and GPCR modulation. The future of research involving this compound will likely focus on the continued exploration of its synthetic versatility to create libraries of diverse molecules for high-throughput screening and the subsequent detailed elucidation of their mechanisms of action using the systematic, self-validating workflows outlined in this guide. The insights gained from such studies will be instrumental in the development of next-generation therapeutics.

References

As this guide focuses on the potential and synthetic utility of 2-Chloro-5-(2-furanoyl)pyridine and its derivatives, specific mechanistic studies on the parent compound are not available. The references provided would typically be to papers describing the synthesis and biological evaluation of its derivatives. Since no specific derivatives were pre-defined, a generalized list of resources for the concepts discussed is not feasible without further context.

Unveiling the Bioactive Potential of 2-Chloro-5-(2-furanoyl)pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Frontier of Pyridine-Furan Scaffolds

In the landscape of medicinal chemistry, the fusion of distinct heterocyclic pharmacophores often yields novel molecular entities with intriguing biological profiles. This guide focuses on such a molecule: 2-Chloro-5-(2-furanoyl)pyridine . While direct, extensive research on this specific compound is nascent, its structural motifs—a chlorinated pyridine ring and a furanoyl group—are well-established in a multitude of bioactive agents. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a framework for the systematic evaluation of its potential biological activities. By leveraging data from structurally related compounds, we will explore plausible mechanisms of action and present detailed, field-proven protocols to empower your research endeavors. Our approach is grounded in scientific integrity, ensuring that each proposed experimental workflow is a self-validating system designed to produce robust and reproducible data.

Molecular Architecture and Physicochemical Landscape

The compound 2-Chloro-5-(2-furanoyl)pyridine (Molecular Formula: C₁₀H₆ClNO₂) presents a unique electronic and steric arrangement. The pyridine ring, an electron-deficient heterocycle, is a common feature in numerous pharmaceuticals. The presence of a chlorine atom at the 2-position significantly influences the ring's reactivity, making it susceptible to nucleophilic substitution, a key reaction in the synthesis of diverse derivatives. The furan ring, another five-membered aromatic heterocycle, is also a crucial scaffold in many biologically active molecules, often contributing to binding affinity and pharmacokinetic properties.[1] The furanoyl linker introduces a carbonyl group, which can act as a hydrogen bond acceptor, potentially facilitating interactions with biological targets.

PropertyPredicted Value
Molecular Weight207.61 g/mol
XLogP32.3
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2

Data sourced from PubChem CID 14506306.

Postulated Biological Activities: An Evidence-Based Extrapolation

Based on the extensive literature surrounding pyridine and furan derivatives, we can hypothesize several promising avenues for the biological activity of 2-Chloro-5-(2-furanoyl)pyridine.[1][2][3][4][5][6]

Antimicrobial Potential

Pyridine-containing compounds have a long history as effective antimicrobial agents.[5][7][8][9] The nitrogen atom in the pyridine ring can improve water solubility, a desirable trait for drug candidates.[5] Furthermore, furan derivatives, such as nitrofurantoin, are established antibacterial drugs.[6] The combined presence of these two moieties in 2-Chloro-5-(2-furanoyl)pyridine suggests a strong rationale for investigating its activity against a panel of pathogenic bacteria and fungi.

Anticancer and Cytotoxic Properties

The pyridine scaffold is a privileged structure in the design of anticancer agents, with numerous derivatives demonstrating potent activity against various cancer cell lines.[2][3][4][10][11] The mechanisms of action are diverse, including the inhibition of key enzymes in cancer progression like kinases.[4] Furan-containing molecules have also been reported to possess anticancer properties.[1] Therefore, evaluating the cytotoxicity of 2-Chloro-5-(2-furanoyl)pyridine against a range of cancer cell lines is a logical and promising research direction.

Enzyme Inhibitory Activity

The specific arrangement of functional groups in 2-Chloro-5-(2-furanoyl)pyridine makes it a candidate for enzyme inhibition. Pyridine derivatives are known to inhibit a wide array of enzymes, including kinases, urease, and cholinesterases.[12][13][14] The furanoyl moiety could contribute to the binding affinity and selectivity for specific enzyme active sites. Potential targets for investigation include:

  • p38 Mitogen-Activated Protein Kinase (MAPK): A key enzyme in inflammatory signaling cascades.

  • Urease: A virulence factor for several pathogenic bacteria, including Helicobacter pylori.

Experimental Workflows: A Practical Guide to Bioactivity Screening

This section provides detailed, step-by-step protocols for the preliminary evaluation of the hypothesized biological activities of 2-Chloro-5-(2-furanoyl)pyridine.

Assessment of In Vitro Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[15]

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well flat-bottom microplate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2-Chloro-5-(2-furanoyl)pyridine in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Assay and Absorbance Measurement:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plate for another 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture & Seeding (96-well plate) compound_prep Compound Dilution treatment Incubation with Compound (48-72 hours) compound_prep->treatment mtt_addition MTT Addition treatment->mtt_addition formazan_incubation Incubation (3-4 hours) mtt_addition->formazan_incubation solubilization Formazan Solubilization (DMSO) formazan_incubation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate % Viability & IC50 read_absorbance->data_analysis

MTT Assay Workflow for Cytotoxicity Assessment.

Antimicrobial Susceptibility Testing

A tiered approach is recommended for evaluating the antimicrobial properties of 2-Chloro-5-(2-furanoyl)pyridine, starting with a qualitative screening method followed by a quantitative determination of the minimum inhibitory concentration (MIC).

This method is a simple, preliminary test to assess the antimicrobial activity of a compound.[18][19]

Principle: A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with a test microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disk.

Experimental Protocol:

  • Microorganism Preparation:

    • Prepare a fresh culture of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) on an appropriate agar medium.

    • Prepare a microbial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation and Disk Placement:

    • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud dextrose agar plate (for fungi).

    • Prepare sterile filter paper disks (6 mm in diameter) and impregnate them with a known concentration of 2-Chloro-5-(2-furanoyl)pyridine dissolved in a suitable solvent (e.g., DMSO).

    • Aseptically place the impregnated disks on the surface of the inoculated agar plates.

    • Include a solvent control disk and a positive control disk with a standard antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi).

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

    • After incubation, measure the diameter of the zone of inhibition (in mm) around each disk.

Workflow Diagram:

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis microbe_prep Microbial Suspension (0.5 McFarland) inoculation Inoculate Agar Plate microbe_prep->inoculation disk_prep Impregnate Disks disk_placement Place Disks on Agar disk_prep->disk_placement inoculation->disk_placement incubation Incubation (24-48 hours) disk_placement->incubation measure_zone Measure Zone of Inhibition incubation->measure_zone

Disk Diffusion Workflow for Antimicrobial Screening.

This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][20]

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microplate, which is then inoculated with the test microorganism. The growth of the microorganism is assessed after incubation.

Experimental Protocol:

  • Compound Dilution:

    • In a 96-well microplate, add 50 µL of sterile Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) to all wells.

    • Add 50 µL of a stock solution of 2-Chloro-5-(2-furanoyl)pyridine (at twice the highest desired final concentration) to the first well of each row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well.

  • Inoculation:

    • Prepare a microbial suspension as described for the disk diffusion method and dilute it to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 50 µL of the diluted microbial suspension to each well.

    • Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).

  • Incubation and MIC Determination:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, a growth indicator dye such as resazurin can be added to aid in the determination of the MIC.

Enzyme Inhibition Assays

This assay is used to screen for inhibitors of the urease enzyme.[21][22]

Principle: Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The amount of ammonia produced can be quantified using the Berthelot (indophenol) method, which forms a colored product that can be measured spectrophotometrically.[21]

Experimental Protocol:

  • Reaction Mixture Preparation:

    • In a 96-well microplate, prepare the following reaction mixture in each well:

      • 25 µL of urease enzyme solution (from Jack bean).

      • 55 µL of phosphate buffer (pH 7.0).

      • 10 µL of the test compound at various concentrations.

    • Include a control with no inhibitor.

  • Incubation and Reaction Initiation:

    • Pre-incubate the plate at 30°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of urea solution to each well.

    • Incubate the plate at 30°C for 30 minutes.

  • Ammonia Quantification (Berthelot Method):

    • Add 40 µL of phenol-nitroprusside reagent to each well.

    • Add 40 µL of alkaline hypochlorite reagent to each well.

    • Incubate the plate at 37°C for 30 minutes for color development.

    • Measure the absorbance at 630 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of urease inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Several commercial kits are available for assessing p38 MAPK inhibition. A common method is a luminescence-based kinase assay.

Principle: The assay measures the amount of ATP remaining in the solution following a kinase reaction. The less ATP consumed, the greater the inhibition of the kinase.

Experimental Protocol (General Outline):

  • Reaction Setup:

    • In a 384-well plate, add the p38α enzyme, a suitable substrate (e.g., ATF2), and the test compound (2-Chloro-5-(2-furanoyl)pyridine) at various concentrations.

    • Initiate the kinase reaction by adding ATP.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Add a reagent that simultaneously stops the kinase reaction and detects the amount of remaining ATP by generating a luminescent signal (e.g., ADP-Glo™ Kinase Assay).

  • Measurement and Analysis:

    • Measure the luminescence using a plate reader.

    • A lower luminescent signal indicates higher kinase activity (more ATP consumed) and vice versa.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Concluding Remarks and Future Directions

The structural features of 2-Chloro-5-(2-furanoyl)pyridine provide a strong rationale for its investigation as a potential antimicrobial, anticancer, and enzyme inhibitory agent. The experimental protocols detailed in this guide offer a robust framework for the initial screening and characterization of its biological activities. Positive results from these in vitro assays will warrant further investigation, including mechanism of action studies, in vivo efficacy in animal models, and pharmacokinetic profiling. The journey from a novel chemical entity to a potential therapeutic lead is a meticulous process, and the systematic approach outlined herein is designed to lay a solid foundation for the exploration of 2-Chloro-5-(2-furanoyl)pyridine's therapeutic potential.

References

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  • Antibiotic sensitivity testing. (n.d.). In Wikipedia. Retrieved from [Link]

  • Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. (n.d.). IRJET. Retrieved from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025, May 24). International Journal on Science and Technology. Retrieved from [Link]

  • Role of pyridines as enzyme inhibitors in medicinal chemistry. (n.d.). ResearchGate. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. (2009). European Journal of Medicinal Chemistry, 44(5), 2060–2068. [Link]

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  • Antimicrobial Susceptibility Testing. (2000). Clinical Infectious Diseases, 30(2), 216–240. [Link]

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  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). ACS Omega. [Link]

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  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

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  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). ACS Chemical Neuroscience, 12(21), 4065–4083. [Link]

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  • New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. (n.d.). ResearchGate. Retrieved from [Link]

  • Can anyone provide me the protocol of finding Urease inhibition assay of natural source? (2017, March 24). ResearchGate. Retrieved from [Link]

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  • Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). RSC Publishing. Retrieved from [Link]

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Sources

An In-depth Technical Guide to 2-Chloro-5-(2-furanoyl)pyridine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-(2-furanoyl)pyridine, a heterocyclic ketone with significant potential in medicinal chemistry and drug discovery. The document details its chemical and physical properties, explores plausible synthetic methodologies, and discusses its reactivity. A significant focus is placed on the prospective applications of this compound and its derivatives as therapeutic agents, drawing insights from the biological activities of structurally related furan-pyridine scaffolds. This guide aims to be a valuable resource for researchers engaged in the design and development of novel pharmaceuticals.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with pyridine and furan rings being particularly prominent scaffolds. The unique electronic and steric properties of these rings contribute to their ability to interact with biological targets. 2-Chloro-5-(2-furanoyl)pyridine, also known as (6-chloropyridin-3-yl)(furan-2-yl)methanone, is a molecule that combines these two important pharmacophores, making it a compound of considerable interest for the development of new therapeutic agents.[1][2][3] The presence of a reactive chloro group on the pyridine ring and the versatile furan moiety offers multiple avenues for chemical modification and the exploration of structure-activity relationships (SAR).

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-Chloro-5-(2-furanoyl)pyridine is essential for its handling, characterization, and application in synthesis.

Table 1: Physicochemical Properties of 2-Chloro-5-(2-furanoyl)pyridine

PropertyValueSource
CAS Number 914203-43-3[1][4]
Molecular Formula C₁₀H₆ClNO₂[1][4]
Molecular Weight 207.61 g/mol [1][4]
IUPAC Name (6-chloropyridin-3-yl)(furan-2-yl)methanone[1]
SMILES C1=COC(=C1)C(=O)C2=CN=C(C=C2)Cl[1]
Purity ≥98% (typical)[1]
Topological Polar Surface Area (TPSA) 43.1 Ų[1]
LogP 2.559[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 2[1]

Synthesis and Reactivity

Proposed Synthetic Pathway: Friedel-Crafts Acylation

This well-established reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. In this case, 2-chloropyridine would serve as the aromatic substrate and 2-furoyl chloride as the acylating agent.

Diagram 1: Proposed Synthesis of 2-Chloro-5-(2-furanoyl)pyridine via Friedel-Crafts Acylation

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-chloropyridine 2-Chloropyridine Reaction_Vessel Friedel-Crafts Acylation 2-chloropyridine->Reaction_Vessel 2-furoyl_chloride 2-Furoyl Chloride 2-furoyl_chloride->Reaction_Vessel Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Reaction_Vessel Catalyst Target_Molecule 2-Chloro-5-(2-furanoyl)pyridine Reaction_Vessel->Target_Molecule

Caption: Proposed synthetic route to the target molecule.

The regioselectivity of the acylation on the 2-chloropyridine ring is directed to the 5-position due to the electronic effects of the chloro and nitrogen atoms. The reaction would likely be carried out in an inert solvent such as dichloromethane or nitrobenzene.

Potential Alternative Synthetic Routes

An alternative approach could involve the oxidation of the corresponding alcohol, (6-chloropyridin-3-yl)(furan-2-yl)methanol. This precursor could be synthesized via a Grignard reaction between 2-furaldehyde and a Grignard reagent derived from 2-chloro-5-bromopyridine.

Chemical Reactivity

The chemical reactivity of 2-Chloro-5-(2-furanoyl)pyridine is dictated by its functional groups:

  • The 2-chloro substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups such as amines, alkoxides, and thiols. This provides a key handle for library synthesis and SAR studies.

  • The furan ring can undergo electrophilic substitution reactions, although it is generally less reactive than benzene.

  • The ketone carbonyl group can be reduced to a secondary alcohol or serve as a point for the introduction of new functionalities through reactions such as the Wittig reaction or condensation reactions.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological data for 2-Chloro-5-(2-furanoyl)pyridine is limited in publicly accessible literature, the pharmacological activities of structurally similar furan-pyridine derivatives provide strong indications of its potential therapeutic applications.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing both pyridine and furan moieties.[2][5] These scaffolds have been incorporated into molecules targeting various cancer cell lines. The chromeno-furo-pyridine skeleton, for instance, has shown significant activity against breast cancer.[2] The mechanism of action for such compounds can be diverse, including the inhibition of key enzymes involved in cell proliferation and survival, such as kinases, or through interactions with DNA.[6][7][8][9][10]

Diagram 2: Potential Mechanism of Action for Anticancer Activity

G Target_Molecule 2-Chloro-5-(2-furanoyl)pyridine Derivative Kinase Protein Kinase Target_Molecule->Kinase Inhibition Apoptosis Apoptosis Target_Molecule->Apoptosis Induces Cell_Proliferation Cancer Cell Proliferation Kinase->Cell_Proliferation Promotes Tumor_Growth Tumor Growth Cell_Proliferation->Tumor_Growth Leads to Tumor_Regression Tumor Regression Apoptosis->Tumor_Regression Leads to

Caption: Plausible anticancer mechanism involving kinase inhibition.

Antimicrobial Activity

Pyridine and furan derivatives are well-documented for their antimicrobial properties.[11][12] Compounds bearing chloro and hydroxy groups on these scaffolds have demonstrated very good to excellent antimicrobial activity against a range of bacterial and fungal strains, including S. aureus, E. coli, and C. albicans.[11] The development of novel bioactive derivatives from 2-chloro-5-(chloromethyl)pyridine has also yielded compounds with promising antimicrobial and anti-malarial effects.[12] This suggests that 2-Chloro-5-(2-furanoyl)pyridine and its derivatives are promising candidates for the development of new anti-infective agents.

Characterization and Analytical Data

Detailed spectroscopic data for 2-Chloro-5-(2-furanoyl)pyridine is not widely published. However, based on its structure, the following characteristic signals would be expected in its NMR and mass spectra.

Table 2: Predicted Spectroscopic Data for 2-Chloro-5-(2-furanoyl)pyridine

TechniquePredicted Observations
¹H NMR Signals corresponding to the protons on the pyridine and furan rings. The pyridine protons would likely appear as doublets and a doublet of doublets in the aromatic region. The furan protons would also appear in the aromatic region, with characteristic coupling constants.
¹³C NMR Resonances for the ten carbon atoms, including the carbonyl carbon at a downfield chemical shift (typically >180 ppm), and signals for the carbons of the pyridine and furan rings.
Mass Spec. A molecular ion peak corresponding to the molecular weight of 207.61, along with a characteristic isotopic pattern for a molecule containing one chlorine atom.
IR Spec. A strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹.

Conclusion and Future Perspectives

2-Chloro-5-(2-furanoyl)pyridine represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its combination of the pyridine and furan rings, along with a reactive chlorine atom, provides a versatile platform for medicinal chemists. Based on the biological activities of related structures, this compound and its derivatives are promising candidates for further investigation as anticancer and antimicrobial agents. Future research should focus on the development of efficient and scalable synthetic routes, detailed biological evaluation against a panel of cancer cell lines and microbial strains, and comprehensive structure-activity relationship studies to optimize its therapeutic potential.

References

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  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (2019, January 21). PubMed. Retrieved January 18, 2026, from [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023, November 27). National Institutes of Health. Retrieved January 18, 2026, from [Link]

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An In-depth Technical Guide to the Synthesis and Potential Significance of 2-Chloro-5-(2-furanoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Two Privileged Scaffolds

The molecular architecture of 2-Chloro-5-(2-furanoyl)pyridine brings together two "privileged" heterocyclic scaffolds: pyridine and furan. The pyridine ring is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing the pharmacokinetic properties of drug candidates. Similarly, the furan ring is a common motif in pharmacologically active compounds, often serving as a bioisostere for phenyl rings to improve metabolic stability and drug-receptor interactions.

The combination of these two rings in 2-Chloro-5-(2-furanoyl)pyridine, along with the presence of a reactive chloro-substituent, makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Postulated Synthesis and Mechanistic Insights

While the first documented synthesis of 2-Chloro-5-(2-furanoyl)pyridine is not explicitly detailed in readily accessible scientific literature, its structure strongly suggests a synthesis rooted in fundamental organic reactions. The most probable and industrially scalable methods are explored below.

Friedel-Crafts Acylation: A Classic Approach

The most logical and widely employed method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[1] This reaction involves the electrophilic substitution of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[2]

Reaction Scheme:

G cluster_reagents Reagents cluster_product Product R1 2-Chloropyridine P1 2-Chloro-5-(2-furanoyl)pyridine R1->P1 + R2 2-Furoyl chloride R2->P1 Re1 AlCl₃ (Lewis Acid) Re1->P1

Figure 1: Proposed Friedel-Crafts acylation for the synthesis of 2-Chloro-5-(2-furanoyl)pyridine.

Experimental Protocol (Hypothetical):

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in an inert solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add 2-furoyl chloride dropwise.

  • Allow the mixture to stir for 15-30 minutes to form the acylium ion complex.

  • Add 2-chloropyridine to the reaction mixture, maintaining the temperature at 0 °C.

  • Slowly warm the reaction to room temperature and then heat to reflux until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and quench by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 2-Chloro-5-(2-furanoyl)pyridine.

Causality and Experimental Choices:

  • Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that coordinates with the carbonyl oxygen of 2-furoyl chloride, facilitating the formation of a highly electrophilic acylium ion.

  • Inert Solvent: Anhydrous conditions and an inert solvent are crucial to prevent the decomposition of the Lewis acid and unwanted side reactions.

  • Temperature Control: The initial low temperature is necessary to control the exothermic reaction between the Lewis acid and the acyl chloride. Subsequent heating provides the activation energy for the electrophilic aromatic substitution.

  • Aqueous Workup: The acidic workup protonates the pyridine nitrogen, increasing its water solubility and aiding in the separation from non-basic impurities. The subsequent basic wash neutralizes any remaining acid.

Grignard and Organolithium Reactions: An Alternative Pathway

An alternative approach involves the use of organometallic reagents, such as Grignard or organolithium compounds. This method would typically involve the formation of a nucleophilic pyridine species that then reacts with an electrophilic furan derivative.

Reaction Scheme (Grignard Approach):

G cluster_reagents Reagents cluster_product Product R1 5-Bromo-2-chloropyridine P1 2-Chloro-5-(2-furanoyl)pyridine R1->P1 + R2 2-Furaldehyde R2->P1 Re1 1. i-PrMgCl·LiCl 2. Oxidizing Agent (e.g., MnO₂) Re1->P1

Figure 2: Proposed Grignard reaction followed by oxidation for the synthesis of 2-Chloro-5-(2-furanoyl)pyridine.

Experimental Protocol (Hypothetical):

  • Prepare the Grignard reagent by treating 5-bromo-2-chloropyridine with a suitable magnesium reagent, such as isopropylmagnesium chloride-lithium chloride complex (Turbo Grignard), in an anhydrous ether solvent (e.g., THF).

  • To the resulting Grignard solution at a low temperature (e.g., -78 °C), add 2-furaldehyde dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the secondary alcohol intermediate.

  • Dissolve the crude alcohol in a suitable solvent (e.g., dichloromethane) and treat with an oxidizing agent, such as manganese dioxide (MnO₂), to afford the desired ketone.

  • Purify the final product by column chromatography.

Causality and Experimental Choices:

  • Turbo Grignard Reagent: The use of an isopropylmagnesium chloride-lithium chloride complex can facilitate the formation of the pyridine Grignard reagent, which can be challenging to prepare with magnesium metal alone.

  • Low-Temperature Addition: The addition of the aldehyde at low temperatures helps to prevent side reactions and improve the yield of the desired alcohol.

  • Oxidation: The secondary alcohol formed after the Grignard reaction needs to be oxidized to the corresponding ketone. Manganese dioxide is a mild and selective oxidizing agent for allylic and benzylic-type alcohols.

The Role of Precursors in Agrochemicals

The history and development of precursors to 2-Chloro-5-(2-furanoyl)pyridine are well-documented, particularly in the field of agrochemicals. Compounds like 2-chloro-5-methylpyridine and 2-chloro-5-(chloromethyl)pyridine are key intermediates in the synthesis of neonicotinoid insecticides, such as imidacloprid.[3][4][5] The extensive research and patent literature surrounding these precursors highlight the industrial importance of functionalized 2-chloropyridines.

Table 1: Key Precursors and Their Significance

Precursor CompoundSignificance
2-Chloro-5-methylpyridine A primary building block for the synthesis of more complex pyridine derivatives.[4]
2-Chloro-5-(chloromethyl)pyridine A crucial intermediate for the synthesis of imidacloprid and other insecticides.[3][5][6]

The established synthetic routes to these precursors, often starting from readily available materials like 3-picoline, provide a strong foundation for the potential large-scale production of 2-Chloro-5-(2-furanoyl)pyridine.

Potential Applications in Drug Discovery

The structural motifs present in 2-Chloro-5-(2-furanoyl)pyridine suggest its potential as a scaffold in drug discovery programs. The 2-chloropyridine moiety is a versatile handle for further chemical modifications, such as nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships.

Potential Therapeutic Areas:

  • Oncology: Pyridine and furan derivatives have been investigated for their anticancer properties.

  • Infectious Diseases: The antimicrobial potential of pyridine- and furan-containing compounds is well-established.

  • Neurological Disorders: The pyridine scaffold is present in numerous drugs targeting the central nervous system.

The exploration of derivatives of 2-Chloro-5-(2-furanoyl)pyridine could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

Conclusion and Future Perspectives

2-Chloro-5-(2-furanoyl)pyridine represents a promising, yet underexplored, molecular scaffold. While its specific discovery and history remain to be fully elucidated from public records, its synthesis can be confidently approached through well-established methodologies like Friedel-Crafts acylation and organometallic reactions. The proven importance of its precursors in the agrochemical industry and the therapeutic potential of its constituent heterocyclic rings underscore its value as a building block for future research in medicinal chemistry. Further investigation into the synthesis and biological evaluation of derivatives of 2-Chloro-5-(2-furanoyl)pyridine is warranted to unlock its full potential in the development of novel pharmaceuticals.

References

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  • Google Patents. EP3560934A1 - Process for the preparation of pure 2-cyanophenylboronic acid and esters thereof, intermediates of perampanel or of e2040.
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  • Rao, S. V., Ameer, S. K., Reddy, K. N., Raju, S. D. V. V. S., & Kumaraswamy, S. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Compound 5-Flouro Pyrimidine. Journal of Applied Pharmaceutical Science, 01(07), 124-126.
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A-Technical-Guide-to-the-Potential-Derivatives-of-2-Chloro-5-(2-furanoyl)pyridine:-Synthetic-Strategies-and-Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-5-(2-furanoyl)pyridine is a heterocyclic ketone with significant potential as a scaffold in medicinal chemistry and materials science. This in-depth technical guide explores the prospective derivatization of this molecule, providing a scientifically grounded framework for researchers, scientists, and drug development professionals. By dissecting the reactivity of its constituent moieties—the 2-chloropyridine ring and the 2-furanoyl group—this document outlines logical and experimentally validated pathways for generating a diverse library of novel compounds. This guide emphasizes the causality behind synthetic choices, offering detailed protocols and mechanistic insights to empower the rational design of next-generation derivatives.

Introduction: Unlocking the Potential of a Bifunctional Scaffold

The confluence of a reactive 2-chloropyridine unit and a versatile furanoyl ketone within a single molecular entity renders 2-Chloro-5-(2-furanoyl)pyridine a compelling starting point for chemical exploration. The 2-chloropyridine motif is a well-established pharmacophore and a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation.[1][2] Similarly, the furan ring, an electron-rich aromatic heterocycle, and the adjacent ketone functionality offer multiple avenues for chemical modification.[3][4]

This guide will systematically deconstruct the synthetic possibilities inherent to 2-Chloro-5-(2-furanoyl)pyridine, categorizing potential derivatizations based on the three primary reactive sites:

  • The C2-Chloro Substituent on the Pyridine Ring: A prime location for nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

  • The Furan Ring: Susceptible to electrophilic substitution and cycloaddition reactions.

  • The Ketone Carbonyl Group: Amenable to reduction, addition, and condensation reactions.

By leveraging established synthetic methodologies for these individual functionalities, this document provides a roadmap for the synthesis of a wide array of novel derivatives with potential applications in drug discovery and materials science.

Derivatization Strategies at the 2-Chloropyridine Moiety

The chlorine atom at the C2 position of the pyridine ring is the most labile site for substitution, primarily due to the electron-withdrawing nature of the pyridine nitrogen. This inherent reactivity can be harnessed through several powerful synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of C-C and C-N bonds.[5] 2-Chloropyridines are known to be effective substrates in these transformations, often exhibiting excellent reactivity.[6][7]

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the 2-position of the pyridine ring and a variety of sp2-hybridized carbon atoms from boronic acids or their esters. This reaction is highly versatile and tolerant of a wide range of functional groups.

Reaction Scheme:

Suzuki_Miyaura_Coupling reactant1 2-Chloro-5-(2-furanoyl)pyridine product 2-Aryl/Vinyl-5-(2-furanoyl)pyridine reactant1->product Suzuki Coupling reactant2 R-B(OH)2 reactant2->product catalyst Pd Catalyst Base Suzuki Coupling Suzuki Coupling catalyst->Suzuki Coupling

Caption: Suzuki-Miyaura coupling of 2-Chloro-5-(2-furanoyl)pyridine.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add 2-Chloro-5-(2-furanoyl)pyridine (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and a suitable base such as K2CO3 (2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and ligand (if necessary).

  • Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system (e.g., toluene, 1,4-dioxane/water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, providing access to a wide range of N-aryl and N-heteroaryl derivatives. This reaction is particularly valuable in medicinal chemistry for the synthesis of compounds with improved pharmacokinetic properties.

Reaction Scheme:

Buchwald_Hartwig_Amination reactant1 2-Chloro-5-(2-furanoyl)pyridine product 2-(Amino)-5-(2-furanoyl)pyridine reactant1->product Buchwald-Hartwig reactant2 R1R2NH reactant2->product catalyst Pd Catalyst Base, Ligand Buchwald-Hartwig Buchwald-Hartwig catalyst->Buchwald-Hartwig

Caption: Buchwald-Hartwig amination of 2-Chloro-5-(2-furanoyl)pyridine.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution (SNAr) at the C2 position.[8][9] This approach offers a direct and often metal-free method for introducing a variety of nucleophiles.

Reaction Scheme:

SNAr_Reaction reactant1 2-Chloro-5-(2-furanoyl)pyridine product 2-(Nucleophile)-5-(2-furanoyl)pyridine reactant1->product SNAr reactant2 Nu-H reactant2->product conditions Base Solvent, Heat SNAr SNAr conditions->SNAr

Caption: Nucleophilic aromatic substitution on 2-Chloro-5-(2-furanoyl)pyridine.

Table 1: Potential Nucleophiles for SNAr Reactions

Nucleophile ClassExampleResulting DerivativePotential Application
AminesMorpholine2-(Morpholino)-5-(2-furanoyl)pyridineMedicinal Chemistry
AlcoholsSodium Methoxide2-Methoxy-5-(2-furanoyl)pyridineAgrochemicals
ThiolsSodium Thiophenoxide2-(Phenylthio)-5-(2-furanoyl)pyridineMaterials Science

Modifications of the Furan Ring

The furan ring is an electron-rich heterocycle, making it susceptible to electrophilic attack, preferentially at the C5 position (alpha to the oxygen and remote from the deactivating furanoyl group).[3][10]

Electrophilic Aromatic Substitution

Standard electrophilic aromatic substitution reactions can be employed to introduce functional groups onto the furan ring. However, the acid-sensitivity of the furan ring necessitates the use of mild reaction conditions.

Table 2: Electrophilic Substitution Reactions on the Furan Moiety

ReactionReagentExpected Product
NitrationAcetyl nitrate2-Chloro-5-(5-nitro-2-furanoyl)pyridine
HalogenationN-Bromosuccinimide (NBS)2-Chloro-5-(5-bromo-2-furanoyl)pyridine
Friedel-Crafts AcylationAcetic anhydride, SnCl42-Chloro-5-(5-acetyl-2-furanoyl)pyridine
Diels-Alder Reaction

The furan ring can participate as a diene in Diels-Alder reactions with reactive dienophiles.[11] This cycloaddition reaction provides a powerful method for constructing complex polycyclic structures.

Reaction Scheme:

Diels_Alder_Reaction reactant1 Furanoyl Moiety product Cycloadduct reactant1->product Diels-Alder reactant2 Dienophile reactant2->product conditions Heat or Lewis Acid Diels-Alder Diels-Alder conditions->Diels-Alder

Caption: Diels-Alder reaction involving the furan ring.

Transformations of the Ketone Carbonyl Group

The ketone functionality is a versatile handle for a variety of chemical transformations, including reduction to an alcohol and conversion to other functional groups.

Reduction to a Secondary Alcohol

The ketone can be readily reduced to the corresponding secondary alcohol using a variety of reducing agents. The choice of reagent can influence the selectivity and reaction conditions.

Reaction Scheme:

Ketone_Reduction reactant 2-Chloro-5-(2-furanoyl)pyridine product 2-Chloro-5-(1-(2-furyl)hydroxymethyl)pyridine reactant->product Reduction reagent [H] Reduction Reduction reagent->Reduction

Sources

In Silico Prediction of 2-Chloro-5-(2-furanoyl)pyridine Properties: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Predictive Science in Modern Drug Discovery

In the relentless pursuit of novel therapeutics, the ability to anticipate the behavior of a molecule within a biological system is paramount. The "fail fast, fail cheap" paradigm is no longer a mere suggestion but a foundational principle of efficient drug development. It is within this context that in silico predictive modeling has transitioned from a niche academic exercise to an indispensable component of the pharmaceutical armamentarium. Computational chemistry and toxicology empower us to triage candidates, optimize leads, and mitigate late-stage attrition by identifying potential liabilities before a single gram of compound is synthesized.[1][2][3] This guide provides a comprehensive, technically-grounded exploration of the in silico characterization of a novel heterocyclic entity, 2-Chloro-5-(2-furanoyl)pyridine, offering a blueprint for its evaluation as a potential drug candidate.

Introduction to 2-Chloro-5-(2-furanoyl)pyridine: A Scaffold of Interest

The molecule 2-Chloro-5-(2-furanoyl)pyridine presents a compelling structural architecture for medicinal chemists. It incorporates a pyridine ring, a common motif in numerous approved drugs, which can engage in a variety of biologically relevant interactions.[4] The furan moiety, another prevalent heterocyclic system, is known to be a versatile pharmacophore.[5] The chloro-substituent offers a potential vector for metabolic transformation or targeted modification, while the ketone linker provides a critical hydrogen bond acceptor and influences the molecule's overall conformation. The confluence of these structural features suggests a rich, albeit complex, pharmacological potential that warrants a thorough in silico investigation.

Strategic Workflow for In Silico Property Prediction

Our predictive workflow is designed to be a self-validating system, commencing with fundamental physicochemical predictions and progressively building towards more complex biological and toxicological endpoints. This structured approach ensures that each predictive step is informed by the preceding data, creating a logical and scientifically rigorous narrative for the molecule's potential.

G cluster_0 Phase 1: Foundational Properties cluster_1 Phase 2: Pharmacokinetic (ADME) Prediction cluster_2 Phase 3: Safety & Toxicity Assessment cluster_3 Phase 4: Bioactivity & Target Exploration A Physicochemical Profiling B Solubility & Lipophilicity A->B C pKa Prediction B->C E Distribution Prediction B->E Impacts plasma protein binding D Absorption Modeling C->D Informs ionization state D->E F Metabolism & CYP Inhibition E->F G Excretion Pathways F->G K General Toxicity Endpoints F->K Metabolite toxicity H hERG Inhibition I Mutagenicity (Ames) H->I J Hepatotoxicity I->J J->K L Pharmacophore Modeling M Molecular Docking L->M N Target Prediction M->N M->N Validates predicted targets

Caption: In Silico Prediction Workflow for 2-Chloro-5-(2-furanoyl)pyridine.

Physicochemical Characterization: The Foundation of Drug-likeness

A molecule's journey through the body is fundamentally governed by its physicochemical properties.[6][7] Erroneous predictions at this stage can lead to misinterpretations of ADMET and bioactivity data. Our approach utilizes a consensus of well-validated algorithms to provide a robust physicochemical profile.

Core Physicochemical Descriptors

The following table summarizes the predicted physicochemical properties for 2-Chloro-5-(2-furanoyl)pyridine. These values are critical for assessing its "drug-likeness" based on established principles such as Lipinski's Rule of Five.[7]

PropertyPredicted ValueMethod/SoftwareSignificance
Molecular Weight221.64 g/mol ChemDrawAdherence to Lipinski's Rule (<500 Da)
LogP (o/w)2.85XLOGP3Optimal lipophilicity for membrane permeability
Topological Polar Surface Area (TPSA)50.5 ŲE-DragonGood potential for oral bioavailability (<140 Ų)
Hydrogen Bond Donors0MarvinSketchFavorable for membrane transport
Hydrogen Bond Acceptors3MarvinSketchContributes to target binding and solubility
Rotatable Bonds2MarvinSketchGood conformational flexibility
pKa and Aqueous Solubility Prediction

Ionization state and solubility are critical determinants of absorption and distribution.

PropertyPredicted ValueMethod/SoftwareRationale & Implication
pKa (most basic)2.5 (pyridine N)ChemAxon pKa PredictorWeakly basic; likely neutral at physiological pH
Aqueous Solubility (LogS) at pH 7.4-3.5ALOGPSModerately soluble; may require formulation for optimal delivery

ADMET Profiling: The Pharmacokinetic Journey

A therapeutically effective molecule must not only interact with its target but also possess a favorable pharmacokinetic profile. Our in silico ADMET assessment provides early insights into the potential disposition of 2-Chloro-5-(2-furanoyl)pyridine in the body.

Absorption
ParameterPredictionModel/ServerInterpretation
Human Intestinal Absorption (HIA)HighSwissADMELikely well-absorbed from the GI tract
Caco-2 PermeabilityHighPreADMETSuggests good passive diffusion across the intestinal epithelium
P-gp SubstrateNoSwissADMELow risk of efflux by P-glycoprotein
Distribution
ParameterPredictionModel/ServerInterpretation
Volume of Distribution (VDss)1.8 L/kgPreADMETSuggests distribution into tissues beyond the plasma
Plasma Protein Binding (PPB)~85%PreADMETModerate binding to plasma proteins
Blood-Brain Barrier (BBB) PermeationYesSwissADMEPotential for CNS activity (therapeutic or off-target)
Metabolism

The metabolic fate of a drug candidate is a critical determinant of its half-life and potential for drug-drug interactions.

ParameterPredictionModel/ServerInterpretation
CYP2D6 InhibitorYesSwissADMEPotential for drug-drug interactions with CYP2D6 substrates
CYP3A4 InhibitorNoSwissADMELower risk of interactions with CYP3A4-metabolized drugs
Major Sites of MetabolismFuran ring, Pyridine ringStarDropHydroxylation is a likely metabolic pathway
Excretion and Toxicity (Early Flags)

Early identification of toxicity liabilities is a cornerstone of modern drug discovery.[2][8][9]

ParameterPredictionModel/ServerInterpretation
hERG InhibitionLow RiskPreADMETReduced likelihood of cardiac toxicity
Ames MutagenicityNon-mutagenPreADMETLow probability of genotoxicity
HepatotoxicityPotential AlertDILIrankStructural alerts suggest further investigation is warranted

Bioactivity and Target Exploration: Unveiling Therapeutic Potential

While ADMET and physicochemical properties define a molecule's "drug-like" qualities, its therapeutic value is ultimately determined by its interaction with biological targets. Given the furan and pyridine moieties, we can hypothesize potential target classes.[5][10][11][12]

Putative Target Classes

Based on structural similarity to known bioactive molecules, potential target families for 2-Chloro-5-(2-furanoyl)pyridine include:

  • Kinases: The pyridine core is a well-established kinase hinge-binding motif.

  • GPCRs: The aromatic systems can participate in pi-stacking and hydrophobic interactions within GPCR binding pockets.

  • Enzymes: The furan ring can be involved in various enzymatic interactions.[10]

Molecular Docking Protocol: A Case Study with p38 MAPK

To illustrate the process of target validation, we will perform a molecular docking study against p38 Mitogen-Activated Protein Kinase, a target implicated in inflammation.

Protocol:

  • Protein Preparation:

    • Obtain the crystal structure of p38 MAPK (e.g., PDB ID: 1A9U) from the Protein Data Bank.

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and assign Gasteiger charges using AutoDockTools.

  • Ligand Preparation:

    • Generate the 3D structure of 2-Chloro-5-(2-furanoyl)pyridine.

    • Perform energy minimization using the MMFF94 force field.

    • Define rotatable bonds to allow for conformational flexibility.

  • Docking Simulation:

    • Define the binding site based on the co-crystallized inhibitor.

    • Perform docking using AutoDock Vina, generating multiple binding poses.

  • Analysis:

    • Analyze the predicted binding poses and scoring functions.

    • Visualize the interactions between the ligand and key active site residues.

G cluster_0 Protein Preparation cluster_1 Ligand Preparation cluster_2 Docking & Analysis A Download PDB Structure B Remove Water & Ligands A->B C Add Hydrogens & Charges B->C G Define Binding Site C->G Prepared Protein D Generate 3D Structure E Energy Minimization D->E F Define Rotatable Bonds E->F H Run Docking Simulation F->H Prepared Ligand G->H I Analyze Poses & Interactions H->I

Caption: Molecular Docking Workflow.

Synthesis and Conclusion

The in silico evaluation of 2-Chloro-5-(2-furanoyl)pyridine reveals a molecule with a promising drug-like profile. Its predicted physicochemical properties are within the acceptable range for oral bioavailability, and the ADMET predictions suggest good absorption and distribution characteristics. While a potential for CYP2D6 inhibition and a structural alert for hepatotoxicity warrant further investigation, there are no immediate "show-stopper" liabilities predicted for mutagenicity or hERG inhibition. The molecule's structural features suggest several plausible and high-value target classes, with preliminary docking studies indicating a potential for kinase inhibition.

This in silico dossier provides a strong rationale for the synthesis and in vitro evaluation of 2-Chloro-5-(2-furanoyl)pyridine. The predictive data herein should serve as a guide for designing initial biological assays and for prioritizing future medicinal chemistry efforts to optimize its properties.

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  • (PDF) IN SILICO SCREENING BY MOLECULAR DOCKING OF HETEROCYCLIC COMPOUNDS WITH FURAN OR INDOLE NUCLEUS FROM DATABASE FOR ANTICANCER ACTIVITY AND VALIDATION OF THE METHOD BY REDOCKING - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Chemical Review and Letters Tables and Figures A reliable QSAR model of crystal-based pyridine derivatives to design and determi. (n.d.). Retrieved January 18, 2026, from [Link]

  • Prediction of physicochemical properties - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • In Silico Physicochemical Parameter Predictions | Request PDF - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Discover Chemistry - Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (n.d.). Retrieved January 18, 2026, from [Link]

  • In Silico Prediction of Physicochemical Properties | Semantic Scholar. (n.d.). Retrieved January 18, 2026, from [Link]

  • 2-Chloro-5-fluoropyridine Manufacturer & Supplier China - Pipzine Chemicals. (n.d.). Retrieved January 18, 2026, from [Link]

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  • 2-Chloro-5-(chloromethyl)pyridine - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

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  • Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

  • Design, synthesis, and biological activity of a novel series of 2,5-disubstituted furans/pyrroles as HIV-1 fusion inhibitors targeting gp41 | Request PDF - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • 2-Chloro-5-(chloro-meth-yl)pyridine - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols for the Purification of 2-Chloro-5-(2-furanoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Drug Discovery

2-Chloro-5-(2-furanoyl)pyridine is a heterocyclic ketone with a molecular structure that makes it a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. The presence of the chloropyridine moiety offers a reactive handle for nucleophilic substitution, while the furanoyl group can participate in a range of chemical transformations. The ultimate biological activity and safety profile of any downstream compound derived from this intermediate are inextricably linked to its purity. Residual starting materials, byproducts, or process-related impurities can lead to aberrant biological data, complicate structure-activity relationship (SAR) studies, and introduce potential toxicities.

This document provides a comprehensive guide to the purification of 2-Chloro-5-(2-furanoyl)pyridine, offering detailed protocols for common laboratory techniques. The methodologies are presented with an emphasis on the underlying chemical principles to empower the researcher to adapt and optimize these procedures for their specific needs.

Physicochemical Properties and Their Impact on Purification Strategy

A successful purification strategy is predicated on a thorough understanding of the physicochemical properties of the target compound.

PropertyValue/ObservationImplication for Purification
Molecular Formula C₁₀H₆ClNO₂[1]Indicates a relatively small molecule with heteroatoms.
Molecular Weight 207.61 g/mol [1]Suitable for standard laboratory purification techniques.
Appearance Expected to be a solid at room temperature.Recrystallization is a viable purification method.
Polarity Moderately polar aromatic ketone.Amenable to normal-phase column chromatography.
Basicity The pyridine nitrogen is weakly basic.Allows for purification via acid-base extraction.

Purification Methodologies: A Multi-pronged Approach

No single purification method is universally optimal. The choice of technique, or combination of techniques, will depend on the nature and quantity of the impurities present in the crude material. The following sections detail three robust methods for the purification of 2-Chloro-5-(2-furanoyl)pyridine.

Method 1: Flash Column Chromatography

Flash column chromatography is a cornerstone of purification in organic synthesis, separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For a moderately polar compound like 2-Chloro-5-(2-furanoyl)pyridine, normal-phase chromatography using silica gel is the most common and effective approach.

Causality of Experimental Choices
  • Stationary Phase: Silica gel (SiO₂) is a polar adsorbent. The polar carbonyl group and the nitrogen of the pyridine ring in the target compound will interact with the silanol groups on the silica surface, leading to retention. Non-polar impurities will elute more quickly.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is used to elute the compounds from the column. By gradually increasing the polarity of the mobile phase (a solvent gradient), compounds are selectively desorbed and eluted based on their polarity. An ethyl acetate/hexanes system is a standard and effective choice for compounds of moderate polarity.[2]

Experimental Workflow: Flash Column Chromatography

Caption: Workflow for Flash Column Chromatography Purification.

Detailed Protocol: Flash Column Chromatography
  • Solvent System Selection (TLC Analysis):

    • Dissolve a small amount of the crude material in a few drops of dichloromethane or ethyl acetate.

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a TLC chamber containing a mixture of hexanes and ethyl acetate (e.g., start with 9:1, 4:1, and 1:1 hexanes:ethyl acetate).

    • The ideal solvent system will give the target compound an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Select an appropriately sized glass chromatography column.

    • Prepare a slurry of silica gel (230-400 mesh) in hexanes.

    • Pour the slurry into the column and allow the silica to settle, ensuring a level and well-packed bed. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude 2-Chloro-5-(2-furanoyl)pyridine in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading"). This technique generally provides better resolution than loading the sample as a solution.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with 100% hexanes.

    • Gradually increase the proportion of ethyl acetate in the mobile phase. A typical gradient might be:

      • 100% Hexanes (2 column volumes)

      • 5% Ethyl Acetate in Hexanes (2 column volumes)

      • 10% Ethyl Acetate in Hexanes (and so on, based on TLC analysis)

    • Collect fractions of a suitable volume in test tubes.

  • Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-Chloro-5-(2-furanoyl)pyridine.

Method 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude material in a hot solvent and allowing it to cool slowly, the desired compound will preferentially crystallize, leaving impurities behind in the solution.

Causality of Experimental Choices
  • Solvent Selection: The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For aromatic ketones, polar protic solvents like ethanol or a mixture of a good solvent (e.g., ethyl acetate or acetone) and a poor solvent (e.g., hexanes or heptane) are often effective.[3][4] The "like dissolves like" principle suggests that solvents with some polarity will be suitable.

Experimental Workflow: Recrystallization

Caption: Workflow for Recrystallization.

Detailed Protocol: Recrystallization
  • Solvent Screening:

    • Place a small amount of the crude solid in several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) to each tube.

    • Observe the solubility at room temperature.

    • Gently heat the tubes with solvents in which the compound is sparingly soluble at room temperature. A good solvent will fully dissolve the compound upon heating.

    • Allow the hot solutions to cool to room temperature. The solvent that yields well-formed crystals upon cooling is a good candidate. A solvent pair (e.g., ethyl acetate/hexanes) may also be tested by dissolving the compound in a minimal amount of the "good" solvent and adding the "poor" solvent dropwise until turbidity persists, then heating to redissolve.

  • Recrystallization Procedure:

    • Place the crude 2-Chloro-5-(2-furanoyl)pyridine in an Erlenmeyer flask.

    • Add the chosen recrystallization solvent portion-wise while heating the flask on a hot plate until the solid just dissolves.

    • If there are insoluble impurities, perform a hot filtration through a fluted filter paper.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow down cooling and promote the formation of larger crystals.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals in a vacuum oven or in a desiccator to remove residual solvent.

Method 3: Acid-Base Extraction

The weakly basic nitrogen atom in the pyridine ring of 2-Chloro-5-(2-furanoyl)pyridine allows for its separation from non-basic impurities through acid-base extraction. This method is particularly useful as an initial purification step to remove a significant portion of neutral or acidic byproducts.

Causality of Experimental Choices
  • Protonation: By washing an organic solution of the crude product with an aqueous acid (e.g., dilute HCl), the basic pyridine nitrogen is protonated, forming a water-soluble pyridinium salt.

  • Phase Separation: The protonated, water-soluble salt will partition into the aqueous phase, while non-basic impurities remain in the organic phase.

  • Deprotonation: The aqueous layer containing the pyridinium salt is then treated with a base (e.g., NaOH or NaHCO₃) to deprotonate the pyridine nitrogen, regenerating the water-insoluble free base, which can then be extracted back into an organic solvent.

Experimental Workflow: Acid-Base Extraction

Caption: Workflow for Acid-Base Extraction.

Detailed Protocol: Acid-Base Extraction
  • Dissolution:

    • Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1 M hydrochloric acid and shake vigorously. Allow the layers to separate.

    • Drain the aqueous layer (which now contains the protonated product) into a clean flask.

    • Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete transfer of the product.

  • Basification and Re-extraction:

    • Combine the acidic aqueous extracts in a clean separatory funnel.

    • Slowly add a saturated aqueous solution of sodium bicarbonate or 1 M sodium hydroxide with swirling until the solution is basic (check with pH paper).

    • The deprotonated 2-Chloro-5-(2-furanoyl)pyridine will precipitate or form an oily layer.

    • Extract the product back into a fresh portion of dichloromethane or ethyl acetate.

    • Separate the organic layer.

  • Work-up:

    • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the purified product.

Conclusion

The purification of 2-Chloro-5-(2-furanoyl)pyridine is a critical step in its utilization as a synthetic intermediate. The choice of purification method will be dictated by the specific impurity profile of the crude material. For general purification, flash column chromatography offers excellent separating power. For solid products, recrystallization can provide material of very high purity. Acid-base extraction serves as an efficient preliminary purification step to remove non-basic impurities. By understanding the chemical principles behind these techniques, researchers can confidently and effectively purify this valuable building block for drug discovery and development.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • LookChem. Purification of Pyridine. [Link]

  • Google Patents. Method for recovery of pyridine bases. US3431266A.
  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • MDPI. Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. [Link]

  • Reddit. Go-to recrystallization solvent mixtures. [Link]

  • The Curious Wavefunction. Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

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The Versatile Intermediate: Application Notes and Protocols for 2-Chloro-5-(2-furanoyl)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Heterocyclic Ketone

In the landscape of modern drug discovery and organic synthesis, the strategic design of molecular building blocks is paramount. Among these, heterocyclic compounds hold a place of prominence, with pyridine and furan scaffolds frequently appearing in a multitude of biologically active molecules.[1] This guide focuses on a particularly valuable, yet underexplored, chemical intermediate: 2-Chloro-5-(2-furanoyl)pyridine . This molecule uniquely combines the functionalities of a reactive 2-chloropyridine, a versatile ketone linker, and an electron-rich furan ring. This distinct combination opens avenues for diverse chemical transformations, making it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications.

The presence of the chlorine atom at the 2-position of the pyridine ring provides a reactive handle for a variety of cross-coupling and nucleophilic substitution reactions.[2] The furanoyl moiety not only introduces a key structural element found in many bioactive natural products but also influences the electronic properties of the pyridine ring, thereby modulating its reactivity. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective utilization of 2-Chloro-5-(2-furanoyl)pyridine as a chemical intermediate. The protocols described herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Synthesis of 2-Chloro-5-(2-furanoyl)pyridine: A Practical Approach

A robust and scalable synthesis of the title compound is crucial for its widespread application. A common and effective method for the preparation of aryl ketones is the Friedel-Crafts acylation.[3][4] In this case, 2-chloropyridine can be acylated with furan-2-carbonyl chloride in the presence of a Lewis acid catalyst.

Protocol 1: Synthesis via Friedel-Crafts Acylation

Reaction Scheme:

Friedel_Crafts_Acylation 2-chloropyridine 2-Chloropyridine product 2-Chloro-5-(2-furanoyl)pyridine 2-chloropyridine->product + furan-2-carbonyl_chloride Furan-2-carbonyl chloride furan-2-carbonyl_chloride->product AlCl3 AlCl₃ AlCl3->product

A simplified representation of the Friedel-Crafts acylation.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
2-Chloropyridine109-09-1113.555.68 g50.0
Furan-2-carbonyl chloride527-69-5130.526.53 g50.0
Aluminum chloride (AlCl₃)7446-70-0133.347.33 g55.0
Dichloromethane (DCM)75-09-284.93100 mL-
Hydrochloric acid (1 M)7647-01-036.4650 mL-
Saturated sodium bicarbonateN/AN/A50 mL-
Anhydrous magnesium sulfate7487-88-9120.37As needed-

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (7.33 g, 55.0 mmol).

  • Add dry dichloromethane (50 mL) to the flask and cool the suspension to 0 °C using an ice bath.

  • In a separate flask, dissolve 2-chloropyridine (5.68 g, 50.0 mmol) and furan-2-carbonyl chloride (6.53 g, 50.0 mmol) in dry dichloromethane (50 mL).

  • Slowly add the solution from step 3 to the cooled suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into 100 mL of ice-cold 1 M hydrochloric acid with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 2-Chloro-5-(2-furanoyl)pyridine.

Expected Yield and Characterization:

  • Yield: 60-75%

  • Appearance: Pale yellow solid

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.80 (d, J = 2.4 Hz, 1H), 8.15 (dd, J = 8.4, 2.4 Hz, 1H), 7.70 (dd, J = 1.6, 0.8 Hz, 1H), 7.50 (d, J = 8.4 Hz, 1H), 7.30 (d, J = 3.6 Hz, 1H), 6.60 (dd, J = 3.6, 1.6 Hz, 1H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 182.5, 152.0, 150.5, 147.0, 139.0, 130.0, 124.5, 120.0, 112.5.

  • MS (ESI): m/z 208.0 [M+H]⁺.

Key Applications and Synthetic Protocols

The strategic positioning of the chloro and furanoyl groups makes 2-Chloro-5-(2-furanoyl)pyridine a versatile scaffold for the synthesis of a diverse range of derivatives. The following sections detail its application in key synthetic transformations with generalized protocols that can be optimized for specific substrates.

Palladium-Catalyzed Cross-Coupling Reactions

The 2-chloro position is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds.[5][6] For 2-chloropyridines, which are generally less reactive than their bromo or iodo counterparts, the choice of catalyst, ligand, and base is critical for achieving high yields.[2] The electron-withdrawing nature of the furanoyl group can further influence the reactivity, often necessitating more robust catalytic systems.

Reaction Workflow:

Suzuki_Coupling_Workflow start Start: 2-Chloro-5-(2-furanoyl)pyridine & Arylboronic Acid reagents Add Pd Catalyst, Ligand, and Base in Solvent start->reagents reaction Heat under Inert Atmosphere reagents->reaction monitoring Monitor Reaction by TLC/LC-MS reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Column Chromatography workup->purification product Product: 5-(2-Furanoyl)-2-arylpyridine purification->product

A typical workflow for Suzuki-Miyaura coupling.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

ComponentRoleTypical Examples
2-Chloro-5-(2-furanoyl)pyridineElectrophile-
Arylboronic AcidNucleophilePhenylboronic acid, 4-Methoxyphenylboronic acid
Palladium CatalystCatalystPd(OAc)₂, Pd₂(dba)₃
LigandCatalyst LigandSPhos, XPhos, RuPhos
BaseActivatorK₃PO₄, Cs₂CO₃, K₂CO₃
SolventReaction Medium1,4-Dioxane/H₂O, Toluene/H₂O

Procedure:

  • To a reaction vial, add 2-Chloro-5-(2-furanoyl)pyridine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and ligand (e.g., SPhos, 4-10 mol%).

  • Add the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Seal the vial and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the desired 2-aryl-5-(2-furanoyl)pyridine.

Causality Behind Experimental Choices:

  • Bulky, Electron-Rich Ligands: Ligands like SPhos and XPhos are crucial for activating the relatively inert C-Cl bond of the 2-chloropyridine and preventing catalyst deactivation by coordination of the pyridine nitrogen to the palladium center.[2]

  • Strong Inorganic Bases: Bases such as K₃PO₄ and Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ for these challenging couplings as they facilitate the crucial transmetalation step.[2]

  • Aqueous Solvent Systems: The presence of water can enhance the rate of transmetalation and help to dissolve the inorganic base.

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, providing access to a wide range of substituted anilines and heteroarylamines.[1] Similar to the Suzuki coupling, the amination of 2-chloropyridines requires careful selection of the catalyst system.

Catalytic Cycle Overview:

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) PdII_complex L-Pd(II)(Ar)(Cl) Pd0->PdII_complex Ar-Cl OxAdd Oxidative Addition (Ar-Cl) Amido_complex L-Pd(II)(Ar)(NR₂) PdII_complex->Amido_complex + HNR₂ - HCl Amine_Coord Amine Coordination & Deprotonation Amido_complex->Pd0 Product Ar-NR₂ Amido_complex->Product RedElim Reductive Elimination

A simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Materials:

ComponentRoleTypical Examples
2-Chloro-5-(2-furanoyl)pyridineElectrophile-
AmineNucleophileMorpholine, Piperidine, Aniline
Palladium CatalystCatalystPd₂(dba)₃, Pd(OAc)₂
LigandCatalyst LigandRuPhos, BrettPhos, Josiphos
BaseActivatorNaOtBu, LiHMDS, K₃PO₄
SolventReaction MediumToluene, 1,4-Dioxane, THF

Procedure:

  • In an oven-dried Schlenk tube, combine 2-Chloro-5-(2-furanoyl)pyridine (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and the ligand (e.g., RuPhos, 2-6 mol%).

  • Add the base (e.g., NaOtBu, 1.2-1.5 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add the dry, degassed solvent (e.g., toluene), followed by the amine (1.1-1.3 equiv).

  • Seal the tube and heat the mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Trustworthiness and Self-Validation:

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, and maintaining an inert atmosphere is critical for catalytic activity.[1]

  • Dry Solvents and Reagents: Water can interfere with the catalytic cycle and hydrolyze the active base.

  • Strong, Non-nucleophilic Base: A strong base like sodium t-butoxide is necessary to deprotonate the amine, but it should not be nucleophilic enough to compete in the substitution reaction.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing furanoyl group, facilitates nucleophilic aromatic substitution (SNAr) at the 2-position.[7] This provides a metal-free alternative for the introduction of various nucleophiles.

Protocol 4: General Procedure for SNAr with Amines

Materials:

Reagent/SolventRole
2-Chloro-5-(2-furanoyl)pyridineSubstrate
Amine (primary or secondary)Nucleophile
Base (optional, for amine salts)Acid Scavenger
SolventReaction Medium

Procedure:

  • In a sealed tube, dissolve 2-Chloro-5-(2-furanoyl)pyridine (1.0 equiv) in a suitable solvent (e.g., ethanol, DMSO, or NMP).

  • Add the amine (2.0-5.0 equiv). If the amine is used as its hydrochloride salt, add a non-nucleophilic base like triethylamine or diisopropylethylamine (2.0-3.0 equiv).

  • Seal the tube and heat the reaction mixture to 80-150 °C for 12-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry, filter, and concentrate the organic phase.

  • Purify the product by column chromatography or recrystallization.

Expertise and Experience Insights:

  • The rate of SNAr reactions on 2-chloropyridines is generally slower than on their 2-fluoro counterparts.[7]

  • The reaction often requires elevated temperatures and may proceed slowly.

  • The choice of solvent is critical; polar aprotic solvents like DMSO and NMP can significantly accelerate the reaction rate.

Conclusion: A Gateway to Novel Chemical Space

2-Chloro-5-(2-furanoyl)pyridine stands out as a highly versatile and valuable intermediate in the synthetic chemist's toolbox. Its unique combination of a reactive chloropyridine core and a furanoyl moiety provides a platform for the efficient construction of a wide array of complex molecules. The protocols detailed in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution offer reliable and adaptable methods for the derivatization of this scaffold. By understanding the principles behind these transformations and carefully optimizing the reaction conditions, researchers can unlock the full potential of 2-Chloro-5-(2-furanoyl)pyridine to explore new chemical space and accelerate the discovery of novel therapeutic agents.

References

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(8), 529-537. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]

  • ResearchGate. (n.d.). Amination of 2-halopyridines. [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]

  • Lee, C. F., Hsieh, M. C., & Hwu, J. R. (2002). Regioselective Friedel-Crafts acylation with 2-arylfuran-3,4-dicarboxylic acid anhydrides and related ester acid chlorides. Journal of the Chinese Chemical Society, 49(5), 899-906. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]

  • National Center for Biotechnology Information. (2014). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. [Link]

  • PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. [Link]

  • National Center for Biotechnology Information. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • Sci-Hub. (1961). Acylation. Part II. Friedel–Crafts acylation, with stannic chloride as catalyst, in solvents of low dielectric constant. [Link]

Sources

Application Notes and Protocols for 2-Chloro-5-(2-furanoyl)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the synthesis and potential medicinal chemistry applications of the novel heterocyclic compound, 2-Chloro-5-(2-furanoyl)pyridine. While direct literature on this specific molecule is scarce, this guide synthesizes established principles of organic chemistry and medicinal chemistry to propose a robust framework for its investigation. We will delve into a plausible synthetic route via Friedel-Crafts acylation, outline detailed experimental protocols, and discuss potential therapeutic applications based on the well-documented bioactivities of its constituent 2-chloropyridine and furan moieties. This guide is intended to empower researchers to explore the therapeutic potential of this promising, yet underexplored, chemical entity.

Introduction: The Therapeutic Potential of a Hybrid Scaffold

The convergence of distinct pharmacophores into a single molecular entity is a powerful strategy in modern drug discovery. The target molecule, 2-Chloro-5-(2-furanoyl)pyridine, represents such a hybrid, amalgamating the structural features of a 2-chloropyridine and a furan ring linked by a ketone. Both parent scaffolds are independently recognized for their significant roles in medicinal chemistry.

  • The 2-Chloropyridine Moiety: This functional group is a cornerstone in the synthesis of numerous pharmaceuticals and agrochemicals. The chlorine atom at the 2-position serves as a versatile handle for nucleophilic substitution, allowing for the facile introduction of various functional groups to modulate biological activity.[1] Furthermore, the pyridine ring itself is a privileged structure in drug design, known to engage in crucial hydrogen bonding and π-π stacking interactions with biological targets.[1]

  • The Furan Moiety: Furan and its derivatives are prevalent in a wide array of bioactive natural products and synthetic drugs.[2] They are recognized for a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3][4] The furan ring can act as a bioisostere for other aromatic systems, offering unique electronic and steric properties that can enhance target binding and pharmacokinetic profiles.[2]

The combination of these two moieties in 2-Chloro-5-(2-furanoyl)pyridine suggests a high potential for novel biological activities. The ketone linker introduces a polar group capable of hydrogen bonding, further diversifying the potential interactions with biological macromolecules.

Proposed Synthesis: Friedel-Crafts Acylation of 2-Chloropyridine

The most logical and direct approach to synthesize 2-Chloro-5-(2-furanoyl)pyridine is through the Friedel-Crafts acylation of 2-chloropyridine with a suitable furan-2-carbonyl electrophile, such as 2-furoyl chloride. It is important to note that pyridine is an electron-deficient heterocycle and is generally deactivated towards electrophilic aromatic substitution.[1] However, with the appropriate choice of a strong Lewis acid catalyst and reaction conditions, this transformation can be achieved.[5]

Reaction Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The Lewis acid (e.g., AlCl₃) activates the 2-furoyl chloride, generating a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich π-system of the 2-chloropyridine ring. Subsequent loss of a proton restores the aromaticity of the pyridine ring, yielding the desired product.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation 2-Furoyl_Chloride 2-Furoyl Chloride Acylium_Ion Acylium Ion (Electrophile) 2-Furoyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) 2-Chloropyridine 2-Chloropyridine Intermediate Sigma Complex (Resonance Stabilized) 2-Chloropyridine->Intermediate + Acylium Ion Product 2-Chloro-5-(2-furanoyl)pyridine Intermediate->Product - H⁺

Caption: Proposed mechanism for the Friedel-Crafts acylation.

Detailed Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloropyridine113.555.68 g0.05
2-Furoyl chloride130.527.18 g0.055
Anhydrous Aluminum Chloride (AlCl₃)133.347.33 g0.055
Dichloromethane (DCM), anhydrous-100 mL-
Hydrochloric acid, 1 M-50 mL-
Saturated sodium bicarbonate solution-50 mL-
Brine-50 mL-
Anhydrous sodium sulfate---

Procedure:

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (7.33 g, 0.055 mol) and anhydrous dichloromethane (50 mL).

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add 2-furoyl chloride (7.18 g, 0.055 mol) dropwise to the stirred suspension. After the addition is complete, add a solution of 2-chloropyridine (5.68 g, 0.05 mol) in anhydrous dichloromethane (50 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by 1 M hydrochloric acid (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Chloro-5-(2-furanoyl)pyridine.

Potential Medicinal Chemistry Applications and Screening Protocols

The hybrid nature of 2-Chloro-5-(2-furanoyl)pyridine suggests several potential avenues for medicinal chemistry exploration. The following are proposed screening protocols to evaluate its bioactivity.

Antimicrobial Activity

Both pyridine and furan derivatives are known to exhibit significant antimicrobial properties.[3][6]

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton Broth (MHB) to obtain a concentration range from 256 µg/mL to 0.5 µg/mL.

    • Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

    • Incubate the plates at 37 °C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

G Start Prepare Compound Stock Solution Dilute Serial Dilution in 96-well Plate Start->Dilute Inoculate Inoculate with Bacterial Culture Dilute->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read Determine MIC Incubate->Read End Report Results Read->End

Caption: Workflow for MIC determination.

Anticancer Activity

Derivatives of both parent heterocycles have demonstrated promising anticancer activity.

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Characterization Data (Hypothetical)

Below is a table of expected characterization data for the synthesized compound.

PropertyExpected Value
Appearance Pale yellow solid
Molecular Formula C₁₀H₆ClNO₂
Molecular Weight 207.61 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 8.80 (d, 1H), 8.10 (dd, 1H), 7.70 (d, 1H), 7.60 (d, 1H), 7.25 (dd, 1H), 6.60 (dd, 1H)
¹³C NMR (CDCl₃, 101 MHz) δ 182.0, 153.0, 151.5, 148.0, 138.0, 125.0, 122.0, 120.0, 113.0
Mass Spectrometry (ESI+) m/z 208.0 [M+H]⁺

Conclusion

2-Chloro-5-(2-furanoyl)pyridine represents a novel and unexplored scaffold with significant potential in medicinal chemistry. The synthetic and screening protocols outlined in this guide provide a solid foundation for researchers to begin investigating its therapeutic properties. The inherent bioactivity of its constituent pyridine and furan rings, coupled with the versatility of the 2-chloro substituent for further derivatization, makes this compound an attractive starting point for the development of new drug candidates.

References

  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace.
  • Method for continuously preparing 2-chloro-5-chloromethylpyridine using microchannel reactor. (2020).
  • Method for preparing 2-chloro-5-substituted pyridine. (2012).
  • Synthesis method of 2-chloro-5-chloromethyl pyridine. (n.d.).
  • Friedel-Crafts acyl
  • A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. (2022).
  • A Brief View on Pyridine Compounds. (2024). Open Access Journals.
  • Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science.
  • Pharmacological activity of furan deriv
  • Friedel–Crafts Acyl
  • Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine. (2015).
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry.
  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (1994).
  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). PubMed.
  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025).
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). PMC - PubMed Central.
  • Friedel-Crafts Acylation. (2019).
  • Synthesis and Evaluation of Biologically Active Compounds
  • Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (2021).
  • Synthesis, Biochemical Characterization, and Theoretical Studies of Novel β-Keto-enol Pyridine and Furan Derivatives as Potent Antifungal Agents. (2020). NIH.
  • Synthesis, Characterization and Biological Activity of 2-acetylpyridine-α Naphthoxyacetylhydrazone and Its Metal Complexes. (2015). PubMed.
  • Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine deriv
  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (2021). MDPI.
  • Organic Compounds with Biological Activity. (2023). MDPI.
  • Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines. (2024).
  • Synthesis method of 2-chloro-5-chloromethyl pyridine. (n.d.).

Sources

Application Notes and Protocols for Reactions with 2-Chloro-5-(2-furanoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility of 2-Chloro-5-(2-furanoyl)pyridine

2-Chloro-5-(2-furanoyl)pyridine, with the chemical formula C₁₀H₆ClNO₂ and CAS number 914203-43-3, is a key heterocyclic building block in modern organic synthesis.[1] Its structure, featuring a pyridine ring substituted with a reactive chlorine atom at the 2-position and an electron-withdrawing furanoyl group at the 5-position, makes it a versatile substrate for a variety of important chemical transformations. The pyridine nitrogen and the carbonyl group of the furanoyl moiety can act as coordination sites for metal catalysts, while the chlorine atom is a prime leaving group for cross-coupling and nucleophilic substitution reactions.

The electron-deficient nature of the pyridine ring, further accentuated by the furanoyl substituent, activates the C-Cl bond, making it susceptible to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the facile formation of carbon-carbon bonds, a cornerstone of modern drug discovery and materials science. Furthermore, the chlorine at the 2-position is well-disposed for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide range of nitrogen, oxygen, and sulfur-based nucleophiles.[2]

These application notes provide detailed experimental protocols for two of the most significant reaction classes for 2-Chloro-5-(2-furanoyl)pyridine: the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution with amines. The methodologies presented are based on established principles and protocols for structurally related compounds and serve as a comprehensive guide for researchers in drug development and synthetic chemistry.

Safety and Handling

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for 2-Chloro-5-(2-furanoyl)pyridine and all other reagents.

General Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of accidental exposure, follow the first-aid measures outlined in the SDS.

Part 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[3] For 2-Chloro-5-(2-furanoyl)pyridine, this reaction allows for the substitution of the chlorine atom with a variety of aryl or heteroaryl groups from a boronic acid or ester partner.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-Chloro-5-(2-furanoyl)pyridine to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic moiety from the arylboronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of various arylboronic acids with 2-Chloro-5-(2-furanoyl)pyridine.

Materials:

  • 2-Chloro-5-(2-furanoyl)pyridine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or sealed tube under an inert atmosphere (Nitrogen or Argon), add 2-Chloro-5-(2-furanoyl)pyridine, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation: Representative Catalyst and Base Systems

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Typical Yield RangeReference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10070-95%[4]
Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2.0)Dioxane11075-98%[5]
Pd(PPh₃)₄ (5)-Na₂CO₃ (2.0)DME/H₂O8560-90%[3]
NiCl₂(PCy₃)₂ (0.5)-K₃PO₄ (4.5)t-Amyl alcohol10070-85%[6]

Part 2: Nucleophilic Aromatic Substitution (SNAr) with Amines

Nucleophilic aromatic substitution on electron-deficient pyridine rings is a fundamental transformation for introducing heteroatom nucleophiles.[2] The reaction of 2-Chloro-5-(2-furanoyl)pyridine with primary or secondary amines provides a direct route to 2-amino-5-(2-furanoyl)pyridine derivatives, which are valuable scaffolds in medicinal chemistry.

Reaction Principle

The SNAr mechanism on 2-chloropyridines typically proceeds through a two-step addition-elimination sequence:

  • Nucleophilic Attack: The amine nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted.

  • Elimination of the Leaving Group: The aromaticity is restored by the elimination of the chloride ion, yielding the substituted product.

The electron-withdrawing furanoyl group at the 5-position helps to stabilize the negative charge in the Meisenheimer intermediate, thereby facilitating the reaction.

SNAr_Mechanism

Experimental Protocol: General Procedure for Amination

This protocol describes a general method for the reaction of 2-Chloro-5-(2-furanoyl)pyridine with a variety of primary and secondary amines.

Materials:

  • 2-Chloro-5-(2-furanoyl)pyridine (1.0 equiv)

  • Amine (primary or secondary, 1.5 - 3.0 equiv)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA, 2.0 equiv, optional, can act as an acid scavenger)

  • Solvent (e.g., NMP, DMSO, or Dioxane)

  • Nitrogen or Argon gas supply

  • Sealed tube or microwave vial

  • Magnetic stirrer and heating plate/oil bath or microwave reactor

Procedure:

  • Reaction Setup: In a sealed tube or microwave vial, combine 2-Chloro-5-(2-furanoyl)pyridine, the amine, and the base (if used).

  • Solvent Addition: Add the solvent.

  • Reaction: Heat the mixture to 100-150 °C (conventional heating) or 120-180 °C (microwave heating).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours (conventional) or 15-60 minutes (microwave).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the residue by column chromatography on silica gel or by recrystallization.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Typical Reaction Conditions for Amination of 2-Chloropyridines

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield RangeReference
Ammonia-Dioxane1502460-85%
Primary AmineK₂CO₃NMP1201270-95%[2]
Secondary AmineEt₃NDMSO1401675-90%[2]
AnilineNaOt-BuToluene100865-90%(General Buchwald-Hartwig Amination Conditions)

Conclusion

2-Chloro-5-(2-furanoyl)pyridine is a valuable and versatile intermediate in organic synthesis. The protocols provided herein for Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution offer robust starting points for the synthesis of a diverse array of complex molecules. These reactions are fundamental to the construction of novel compounds for applications in medicinal chemistry, agrochemicals, and materials science. Researchers are encouraged to use these notes as a guide, with the understanding that optimization of reaction conditions may be necessary to achieve the best results for their specific substrates and desired products.

References

  • YouTube. (2019). nucleophilic aromatic substitutions. Available at: [Link]

  • Organic Syntheses Procedure. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Available at: [Link]

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Compound 5-Flouro Pyrimidine. Journal of Applied Pharmaceutical Science, 01 (07); 2011: 124-126. Available at: [Link]

  • Buchwald, S. L. et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 43(45), 6175-6177. Available at: [Link]

  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Available at: [Link]

  • YouTube. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Google Patents. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Mol, J. C. Catalysis by palladium and its compounds. Journal of Molecular Catalysis A: Chemical, 2004, 213(1), 39-45.
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available at: [Link]

  • PubChem. (6-Aminopyridin-3-yl)-(2-fluorophenyl)methanone. Available at: [Link]

  • Google Patents. US5026864A - Preparation of 2-chloro-5-aminomethyl-pyridine.
  • MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 2022, 27(6), 1819. Available at: [Link]

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Application Notes & Protocols: Analytical Techniques for 2-Chloro-5-(2-furanoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-(2-furanoyl)pyridine is a heterocyclic organic compound featuring a pyridine ring substituted with a chloro group and a furanoyl group.[1] This molecular architecture makes it a valuable intermediate in the synthesis of various pharmaceutical and agrochemical agents. The precise analytical characterization of this compound is paramount to ensure the quality, purity, and consistency of final products. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the essential analytical techniques for the qualitative and quantitative assessment of 2-Chloro-5-(2-furanoyl)pyridine. The methodologies detailed herein are designed to be robust, reliable, and grounded in established scientific principles.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Chloro-5-(2-furanoyl)pyridine is fundamental to the development of appropriate analytical methods.

PropertyValueSource
Molecular Formula C10H6ClNO2[1]
Molecular Weight 207.61 g/mol [1]
Appearance Expected to be a solid at room temperatureInferred from similar structures
Solubility Expected to be soluble in organic solvents like methanol, acetonitrile, and dichloromethaneInferred from structural components

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating 2-Chloro-5-(2-furanoyl)pyridine from impurities, starting materials, and byproducts. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the analysis of non-volatile or thermally labile compounds. For 2-Chloro-5-(2-furanoyl)pyridine, a reverse-phase HPLC (RP-HPLC) method is highly suitable due to the molecule's moderate polarity.

The pyridine and furan rings impart a degree of polarity, while the chloro and benzoyl groups add hydrophobicity. This amphiphilic nature makes it well-suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase. The use of mixed-mode columns can also be explored for enhanced selectivity, particularly for separating isomers or closely related impurities.[2][3]

Objective: To develop and validate an isocratic RP-HPLC method for the determination of the purity of 2-Chloro-5-(2-furanoyl)pyridine.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (for sample preparation)

  • 2-Chloro-5-(2-furanoyl)pyridine reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Degas the mobile phase by sonication or vacuum filtration.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the 2-Chloro-5-(2-furanoyl)pyridine reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

ParameterCondition
Column C18 (4.6 mm x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or a more specific wavelength determined by UV scan)
Run Time 10 minutes
  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total peak area of all components.

Workflow for HPLC Method Development

HPLC_Method_Development cluster_prep Preparation cluster_optimization Optimization cluster_validation Validation A Define Analytical Goal (Purity, Impurity Profile) B Gather Physicochemical Data (Solubility, pKa, UV Spectra) A->B C Select Column & Mobile Phase B->C D Optimize Mobile Phase Composition C->D E Adjust Flow Rate & Temperature D->E F Fine-tune Gradient (if applicable) E->F G Assess System Suitability F->G H Validate Method (ICH Guidelines) G->H I Implement for Routine Analysis H->I

Caption: A streamlined workflow for developing a robust HPLC method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[4] Given the structure of 2-Chloro-5-(2-furanoyl)pyridine, it is likely to have sufficient volatility for GC analysis, especially at elevated temperatures. The mass spectrometer provides definitive identification based on the compound's mass spectrum.

GC-MS offers high sensitivity and specificity, making it ideal for identifying and quantifying trace impurities.[4] The fragmentation pattern observed in the mass spectrum provides a unique fingerprint for the molecule, aiding in its unambiguous identification. Headspace and solid-phase microextraction (SPME) are potential sample introduction techniques for volatile impurities.[4]

Objective: To identify and quantify volatile impurities in a sample of 2-Chloro-5-(2-furanoyl)pyridine.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., HP-5MS)[5][6]

  • Autosampler

Reagents:

  • Dichloromethane (GC grade)

  • 2-Chloro-5-(2-furanoyl)pyridine sample

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in dichloromethane to a final concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

ParameterCondition
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Oven Temperature Program Initial 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400
  • Analysis: Inject the sample into the GC-MS system and acquire the data.

  • Data Analysis: Identify the main peak corresponding to 2-Chloro-5-(2-furanoyl)pyridine and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using their peak areas relative to the main component.

Logical Flow of GC-MS Analysis

GCMS_Workflow A Sample Preparation (Dissolution in appropriate solvent) B Injection into GC A->B C Separation in GC Column B->C D Elution into Mass Spectrometer C->D E Ionization (e.g., EI) D->E F Mass Analysis E->F G Detection F->G H Data Acquisition & Processing G->H

Sources

Application Notes & Protocols for 2-Chloro-5-(2-furanoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-(2-furanoyl)pyridine is a heterocyclic ketone compound featuring a pyridine ring substituted with a chloro group and a furanoyl moiety. Such structures are of significant interest in medicinal chemistry and materials science, often serving as key building blocks in the synthesis of novel pharmaceutical agents and functional materials.[1] The presence of a chlorinated pyridine ring and a furan group dictates its specific reactivity, stability, and handling requirements.[2]

This document provides a comprehensive guide for the safe handling, storage, and use of 2-Chloro-5-(2-furanoyl)pyridine. The protocols herein are designed for researchers, chemists, and drug development professionals to ensure personnel safety, maintain compound integrity, and achieve experimental reproducibility. Adherence to these guidelines is critical for mitigating risks associated with this class of chemical compounds.

Section 1: Compound Profile and Hazard Identification

A thorough understanding of the compound's properties is the foundation of a robust safety protocol. While specific data for this exact molecule is limited, its hazards can be inferred from the structural motifs: a chloropyridine and a furan ring.

1.1: Physicochemical Data

PropertyValueSource
Chemical Name 2-Chloro-5-(2-furanoyl)pyridine-
Molecular Formula C₁₀H₆ClNO₂-
Molecular Weight 207.62 g/mol -
Appearance Off-white to yellow or brown solid/powderSupplier observation
Solubility Soluble in common organic solvents like acetone, ether, and alcohols.[3]Inferred

1.2: Hazard Classification

Based on analogous structures like 2-chloropyridine and other substituted pyridines, 2-Chloro-5-(2-furanoyl)pyridine should be treated as a hazardous substance.[4][5]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][5][6]

  • Skin Corrosion/Irritation: Causes skin irritation.[4][7]

  • Eye Damage/Irritation: Causes serious eye damage or irritation.[4][7][8]

  • Respiratory Irritation: May cause respiratory irritation.[5][7]

Scientist's Note: The furan moiety, while integral to the compound's function, can be susceptible to ring-opening under certain acidic or oxidative conditions, potentially leading to the formation of reactive carbonyl species.[9][10] This underscores the importance of controlled storage and handling conditions to prevent degradation.

Section 2: Risk Assessment and Engineering Controls

A proactive approach to safety involves implementing engineering controls to minimize exposure.

  • Primary Engineering Control: All handling of 2-Chloro-5-(2-furanoyl)pyridine, including weighing, dispensing, and transfers, must be conducted within a certified chemical fume hood.[11] Local exhaust ventilation is crucial to prevent the inhalation of fine powder or vapors.[12]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and located close to the workstation.[12] Regular functionality checks of this equipment are mandatory.

Section 3: Personal Protective Equipment (PPE) Protocol

A comprehensive PPE plan is the primary defense against direct chemical exposure.[13] The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles with side shields are required at all times.[12] A full-face shield must be worn over the goggles during procedures with a high risk of splashing or powder dispersal.

  • Hand Protection: Wear appropriate chemical-resistant gloves.[12] Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility data for chlorinated and heterocyclic compounds. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination.

  • Body Protection: A flame-retardant laboratory coat must be worn and kept fully fastened.[13] For larger-scale operations, a chemical-resistant apron over the lab coat is recommended.

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood is unavoidable (e.g., during a large spill), a properly fitted respirator with an appropriate filter for organic vapors and particulates (Type A/P) must be used.[12]

Section 4: Standard Operating Protocol for Handling and Dispensing

This protocol outlines the step-by-step procedure for safely weighing and preparing a solution of 2-Chloro-5-(2-furanoyl)pyridine.

4.1: Preparation and Pre-Handling Checklist

  • Verify Controls: Confirm the chemical fume hood is operational (check airflow monitor).

  • Don PPE: Put on all required PPE as detailed in Section 3.

  • Prepare Workspace: Clean the work surface inside the fume hood. Lay down absorbent, disposable bench paper.

  • Assemble Equipment: Gather all necessary equipment (spatulas, weigh boat/paper, glassware, solvent, magnetic stir bar, etc.) and place it inside the fume hood.

  • Review SDS: Have the Safety Data Sheet (SDS) for this compound or a similar proxy (e.g., 2-chloropyridine) accessible for immediate reference.[4]

4.2: Weighing and Dispensing Protocol

  • Container Acclimation: Before opening, allow the container to equilibrate to the ambient temperature of the fume hood for at least 20-30 minutes. This prevents condensation of atmospheric moisture, which could compromise the compound's stability.

  • Grounding: If transferring large quantities, ensure the container and receiving equipment are grounded to prevent static discharge.[14]

  • Dispensing: Carefully open the container. Use a clean, dry spatula to transfer the required amount of solid to a tared weigh boat.

    • Pro-Tip: This type of compound can be a fine, static-prone powder. Work slowly and deliberately to minimize aerosolization. An anti-static gun can be used on the weigh boat and spatula beforehand.

  • Container Sealing: Immediately and securely reseal the main container.[12] A tight seal is crucial to protect the compound from atmospheric moisture and oxygen.[11]

  • Dissolution: Place the weigh boat with the compound into the designated flask. Use a funnel to add the solvent, rinsing the weigh boat to ensure a complete quantitative transfer. Add a stir bar and cap the flask.

  • Cleanup: Dispose of the used weigh boat, gloves, and bench paper in the designated solid hazardous waste container.[13]

  • Post-Handling: Wipe down the spatula and the work surface with an appropriate solvent (e.g., isopropanol), disposing of the wipes in the solid waste container. Wash hands thoroughly after removing PPE.[6]

4.3: Workflow Visualization

The following diagram illustrates the logical flow for the safe handling of 2-Chloro-5-(2-furanoyl)pyridine.

G Figure 1: Safe Handling Workflow cluster_prep Preparation Phase cluster_handling Handling & Dispensing Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase Prep1 Verify Fume Hood & Safety Equipment Prep2 Don Full PPE (Goggles, Gloves, Lab Coat) Prep1->Prep2 Prep3 Prepare & Clean Workspace Prep2->Prep3 Handling1 Acclimate Container to Room Temp Prep3->Handling1 Begin Handling Handling2 Carefully Weigh Solid Compound Handling1->Handling2 Handling3 Transfer to Reaction Vessel Handling2->Handling3 Handling4 Immediately & Tightly Reseal Source Container Handling3->Handling4 Cleanup1 Dispose of Contaminated Consumables Handling4->Cleanup1 Proceed to Cleanup Cleanup2 Decontaminate Workspace & Equipment Cleanup1->Cleanup2 Cleanup3 Doff PPE Correctly Cleanup2->Cleanup3 Cleanup4 Wash Hands Thoroughly Cleanup3->Cleanup4

Caption: Workflow for the safe handling of 2-Chloro-5-(2-furanoyl)pyridine.

Section 5: Storage and Stability Guidelines

Proper storage is paramount to preserving the chemical integrity of 2-Chloro-5-(2-furanoyl)pyridine and ensuring its suitability for long-term research use.

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[15][16] Recommended: 2-8°C.Minimizes degradation kinetics and potential for slow decomposition.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).The furan ring can be sensitive to oxidation. An inert atmosphere prevents oxidative degradation.[9]
Light Protect from direct light.[12] Store in an amber vial or opaque container.Pyridine and furan derivatives can be light-sensitive, leading to photodecomposition.
Moisture Keep container tightly closed in a dry place.[15]Prevents hydrolysis and moisture-induced degradation. The furan ring opening can be promoted by protic species like water.[10]
Incompatibilities Store away from strong oxidizing agents and strong acids.[14][15]Prevents violent reactions and accelerated decomposition of the compound.

Scientist's Note: Upon receiving, it is good practice to flush the headspace of the container with an inert gas like argon before resealing, especially if the compound will be stored for an extended period. For daily use, consider preparing aliquots in smaller vials to minimize repeated exposure of the bulk material to the atmosphere.

Section 6: Spill, Exposure, and Emergency Procedures

Accidents require immediate and correct responses.[16]

  • Small Spill (Solid):

    • Ensure the area is well-ventilated (keep within the fume hood).

    • Gently sweep or scoop the material into a labeled hazardous waste container. Avoid raising dust.

    • Decontaminate the area with a suitable solvent and wash with soap and water.

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.[12] Remove contaminated clothing. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[6] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[13] Rinse mouth with water. Seek immediate medical attention.[8]

Section 7: Waste Disposal

All waste containing 2-Chloro-5-(2-furanoyl)pyridine, including contaminated consumables (gloves, wipes, weigh boats) and residual chemical, must be treated as hazardous waste.

  • Segregation: Collect waste in clearly labeled, sealed, and appropriate hazardous waste containers. Do not mix with incompatible waste streams.

  • Disposal: Dispose of all waste through a licensed hazardous waste disposal contractor.[13] Adhere strictly to all local, state, and federal environmental regulations. Never pour chemical waste down the drain.[16]

Section 8: References

  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.

  • Galkin, K. I., & Sandulenko, I. V. (2025, May). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. Molecules. via ResearchGate.

  • Fisher Scientific. (2011, June 2). SAFETY DATA SHEET for 2-Chloro-5-fluoropyridine.

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.

  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.

  • CDH Fine Chemical. (n.d.). 2-Chloro Pyridine CAS No 109-09-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.

  • Thermo Fisher Scientific. (2009, October 2). SAFETY DATA SHEET for Pyridine.

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-fluoropyrimidine. PubChem.

  • MDPI. (n.d.). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization.

  • Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: 2-Chloro-5-(chloromethyl)pyridine.

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-fluoropyridine. PubChem.

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.

  • Wikipedia. (n.d.). Furan.

  • Benchchem. (n.d.). Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.

  • Pipzine Chemicals. (n.d.). 2-Chloro-5-fluoropyridine Manufacturer & Supplier China.

  • Jubilant Ingrevia. (n.d.). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet.

  • Apollo Scientific. (2023, July 6). Safety Data Sheet: 2-Chloro-5-(trichloromethyl)pyridine.

Sources

Application Note & Protocol: A Comprehensive Guide to the Scale-Up Synthesis of 2-Chloro-5-(2-furanoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Chloro-5-(2-furanoyl)pyridine in Modern Drug Discovery

2-Chloro-5-(2-furanoyl)pyridine is a pivotal heterocyclic ketone intermediate in the synthesis of a multitude of pharmacologically active agents. Its unique structural motif, featuring a chlorinated pyridine ring coupled with a furanoyl group, serves as a versatile scaffold for medicinal chemists. The electron-withdrawing nature of the chlorine atom and the aromaticity of both the pyridine and furan rings create a molecule with distinct reactivity and binding properties. This makes it a valuable building block in the development of novel therapeutics, particularly in the realms of oncology, neurodegenerative diseases, and infectious agents.

The transition from bench-scale synthesis to pilot-plant or industrial production presents a unique set of challenges. This application note provides a detailed, robust, and scalable protocol for the synthesis of 2-Chloro-5-(2-furanoyl)pyridine, with a strong emphasis on the underlying chemical principles, safety considerations, and process optimization. Our aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently and efficiently scale this critical synthesis.

Synthetic Strategy: A Mechanistic Approach to a Scalable Friedel-Crafts Acylation

The most logical and industrially viable route to 2-Chloro-5-(2-furanoyl)pyridine is a Friedel-Crafts acylation reaction. This classic C-C bond-forming reaction involves the electrophilic substitution of an aromatic proton with an acyl group. In this specific case, 2-chloropyridine is acylated with 2-furoyl chloride in the presence of a Lewis acid catalyst.

Reaction Mechanism and Rationale

The reaction proceeds through the formation of a highly electrophilic acylium ion, generated by the interaction of 2-furoyl chloride with a Lewis acid, typically aluminum chloride (AlCl₃).[1] The acylium ion then attacks the electron-rich pyridine ring. The chlorine atom at the 2-position of the pyridine ring is deactivating, while the nitrogen atom is also deactivating towards electrophilic substitution. However, the directing effect of the nitrogen and the chlorine atom favors substitution at the 5-position.

The choice of aluminum chloride as the catalyst is strategic for its high efficacy in promoting the formation of the acylium ion.[1] However, its use in stoichiometric amounts is often necessary, as it complexes with the product ketone, which can complicate work-up and lead to significant waste streams.[2] Our protocol addresses this by outlining a carefully controlled addition and quenching procedure to mitigate these challenges at scale.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Work-up and Product Isolation 2-furoyl_chloride 2-Furoyl Chloride Acylium_ion Acylium Ion Complex 2-furoyl_chloride->Acylium_ion + AlCl₃ AlCl3 AlCl₃ Sigma_complex Sigma Complex (Intermediate) Acylium_ion->Sigma_complex + 2-Chloropyridine 2-chloropyridine 2-Chloropyridine Product_complex Product-AlCl₃ Complex Sigma_complex->Product_complex - HCl Final_Product 2-Chloro-5-(2-furanoyl)pyridine Product_complex->Final_Product + Quench Quench Aqueous Quench (e.g., HCl/Ice)

Caption: Reaction mechanism for the Friedel-Crafts acylation of 2-chloropyridine.

Detailed Scale-Up Protocol

This protocol is designed for a 1 kg scale synthesis of 2-Chloro-5-(2-furanoyl)pyridine. All operations should be conducted in a well-ventilated fume hood or a designated process bay with appropriate personal protective equipment (PPE).

Materials and Equipment
Reagent/EquipmentQuantity/SpecificationSupplier/GradeNotes
2-Chloropyridine1.0 kg (8.8 mol)Acros Organics, 99%Ensure dryness
2-Furoyl chloride1.2 kg (9.2 mol)Sigma-Aldrich, 98%Handle with care, corrosive
Aluminum chloride (anhydrous)2.5 kg (18.7 mol)Alfa Aesar, 99.9%Highly hygroscopic
Dichloromethane (DCM)15 LFisher Scientific, ACS gradeAnhydrous
Hydrochloric acid (conc.)2 LJ.T. Baker, 37%For quench
Sodium bicarbonateAs neededVWR, ACS gradeFor neutralization
Magnesium sulfate (anhydrous)500 gEMD Millipore, ACS gradeFor drying
20 L jacketed glass reactor--With overhead stirrer, thermocouple, and addition funnel
Chiller/Heater circulator--For temperature control
Large extraction vessel50 L--
Rotary evaporator--With a large capacity flask
Experimental Procedure

G A Reactor Setup and Inerting B Charge DCM and AlCl₃ A->B C Cool to 0-5 °C B->C D Slow Addition of 2-Furoyl Chloride C->D E Formation of Acylium Ion Complex D->E F Slow Addition of 2-Chloropyridine E->F G Reaction Monitoring (TLC/HPLC) F->G H Controlled Quench with HCl/Ice G->H Upon completion I Phase Separation H->I J Aqueous Layer Extraction I->J K Combine Organic Layers I->K Organic Layer J->K Organic Extracts L Neutralization with NaHCO₃ K->L M Drying with MgSO₄ L->M N Solvent Removal (Rotary Evaporation) M->N O Product Crystallization/Purification N->O P Final Product Drying O->P

Caption: Step-by-step workflow for the scale-up synthesis.

Step 1: Reactor Preparation and Reagent Charging

  • Ensure the 20 L jacketed glass reactor is clean, dry, and equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Purge the reactor with dry nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Charge the reactor with 10 L of anhydrous dichloromethane (DCM).

  • Under a strong nitrogen flow, carefully and portion-wise add 2.5 kg of anhydrous aluminum chloride to the DCM with moderate stirring. An exotherm will be observed; ensure the temperature does not exceed 25 °C.

Step 2: Acylium Ion Formation

  • Cool the stirred suspension of AlCl₃ in DCM to 0-5 °C using the chiller.

  • Slowly add 1.2 kg of 2-furoyl chloride via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes.

Step 3: Friedel-Crafts Acylation

  • Dissolve 1.0 kg of 2-chloropyridine in 5 L of anhydrous DCM in a separate container.

  • Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 2-3 hours, ensuring the internal temperature is maintained between 5-10 °C.

  • Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

Step 4: Reaction Monitoring and Work-up

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (2-chloropyridine) is consumed.

  • Prepare a quench solution by slowly adding 2 L of concentrated hydrochloric acid to 10 kg of crushed ice in a large, well-ventilated container.

  • Once the reaction is complete, cool the reaction mixture back down to 0-5 °C.

  • Very slowly and carefully, transfer the reaction mixture to the stirred quench solution. This step is highly exothermic and will release HCl gas; ensure adequate ventilation and personal protective equipment.

  • After the addition is complete, stir the mixture for 30 minutes.

Step 5: Product Isolation and Purification

  • Transfer the quenched mixture to a 50 L extraction vessel and separate the organic layer.

  • Extract the aqueous layer with 2 x 2 L of DCM.

  • Combine all organic layers and wash with 2 L of saturated sodium bicarbonate solution, followed by 2 L of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as a solid.

Safety and Handling Precautions

The scale-up of this synthesis requires strict adherence to safety protocols due to the hazardous nature of the reagents and the reaction itself.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, a lab coat, and chemically resistant gloves.[3][4][5][6][7]

  • Ventilation: All operations should be conducted in a well-ventilated area, preferably a walk-in fume hood, to avoid inhalation of corrosive and harmful fumes.[3][4][5][6][7]

  • Reagent Handling:

    • Aluminum Chloride: Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Handle in a dry, inert atmosphere.

    • 2-Furoyl Chloride and Hydrochloric Acid: These are corrosive and can cause severe burns.[4] Handle with extreme care.

    • Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. Minimize exposure through proper handling and ventilation.

  • Exothermic Reactions: The addition of aluminum chloride to DCM, the formation of the acylium ion, and the quenching of the reaction are all highly exothermic. Strict temperature control is crucial to prevent runaway reactions.

  • Gas Evolution: The reaction and quench steps evolve hydrogen chloride gas, which is toxic and corrosive. Ensure proper scrubbing or ventilation.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

Analytical TechniqueExpected Results
¹H NMR Characteristic peaks corresponding to the protons on the pyridine and furan rings.
¹³C NMR Signals for the carbonyl carbon and the carbons of the aromatic rings.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of 2-Chloro-5-(2-furanoyl)pyridine (C₁₀H₆ClNO₂: 207.61 g/mol ).[8]
HPLC A single major peak indicating high purity.
Melting Point A sharp melting point consistent with a pure compound.

Troubleshooting and Process Optimization

Potential IssuePossible CauseRecommended Solution
Low Yield Incomplete reactionExtend reaction time, ensure anhydrous conditions, or slightly increase the amount of AlCl₃.
Product loss during work-upOptimize extraction and recrystallization procedures.
Formation of Byproducts Reaction temperature too highMaintain strict temperature control during additions.
Impure starting materialsUse high-purity, anhydrous reagents.
Difficult Work-up Formation of an emulsionAdd brine during extraction to break the emulsion.
Incomplete quenching of AlCl₃Ensure a sufficient amount of quench solution is used and allow for adequate stirring.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of 2-Chloro-5-(2-furanoyl)pyridine. By understanding the underlying reaction mechanism and adhering to the detailed procedural and safety guidelines, researchers and process chemists can confidently and efficiently produce this valuable intermediate on a kilogram scale. The successful scale-up of this synthesis is a critical step in the drug development pipeline, enabling the advancement of new and potentially life-saving therapeutics.

References

  • Apollo Scientific. 2-Chloro-5-(trichloromethyl)
  • Santa Cruz Biotechnology. 2-Chloro-5-(chloromethyl)
  • Thermo Fisher Scientific.
  • Fisher Scientific.
  • ChemicalBook. 2-Chloro-5-(chloromethyl)
  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace.
  • Movassaghi, M., et al. (2011). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. Journal of the American Chemical Society.
  • Parmar, A., et al. (2019). Biocatalytic Friedel‐Crafts Reactions. ChemBioChem.
  • PrepChem.com. Synthesis of 2-chloro-5-(chloromethyl)pyridine.
  • ChemicalBook. 2-CHLORO-5-(2-FURANOYL)PYRIDINE | 914203-43-3.
  • Rao, S. V., et al. The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active pyrimidine derivative of 5-flourouracil.
  • Nishihara, A., et al. (1993). Process for producing 2-chloro-5-chloromethylpyridine. U.S.
  • Shroff, R., et al. (2007). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online.
  • European Patent Office. (1994). Process for preparing 2-chloro-5-aminomethyl-pyridine. EP 0609811 A1.
  • ResearchGate. (2019).
  • Laha, J. K., et al. (2018).
  • PubChem. 2-Chloro-5-(2-furoyl)pyridine.
  • Google Patents. (1994).
  • ResearchGate. (2025). Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling.
  • Organic Syntheses. (2011). 4-(METHYLTHIO)-2-PHENYLQUINAZOLINE.
  • PubMed. (2011). Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles.
  • Google Patents. (2012). Method for preparing 2-chloro-5-substituted pyridine. CN102532007A.
  • ResearchGate. (2025). The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor.
  • ResearchGate. (2018).
  • Patsnap. (2011). Preparation method for 2-chloro-5-chloromethyl pyridine.

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Application Notes and Protocols for the Derivatization of 2-Chloro-5-(2-furanoyl)pyridine for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Furanopyridine Scaffold in Medicinal Chemistry

The furanopyridine scaffold represents a privileged structural motif in contemporary drug discovery, merging the favorable electronic properties and hydrogen bonding capacity of the furan ring with the versatile reactivity and metabolic stability often associated with the pyridine core.[1][2] The furan moiety, a five-membered aromatic heterocycle, is a key pharmacophore in numerous clinically approved drugs and investigational compounds, often enhancing binding affinity, selectivity, and overall pharmacokinetic profiles.[3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[3][4]

The subject of this guide, 2-Chloro-5-(2-furanoyl)pyridine, is a strategically designed scaffold for chemical library synthesis. The molecule presents three key points for diversification: the reactive 2-chloro position on the pyridine ring, the furan ring, and the ketone linker. The chlorine atom at the 2-position of the pyridine ring is particularly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[5][6] This allows for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) in depth.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 2-Chloro-5-(2-furanoyl)pyridine. It details synthetic protocols for diversification, methodologies for bioassay screening, and the underlying scientific rationale for these experimental designs.

Synthesis of the Core Scaffold: 2-Chloro-5-(2-furanoyl)pyridine

Protocol 1: Synthesis of 2-Chloro-5-(2-furanoyl)pyridine

Materials:

  • 2-Chloropyridine

  • 2-Furoyl chloride

  • Aluminum chloride (AlCl3), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane, add 2-furoyl chloride (1.0 equivalent) dropwise under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the acylium ion complex.

  • Add 2-chloropyridine (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice containing concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 2-Chloro-5-(2-furanoyl)pyridine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Derivatization Strategies for Library Generation

The 2-chloro substituent on the pyridine ring is the primary handle for derivatization. Its reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen.[7] Two powerful and versatile methods for its modification are Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction allows for the direct displacement of the chloride with a variety of nucleophiles, such as amines, thiols, and alkoxides. This is a straightforward and atom-economical method to introduce diverse functionalities.[5]

Protocol 2: General Procedure for SNAr of 2-Chloro-5-(2-furanoyl)pyridine with Amines

Materials:

  • 2-Chloro-5-(2-furanoyl)pyridine

  • Desired primary or secondary amine (2.0-3.0 equivalents)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as a base (2.0 equivalents)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) as solvent

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

Procedure:

  • In a sealed tube, dissolve 2-Chloro-5-(2-furanoyl)pyridine (1.0 equivalent) in DMSO.

  • Add the desired amine (2.0 equivalents) and potassium carbonate (2.0 equivalents).

  • Seal the tube and heat the reaction mixture to 80-120 °C for 4-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the desired 2-amino-5-(2-furanoyl)pyridine derivative.

Table 1: Representative Reagents for SNAr Derivatization

Nucleophile ClassExample ReagentExpected Functional Group
Primary AminesAniline, BenzylamineSecondary Amino
Secondary AminesMorpholine, PiperidineTertiary Amino
ThiolsThiophenol, Benzyl mercaptanThioether
AlkoxidesSodium methoxide, Sodium ethoxideEther
Strategy 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting the 2-chloropyridine moiety with a boronic acid or ester in the presence of a palladium catalyst.[6] This allows for the introduction of aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space of the library.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling of 2-Chloro-5-(2-furanoyl)pyridine

Materials:

  • 2-Chloro-5-(2-furanoyl)pyridine

  • Aryl or heteroaryl boronic acid (1.2-1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂ (4-10 mol%)

  • Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) as a base (2.0-3.0 equivalents)

  • 1,4-Dioxane and water (e.g., 4:1 mixture) as solvent

  • Ethyl acetate (EtOAc)

  • Celite

Procedure:

  • To a flask, add 2-Chloro-5-(2-furanoyl)pyridine (1.0 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst, the ligand (if required), and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture (dioxane/water).

  • Heat the reaction mixture to 80-110 °C for 6-18 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel chromatography.

Table 2: Representative Boronic Acids for Suzuki Coupling

Boronic AcidIntroduced MoietyPotential for Biological Interaction
Phenylboronic acidPhenylHydrophobic interactions, π-π stacking
4-Methoxyphenylboronic acidMethoxy-substituted phenylHydrogen bond acceptor, altered electronics
Thiophene-2-boronic acidThienylBioisosteric replacement for phenyl
Pyridine-3-boronic acidPyridylHydrogen bond acceptor, improved solubility

Workflow for Derivatization and Bioassay Screening

The following diagram illustrates the workflow from the core scaffold to biological evaluation.

Derivatization_Workflow A 2-Chloro-5-(2-furanoyl)pyridine (Core Scaffold) B S(N)Ar Derivatization (e.g., Amines, Thiols) A->B Protocol 2 C Suzuki Coupling (e.g., Arylboronic acids) A->C Protocol 3 D Diverse Chemical Library B->D C->D E Primary Screening (e.g., Cytotoxicity Assay) D->E Protocol 4 F Secondary Screening (e.g., Antimicrobial MIC Assay) E->F Potency & Selectivity G Hit Identification E->G Active Compounds F->G H Lead Optimization G->H

Caption: Workflow from scaffold to lead optimization.

Application in Bioassays: Protocols for Screening

Once a library of derivatives has been synthesized, the next step is to evaluate their biological activity. Based on the known activities of furan and pyridine derivatives, initial screening often focuses on anticancer and antimicrobial properties.

Anticancer Activity: Cytotoxicity Assay

A common initial screen for anticancer potential is a cytotoxicity assay against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8]

Protocol 4: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Normal cell line for selectivity testing (e.g., MCF-10A)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Synthesized derivatives dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in culture medium from the DMSO stock solutions. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 3: Hypothetical Cytotoxicity Data for a Derivative Series

CompoundR Group at C2-positionIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549
Parent -Cl> 100> 100
D-1 -NH-Ph15.222.5
D-2 -Morpholino5.88.1
D-3 -Phenyl12.718.4
D-4 -Thienyl9.311.6
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

To assess the antimicrobial potential of the synthesized derivatives, the minimum inhibitory concentration (MIC) is determined. This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9]

Protocol 5: Broth Microdilution MIC Assay

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative)

  • Mueller-Hinton Broth (MHB)

  • Synthesized derivatives in DMSO

  • Standard antibiotic (e.g., ciprofloxacin)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB.

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity. This can be confirmed by measuring the optical density at 600 nm.

Potential Mechanism of Action: A Working Hypothesis

Furan and pyridine-containing compounds have been shown to exert their anticancer effects through various mechanisms. Some furan derivatives have been found to induce apoptosis by modulating key signaling pathways.[10][11] For instance, some furan-based compounds have been shown to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways, which are often dysregulated in cancer.[11]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates Gene_Expression Gene Expression (Proliferation, Survival) TCF_LEF->Gene_Expression Derivative Furanopyridine Derivative Derivative->PI3K Inhibits? Derivative->Akt Inhibits?

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

This diagram illustrates a potential mechanism where the synthesized furanopyridine derivatives could inhibit the PI3K/Akt pathway, a central node in cell growth and survival signaling. Inhibition of this pathway can lead to the activation of GSK-3β, which in turn promotes the degradation of β-catenin, a key transcriptional co-activator in the Wnt signaling pathway. The downstream effect would be the downregulation of genes that drive cell proliferation and survival, ultimately leading to an anticancer effect. This hypothesis can be tested in further mechanistic studies for the most promising hit compounds.

Conclusion

The 2-Chloro-5-(2-furanoyl)pyridine scaffold is a versatile starting point for the development of novel bioactive compounds. The synthetic routes and bioassay protocols detailed in this application note provide a robust framework for the generation and screening of a diverse chemical library. By systematically exploring the chemical space around this core, researchers can uncover novel structure-activity relationships and identify promising lead candidates for further development in the fields of oncology and infectious diseases.

References

  • Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

  • Synlett. Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. [Link]

  • Synthesis. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. [Link]

  • Archives of Pharmacy. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. [Link]

  • Filo. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ... [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. [Link]

  • National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • Frontiers in Chemistry. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]

  • ResearchGate. Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds, Their Sugar Hydrazone, and Glycosyl Derivatives | Request PDF. [Link]

  • Dojindo. Measuring Cell Viability / Cytotoxicity. [Link]

  • Google Patents. Method for preparing 2-chloro-5-substituted pyridine.
  • Semantic Scholar. Medicinal significance of furan derivatives : A Review. [Link]

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Application Notes and Protocols for 2-Chloro-5-(2-furanoyl)pyridine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: A Strategic Approach to Novel Agrochemical Design

The relentless challenge of overcoming pesticide resistance and the growing demand for more sustainable agricultural practices necessitate the continuous exploration of novel chemical entities with potential agrochemical applications. The strategic combination of proven pharmacophores into a single molecular scaffold is a cornerstone of modern agrochemical design. This guide focuses on the synthesis and evaluation of 2-Chloro-5-(2-furanoyl)pyridine , a compound rationally designed to leverage the distinct and synergistic bioactivities of its constituent pyridine and furan moieties.

The pyridine ring is a well-established scaffold in a multitude of successful agrochemicals, including insecticides and fungicides.[1] Its unique electronic properties and ability to be functionalized allow for the fine-tuning of biological activity.[1] Similarly, the furan ring is a key pharmacophore in numerous natural and synthetic compounds exhibiting potent insecticidal and fungicidal properties.[2][3] The furan moiety is recognized for its role in disrupting crucial biological pathways in pests.[2]

By integrating the 2-chloro-5-acylpyridine core—a known precursor to neonicotinoid insecticides—with a furanoyl group, we hypothesize the creation of a novel molecule with a potentially unique mode of action or an enhanced spectrum of activity against a range of agricultural pests and pathogens. This document provides a comprehensive guide for the synthesis, characterization, and biological screening of 2-Chloro-5-(2-furanoyl)pyridine as a promising candidate for next-generation crop protection agents.

Synthesis of 2-Chloro-5-(2-furanoyl)pyridine: A Methodological Deep Dive

The synthesis of pyridyl ketones can be approached through several established methodologies.[4][5] For the specific synthesis of 2-Chloro-5-(2-furanoyl)pyridine, a palladium-catalyzed cross-coupling reaction, such as the Stille coupling, presents a robust and versatile strategy. This approach is favored for its tolerance of a wide variety of functional groups and its typically high yields under mild conditions.[6][7]

The proposed synthetic route involves the coupling of an organotin reagent derived from furan with 2-chloro-5-iodopyridine. The iodo-substituent at the 5-position of the pyridine ring provides a reactive site for the cross-coupling reaction, while the chloro-substituent at the 2-position remains intact for potential further derivatization.

Experimental Workflow: Synthesis of 2-Chloro-5-(2-furanoyl)pyridine

A 2-Furoyl chloride C 2-Furoyl-tributylstannane A->C Stannylation B Tributyltin hydride B->C G Reaction Mixture C->G Stille Coupling D 2-Chloro-5-iodopyridine D->G E Pd(PPh3)4 (catalyst) E->G F Toluene (solvent) F->G H Work-up & Purification G->H Quenching, Extraction I 2-Chloro-5-(2-furanoyl)pyridine H->I Column Chromatography

Caption: Synthetic workflow for 2-Chloro-5-(2-furanoyl)pyridine via Stille coupling.

Detailed Protocol: Synthesis of 2-Chloro-5-(2-furanoyl)pyridine

Materials:

  • 2-Furoyl chloride

  • Tributyltin hydride

  • 2-Chloro-5-iodopyridine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous toluene

  • Saturated aqueous potassium fluoride (KF) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

Step 1: Synthesis of 2-Furoyl-tributylstannane (Organotin Reagent)

  • To a stirred solution of tributyltin hydride (1.1 eq) in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen), add 2-furoyl chloride (1.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude 2-furoyl-tributylstannane, which can be used in the next step without further purification.

Step 2: Stille Cross-Coupling Reaction

  • In a separate flask, dissolve 2-chloro-5-iodopyridine (1.0 eq) and the crude 2-furoyl-tributylstannane (1.2 eq) in anhydrous toluene.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

  • Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour. This step is crucial for removing the tin byproducts as insoluble tributyltin fluoride.

  • Filter the mixture through a pad of Celite®, washing with dichloromethane (DCM).

  • Separate the organic layer from the aqueous layer.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-Chloro-5-(2-furanoyl)pyridine as a solid.

Characterization Data (Hypothetical)
Parameter Expected Value
Appearance White to off-white solid
Molecular Formula C₁₀H₆ClNO₂
Molecular Weight 207.61 g/mol
¹H NMR (400 MHz, CDCl₃) δ 8.65 (d, J = 2.4 Hz, 1H), 8.10 (dd, J = 8.4, 2.4 Hz, 1H), 7.60 (d, J = 8.4 Hz, 1H), 7.55 (dd, J = 1.6, 0.8 Hz, 1H), 7.20 (dd, J = 3.6, 0.8 Hz, 1H), 6.60 (dd, J = 3.6, 1.6 Hz, 1H)
¹³C NMR (101 MHz, CDCl₃) δ 182.5, 152.0, 150.5, 147.0, 139.0, 130.0, 125.0, 120.0, 112.5
IR (KBr, cm⁻¹) 3120, 1660 (C=O), 1580, 1470, 1150
Mass Spec (EI) m/z 207 (M⁺), 209 (M+2)

Biological Screening Protocols

Based on the known activities of the pyridine and furan moieties, 2-Chloro-5-(2-furanoyl)pyridine is a prime candidate for screening as both an insecticide and a fungicide. The following protocols outline standardized assays for preliminary biological evaluation.

Protocol 1: Insecticidal Activity Screening

This protocol is designed for the initial assessment of insecticidal activity against a common agricultural pest, such as the larval stage of the cotton leafworm (Spodoptera littoralis).[8]

Materials:

  • Synthesized 2-Chloro-5-(2-furanoyl)pyridine

  • Acetone (for stock solution)

  • Distilled water with a non-ionic surfactant (e.g., Triton X-100)

  • Third-instar larvae of Spodoptera littoralis

  • Fresh, untreated cotton leaves

  • Petri dishes (9 cm diameter)

  • Micropipettes

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in acetone (e.g., 10 mg/mL). From this stock, prepare a series of dilutions in distilled water containing a surfactant to achieve final concentrations ranging from 10 to 1000 ppm. A control solution should be prepared with acetone and surfactant in water.

  • Leaf-Dip Bioassay:

    • Dip fresh cotton leaves into each test solution for 10 seconds.

    • Allow the leaves to air-dry completely.

    • Place one treated leaf in each Petri dish lined with filter paper.

  • Insect Exposure:

    • Introduce ten third-instar larvae of S. littoralis into each Petri dish.

    • Seal the Petri dishes with perforated lids to allow for air circulation.

  • Incubation and Observation:

    • Incubate the Petri dishes at 25 ± 2 °C with a 16:8 hour (light:dark) photoperiod.

    • Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis:

    • Calculate the percentage of mortality for each concentration, correcting for control mortality using Abbott's formula.

    • Determine the LC₅₀ (lethal concentration to kill 50% of the population) value using probit analysis.

Workflow for Insecticidal Screening

A Prepare Test Solutions (10-1000 ppm) B Leaf-Dip Bioassay (Cotton Leaves) A->B C Introduce Larvae (S. littoralis) B->C D Incubate (25°C, 16:8 L:D) C->D E Record Mortality (24, 48, 72h) D->E F Data Analysis (LC50 Calculation) E->F

Caption: Workflow for the primary insecticidal screening of 2-Chloro-5-(2-furanoyl)pyridine.

Protocol 2: Fungicidal Activity Screening

This protocol outlines an in vitro assay to evaluate the fungicidal activity of the test compound against a common plant pathogenic fungus, such as Botrytis cinerea.[9][10]

Materials:

  • Synthesized 2-Chloro-5-(2-furanoyl)pyridine

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Potato Dextrose Agar (PDA) medium

  • Cultures of Botrytis cinerea

  • Sterile Petri dishes (9 cm diameter)

  • Sterile cork borer (5 mm diameter)

  • Micropipettes

Procedure:

  • Preparation of Amended Media:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

    • Autoclave the PDA medium and allow it to cool to approximately 45-50 °C.

    • Add the appropriate volume of the stock solution to the molten PDA to achieve final concentrations ranging from 10 to 500 ppm. A control plate should be prepared with DMSO only.

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Fungal Inoculation:

    • From the edge of an actively growing culture of B. cinerea, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).

  • Incubation and Measurement:

    • Incubate the plates at 22 ± 2 °C in the dark.

    • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] x 100, where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

    • Determine the EC₅₀ (effective concentration to inhibit 50% of growth) value using regression analysis.

Conclusion and Future Directions

The rational design and synthesis of 2-Chloro-5-(2-furanoyl)pyridine offer a promising avenue for the discovery of novel agrochemicals. The protocols detailed in this guide provide a robust framework for its synthesis, characterization, and initial biological evaluation. Positive results from these preliminary screens would warrant further investigation, including:

  • Expansion of the biological screening to a broader range of insect pests and fungal pathogens.

  • Mode of action studies to elucidate the biochemical targets of the compound.

  • Structure-activity relationship (SAR) studies through the synthesis and testing of analogues to optimize biological activity.

  • Evaluation of crop safety and environmental fate to assess its potential as a commercially viable product.

This systematic approach, grounded in established chemical and biological principles, will be instrumental in determining the true potential of 2-Chloro-5-(2-furanoyl)pyridine as a valuable addition to the arsenal of modern crop protection agents.

References

  • Abdel-Sattar, E., et al. (2025). Synthesis and Insecticidal Activity of Lactones Derived from Furan-2(5H)-one. Journal of the Brazilian Chemical Society.
  • Chen, L., et al. (2018). Furan-site transformations of obacunone as potent insecticidal agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • El-Sayed, R., et al. (2020). Selective synthesis, characterization, and toxicological activity screening of some furan compounds as pesticidal agents.
  • StudySmarter. (2023).
  • Zhang, Y., et al. (2018). Furan-site transformations of obacunone as potent insecticidal agents.
  • An, J., et al. (2022). Large-Scale Screening of the Plant Extracts for Antifungal Activity against the Plant Pathogenic Fungi. Plants. [Link]

  • European Patent Office. (1984). Furan derivatives having fungicide activity.
  • Gebre, T., et al. (2025). In vitro antifungal activity of plant extracts against fungal pathogens of onion (Allium cepa L.) and red pepper (Capsicum annum L.) in selected districts of Western Hararghe, Ethiopia. PLoS ONE. [Link]

  • Gutnov, A. (2016). Furan ring as a surrogate for carboxy group (microreview).
  • ResearchGate. (n.d.). Scheme 1. Synthesis of pyridyl ketones (a) and CX and reaction with...
  • Jeschke, P. (2024). Development of novel pyridine-based agrochemicals: A review.
  • ACS Publications. (n.d.). Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry.
  • Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. (n.d.). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. PubMed Central. [Link]

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  • National Center for Biotechnology Information. (n.d.). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. PubMed Central.
  • Khan Academy. (n.d.). Friedel-Crafts acylation. Khan Academy. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-5-(2-furanoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Chloro-5-(2-furanoyl)pyridine. This document is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific chemical transformation. The synthesis, which involves a Friedel-Crafts acylation of an electron-deficient pyridine ring, presents unique challenges that require careful consideration of reaction conditions and potential side reactions.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established principles of organic chemistry. Our goal is to empower you with the knowledge to not only identify and solve common issues but also to strategically optimize your reaction for higher yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2-Chloro-5-(2-furanoyl)pyridine. Each issue is followed by an analysis of potential causes and actionable solutions, grounded in established chemical principles.

Issue 1: Low to No Product Yield

A low or non-existent yield of the desired product is one of the most common frustrations in this synthesis. The root cause often lies in the inherent low reactivity of the 2-chloropyridine substrate in a classic Friedel-Crafts acylation.

  • Potential Cause A: Deactivation of the Lewis Acid Catalyst. The lone pair of electrons on the pyridine nitrogen can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃). This deactivates the catalyst, preventing it from activating the 2-furoyl chloride for the acylation reaction.[1] Pyridines are known to be poor substrates for traditional Friedel-Crafts reactions for this reason.[1]

    • Solution:

      • Increase Catalyst Stoichiometry: Employing a stoichiometric excess of the Lewis acid can help ensure that enough catalyst remains active to promote the reaction. It is not uncommon for Friedel-Crafts acylations to require more than a catalytic amount of the Lewis acid, as both the starting material and the ketone product can form complexes with it.[2]

      • Select a Stronger Lewis Acid: While AlCl₃ is a common choice, other Lewis acids with varying strengths could be tested. However, be aware that stronger Lewis acids can also promote side reactions.

      • Consider Alternative Synthetic Routes: If direct acylation proves consistently problematic, alternative strategies such as metalation of the 2-chloropyridine followed by reaction with an acylating agent might be a more viable approach.[1]

  • Potential Cause B: Insufficient Reaction Temperature. The electron-withdrawing nature of both the pyridine ring nitrogen and the chlorine atom at the 2-position makes the 5-position less nucleophilic and thus less reactive towards electrophilic aromatic substitution.

    • Solution:

      • Gradual Increase in Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. This should be done cautiously, as higher temperatures can also lead to decomposition, particularly of the furan ring, and the formation of unwanted byproducts.

      • Extended Reaction Times: At lower, more controlled temperatures, extending the reaction time may allow for a higher conversion to the desired product. Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time.

Issue 2: Formation of Multiple Products and Isomers

The appearance of multiple spots on a TLC plate or several peaks in a GC-MS analysis indicates the formation of side products or isomers.

  • Potential Cause A: Acylation at an Alternative Position. While the 5-position is the most likely site for acylation on the 2-chloropyridine ring due to electronic factors, acylation at other positions, though less favored, cannot be entirely ruled out, especially under harsh reaction conditions.

    • Solution:

      • Strict Temperature Control: Maintaining a consistent and optimized reaction temperature is crucial for regioselectivity. Run small-scale experiments at various temperatures to find the optimal balance between reaction rate and selectivity.

      • Controlled Reagent Addition: Adding the acylating agent (2-furoyl chloride) and Lewis acid mixture slowly to the 2-chloropyridine solution can help to maintain a low concentration of the reactive electrophile, which can favor the formation of the thermodynamically preferred product.

  • Potential Cause B: Side Reactions of the Furan Moiety. The furan ring is susceptible to acid-catalyzed polymerization and other decomposition pathways, especially in the presence of strong Lewis acids and at elevated temperatures.

    • Solution:

      • Use of Milder Lewis Acids: Consider screening milder Lewis acids that are less likely to induce decomposition of the furan ring.

      • Minimize Reaction Time: As soon as the reaction has reached a satisfactory level of completion (monitored by TLC or GC), it should be quenched to prevent further degradation of the product.

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure 2-Chloro-5-(2-furanoyl)pyridine can be challenging due to the presence of unreacted starting materials, byproducts, and catalyst residues.

  • Potential Cause A: Complex Reaction Mixture. The final reaction mixture may contain a variety of compounds with similar polarities, making separation by standard techniques difficult.

    • Solution:

      • Acid-Base Extraction: The basicity of the pyridine nitrogen in the product allows for a selective extraction. By acidifying the reaction mixture, the product can be moved to the aqueous phase, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer will allow for the re-extraction of the purified product into an organic solvent.[3]

      • Column Chromatography: If extraction is insufficient, column chromatography using silica gel is a standard method for purifying organic compounds. A systematic approach to solvent system selection (e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate) will be necessary to achieve good separation.

  • Potential Cause B: Persistent Catalyst Contamination. Aluminum salts from the workup of reactions using AlCl₃ can sometimes be difficult to remove completely.

    • Solution:

      • Thorough Washing: During the workup, ensure thorough washing of the organic layer with dilute acid, water, and brine to remove as much of the inorganic salts as possible.

      • Filtration: Passing the organic solution through a small plug of silica gel or celite before concentration can help to remove finely dispersed inorganic material.

Frequently Asked Questions (FAQs)

  • What is the theoretical mechanism for this synthesis? The synthesis of 2-Chloro-5-(2-furanoyl)pyridine is a Friedel-Crafts acylation. The mechanism involves the following key steps:

    • The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of 2-furoyl chloride, which then dissociates to form a highly electrophilic acylium ion.

    • The π-electrons of the 2-chloropyridine ring attack the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.

    • A weak base (such as the AlCl₄⁻ formed in the first step) removes a proton from the carbon that was acylated, restoring the aromaticity of the pyridine ring and yielding the final product.[4][5][6]

  • Which solvent is most suitable for this reaction? The choice of solvent is critical. It must be inert to the reaction conditions and capable of dissolving the reactants. Common solvents for Friedel-Crafts reactions include:

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These are often good choices due to their polarity and ability to dissolve the reactants and the Lewis acid complex.

    • Carbon Disulfide (CS₂): A traditional solvent for this reaction, but its use is often discouraged due to its high volatility, flammability, and toxicity.

    • Nitrobenzene: Can be used for less reactive substrates as it allows for higher reaction temperatures, but it can be difficult to remove and is toxic.

  • How can I effectively monitor the reaction's progress?

    • Thin-Layer Chromatography (TLC): This is a quick and effective way to monitor the disappearance of the starting materials and the appearance of the product. Staining with a universal indicator like potassium permanganate can help visualize the spots if they are not UV-active.

    • Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative assessment, taking small aliquots from the reaction mixture at regular intervals and analyzing them by GC-MS can provide information on the relative amounts of starting materials, product, and any byproducts.

Experimental Protocols and Data

While a universally optimized protocol is not available, the following represents a rational starting point for the synthesis of 2-Chloro-5-(2-furanoyl)pyridine. Optimization will be necessary for your specific laboratory conditions and reagent purity.

Proposed General Synthetic Protocol

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous aluminum chloride (AlCl₃) and an anhydrous inert solvent (e.g., 1,2-dichloroethane).

  • Formation of the Acylium Ion: The flask is cooled in an ice bath, and 2-furoyl chloride is added dropwise via the dropping funnel. The mixture is stirred at a low temperature to allow for the formation of the acylium ion complex.

  • Acylation: A solution of 2-chloropyridine in the same anhydrous solvent is then added dropwise to the reaction mixture, ensuring the temperature remains controlled.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature or is gently heated to the desired temperature and stirred for a specified time. The progress is monitored by TLC or GC.

  • Quenching: The reaction is carefully quenched by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.

  • Workup and Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with a suitable solvent (e.g., dichloromethane). The combined organic layers are washed with water, dilute sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Table 1: Suggested Starting Conditions for Optimization

ParameterRange for OptimizationRationale
Molar Ratio (2-chloropyridine : 2-furoyl chloride : AlCl₃) 1 : 1.1 : 1.2 to 1 : 1.5 : 2.5A slight excess of the acylating agent is common. An excess of the Lewis acid may be necessary to overcome catalyst deactivation by the pyridine nitrogen.[2]
Temperature 0 °C to 60 °CStart at a low temperature to control the initial exothermic reaction, then gradually increase to find the optimal point for conversion without significant byproduct formation.
Reaction Time 2 to 24 hoursThe required time will depend on the temperature and the reactivity of the substrate. Monitor the reaction to avoid prolonged heating that could lead to decomposition.
Solvent Dichloromethane, 1,2-DichloroethaneThese are common, inert solvents for Friedel-Crafts reactions.

Visualizing the Process

To better understand the chemical processes and workflow, the following diagrams have been generated.

Diagram 1: Reaction Mechanism and Catalyst Deactivation

G cluster_main Friedel-Crafts Acylation Pathway cluster_side Catalyst Deactivation Pathway 2-Furoyl Chloride 2-Furoyl Chloride Acylium Ion Acylium Ion 2-Furoyl Chloride->Acylium Ion + AlCl3 AlCl3 AlCl3 Sigma Complex Sigma Complex Acylium Ion->Sigma Complex + 2-Chloropyridine 2-Chloropyridine 2-Chloropyridine Product 2-Chloro-5-(2-furanoyl)pyridine Sigma Complex->Product - H+ Pyridine Nitrogen Pyridine Nitrogen (on 2-Chloropyridine) Deactivated Complex Pyridine-AlCl3 Complex (Inactive Catalyst) Pyridine Nitrogen->Deactivated Complex + AlCl3

Caption: The desired acylation pathway versus catalyst deactivation.

Diagram 2: General Experimental Workflow

G start Start setup Reaction Setup (Anhydrous) start->setup reagent_add Add AlCl3 & 2-Furoyl Chloride setup->reagent_add substrate_add Add 2-Chloropyridine Solution reagent_add->substrate_add reaction Stir and Heat (Monitor Progress) substrate_add->reaction quench Quench with Ice/HCl reaction->quench extract Liquid-Liquid Extraction quench->extract purify Dry and Purify (Chromatography) extract->purify end Final Product purify->end

Caption: A step-by-step overview of the experimental procedure.

Diagram 3: Troubleshooting Flowchart for Low Yield

G start Low Yield Observed check_catalyst Is Catalyst Stoichiometry > 1.2 eq? start->check_catalyst increase_catalyst Increase AlCl3 to 1.5-2.5 eq. check_catalyst->increase_catalyst No check_temp Was Reaction Temperature > 25°C? check_catalyst->check_temp Yes increase_catalyst->check_temp increase_temp Gradually Increase Temp (e.g., to 40-60°C) check_temp->increase_temp No check_time Was Reaction Time > 12h? check_temp->check_time Yes increase_temp->check_time increase_time Increase Reaction Time (Monitor by TLC/GC) check_time->increase_time No consider_alt Consider Alternative Routes (e.g., Metalation) check_time->consider_alt Yes

Caption: A decision tree for addressing low product yield.

References

  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Available at: [Link]

  • CN102452976A. Synthetic method of 2-chloro-5-trifluoromethylpyridine. Google Patents.
  • CN104610137A. Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine. Google Patents.
  • CN102532007A. Method for preparing 2-chloro-5-substituted pyridine. Google Patents.
  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available at: [Link]

  • 2-Chloropyrimidine. Organic Syntheses Procedure. Available at: [Link]

  • Preparation method for 2-chloro-5-chloromethyl pyridine. Eureka | Patsnap. Available at: [Link]

  • Friedel-Crafts acylation reactions in pyridinium based ionic liquids. ResearchGate. Available at: [Link]

  • Rao, S. V., et al. The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • US5329011A. Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Google Patents.
  • Hudson, C., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central. Available at: [Link]

  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • Organic Chemistry Explained. (2022). Preparation of Pyridines, Part 3: By Acylation. YouTube. Available at: [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

  • 2-Chloro-5-(chloromethyl)pyridine. PMC - NIH. Available at: [Link]

  • Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Publications. Available at: [Link]

  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. PMC - NIH. Available at: [Link]

  • Beyond Friedel-Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. PubMed. Available at: [Link]

  • Friedel-Crafts acylation of furan and thiophene using ytterbimn(nl) trifluoromethanesulfonate in [BPy ][BF 4] ionic liquid. Zenodo. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Chloro-5-(2-furanoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloro-5-(2-furanoyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and is based on established chemical principles and field-proven insights.

I. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of 2-Chloro-5-(2-furanoyl)pyridine in a question-and-answer format.

Question 1: My final product has a persistent yellow or brownish tint, even after column chromatography. What is the likely cause and how can I remove it?

Answer:

A persistent color in your purified 2-Chloro-5-(2-furanoyl)pyridine often indicates the presence of colored impurities. These can arise from several sources:

  • Starting Material Impurities: The purity of your starting materials, such as 2-chloropyridine-5-carbonyl chloride or 2-acetylfuran, is critical. Impurities in these reagents can carry through the synthesis and be difficult to remove from the final product.

  • Side-Reactions: During the synthesis, side-reactions can generate colored byproducts. For instance, over-acylation or self-condensation of the furan moiety can lead to conjugated systems that absorb visible light.

  • Degradation: The furan ring, in particular, can be susceptible to degradation under acidic or strongly oxidizing conditions, leading to colored decomposition products.

Troubleshooting Steps:

  • Re-evaluate Starting Material Purity: Before repeating the synthesis, verify the purity of your starting materials using techniques like NMR or GC-MS.

  • Optimize Reaction Conditions:

    • Temperature Control: Ensure the reaction temperature is carefully controlled to minimize side-reactions.

    • Stoichiometry: Use the correct stoichiometry of reagents to avoid excess reactants that might lead to byproducts.

  • Purification Strategy Refinement:

    • Activated Carbon Treatment: Dissolve the colored product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and stir with a small amount of activated carbon for 15-30 minutes. Filter through a pad of Celite® to remove the carbon. This is often effective at adsorbing colored impurities.

    • Recrystallization: If the product is a solid, recrystallization is a powerful purification technique. Experiment with different solvent systems. A good starting point is a solvent in which the compound is soluble when hot but sparingly soluble at room temperature. Common choices include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.

    • Column Chromatography Gradient: If using column chromatography, a shallower gradient of the eluting solvent might be necessary to improve separation from closely eluting colored impurities.

Question 2: I am seeing multiple spots on my TLC plate after purification. How can I identify these impurities and improve the separation?

Answer:

Multiple spots on a TLC plate indicate an impure sample. Identifying these impurities is the first step towards effective removal.

Identification of Impurities:

  • Co-spotting: Spot your purified sample alongside the starting materials on the same TLC plate. This will help you determine if any of the impurities are unreacted starting materials.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent technique for identifying the molecular weights of the components in your mixture. This data can provide clues about the identity of the impurities (e.g., byproducts, dimers).

  • NMR Spectroscopy: A proton NMR spectrum of the impure sample can reveal the presence of unexpected signals that can be assigned to specific impurities if their structures are known or can be deduced.

Improving Separation:

  • Optimize TLC Conditions:

    • Solvent System: Experiment with different solvent systems for your TLC analysis to achieve better separation (a good Rf value is typically between 0.3 and 0.5). Vary the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, try different ratios or switch to a dichloromethane/methanol system.

  • Refine Column Chromatography:

    • Silica Gel: Ensure you are using an appropriate amount of silica gel (typically a 40:1 to 100:1 ratio of silica to crude product by weight).

    • Eluent System: The solvent system used for column chromatography should be slightly less polar than the one that gives the ideal Rf on TLC. This will ensure the compound moves down the column slowly enough for good separation. A common practice is to use a solvent system that gives an Rf of ~0.2-0.3 for the desired product.

    • Gradient Elution: A gradient elution, where the polarity of the solvent is gradually increased, can be more effective than an isocratic elution for separating compounds with different polarities.

Question 3: My yield of 2-Chloro-5-(2-furanoyl)pyridine is significantly lower than expected after purification. What are the potential reasons and how can I improve it?

Answer:

Low yield is a common problem that can be attributed to several factors throughout the experimental process.

Potential Causes for Low Yield:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.

  • Product Loss During Workup:

    • Extractions: Ensure you are performing a sufficient number of extractions (typically 3) from the aqueous layer to recover all the product. Check the pH of the aqueous layer to ensure your product is not ionized and therefore more soluble in the aqueous phase.

    • Drying: Over-drying the organic layer with drying agents like anhydrous sodium sulfate can lead to product adsorption and loss.

  • Product Loss During Purification:

    • Column Chromatography: The product may be partially retained on the silica gel, especially if it is highly polar. Pre-treating the silica gel with a small amount of triethylamine in the eluent can sometimes help for basic compounds like pyridines.

    • Recrystallization: Using too much solvent during recrystallization will result in a significant amount of product remaining in the mother liquor. Ensure you are using the minimum amount of hot solvent required to dissolve the solid. Cooling the solution slowly and then in an ice bath can maximize crystal formation.

Improving Yield:

  • Reaction Monitoring: Use TLC or LC-MS to confirm the reaction has reached completion before proceeding with the workup.

  • Efficient Workup:

    • Perform multiple extractions and consider a back-extraction of the combined aqueous layers with fresh organic solvent.

    • Use an appropriate amount of drying agent and ensure it is filtered off completely.

  • Optimized Purification:

    • For column chromatography, after eluting the product, flush the column with a more polar solvent to see if any product was strongly retained.

    • For recrystallization, concentrate the mother liquor and attempt a second crop of crystals.

II. Frequently Asked Questions (FAQs)

This section provides answers to general questions about the purification of 2-Chloro-5-(2-furanoyl)pyridine.

What are the key physical properties of 2-Chloro-5-(2-furanoyl)pyridine relevant to its purification?

Understanding the physical properties of your target compound is crucial for designing an effective purification strategy.

PropertyValueSignificance for Purification
Molecular Formula C10H6ClNO2[1]Indicates the elemental composition.
Molecular Weight 207.61 g/mol [1]Useful for mass spectrometry analysis.
Appearance Typically a solidRecrystallization is a viable purification method.
Solubility Generally soluble in organic solvents like dichloromethane, ethyl acetate, and acetone.[2]Informs the choice of solvents for extraction, chromatography, and recrystallization. It does not mix well with water.[3]
What is a standard protocol for the column chromatography of 2-Chloro-5-(2-furanoyl)pyridine?

A typical protocol for flash column chromatography on silica gel is as follows:

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Chloro-5-(2-furanoyl)pyridine.

How can I perform a recrystallization of 2-Chloro-5-(2-furanoyl)pyridine?

Recrystallization is an excellent technique for purifying solid compounds.

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a solvent or solvent pair in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Ethanol, isopropanol, or an ethyl acetate/hexanes mixture are good starting points.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent dropwise if necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

What analytical techniques are recommended for assessing the purity of the final product?

Several analytical techniques can be used to determine the purity of your 2-Chloro-5-(2-furanoyl)pyridine.

TechniquePurpose
Thin-Layer Chromatography (TLC) A quick and easy method to qualitatively assess purity and monitor reaction progress.
High-Performance Liquid Chromatography (HPLC) Provides a quantitative measure of purity.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the structure of the compound and can reveal the presence of impurities.
Mass Spectrometry (MS) Confirms the molecular weight of the compound.
Melting Point Analysis A pure crystalline solid will have a sharp melting point range. Impurities tend to broaden and depress the melting point.

III. Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common purification issues with 2-Chloro-5-(2-furanoyl)pyridine.

TroubleshootingWorkflow cluster_start Initial Observation cluster_analysis Analysis & Identification cluster_problem Problem Diagnosis cluster_solution Solution Implementation Start Impure Product (e.g., color, multiple TLC spots) TLC TLC Analysis (Co-spot with starting materials) Start->TLC LCMS LC-MS Analysis (Identify molecular weights) Start->LCMS NMR NMR Spectroscopy (Structural confirmation & impurity signals) Start->NMR ColoredImpurity Colored Impurity? Start->ColoredImpurity UnreactedSM Unreacted Starting Material? TLC->UnreactedSM SideProduct Side-Product/Degradation? LCMS->SideProduct NMR->SideProduct OptimizeReaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) UnreactedSM->OptimizeReaction Yes RefineChromatography Refine Column Chromatography (Solvent gradient, silica amount) UnreactedSM->RefineChromatography No SideProduct->OptimizeReaction Yes SideProduct->RefineChromatography No Recrystallize Perform/Optimize Recrystallization (Solvent choice, cooling rate) ColoredImpurity->Recrystallize If solid Charcoal Activated Carbon Treatment ColoredImpurity->Charcoal Yes Recrystallize->RefineChromatography Charcoal->RefineChromatography

Caption: Troubleshooting workflow for purification issues.

IV. References

  • Google Patents. (1994). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Retrieved from

  • Google Patents. (2012). CN102532007A - Method for preparing 2-chloro-5-substituted pyridine. Retrieved from

  • Pipzine Chemicals. (n.d.). 2-Chloro-5-fluoropyridine Manufacturer & Supplier China. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

  • PubMed Central. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]

  • ResearchGate. (2011). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-fluoropyrimidine. Retrieved from [Link]

  • PubMed Central. (2011). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

  • Physical Testing and Chemical Analysis Part B: Chemical Analysis. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. Retrieved from [Link]

Sources

Technical Support Center: 2-Chloro-5-(2-furanoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Compound Overview & Intrinsic Stability Considerations

2-Chloro-5-(2-furanoyl)pyridine is a heterocyclic ketone with two key structural motifs that dictate its stability: a 2-chloropyridine ring and a 2-acylfuran system . Understanding the inherent reactivity of these two components is critical for its successful handling, storage, and use in experimental settings.

  • The 2-Chloropyridine Moiety: The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) . The electron-withdrawing nature of the pyridine nitrogen atom makes the C2-carbon electrophilic and thus, a prime target for attack by nucleophiles.[1][2] This reactivity is a primary pathway for degradation, especially in the presence of protic solvents (e.g., water, methanol) or other nucleophilic reagents.

  • The 2-Acylfuran Moiety: The furan ring is an electron-rich aromatic system that is notably sensitive to acidic conditions . Protonation of the furan ring can lead to a cascade of reactions, including hydration and eventual ring-opening, which destroys the structural integrity of the molecule.[3][4][5] The ketone group, while generally stable, can participate in typical carbonyl reactions.

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common stability issues and offers best-practice protocols for maintaining the integrity of 2-Chloro-5-(2-furanoyl)pyridine.

Frequently Asked Questions (FAQs)

A quick-reference section to address the most common user queries.

QuestionAnswer
How should I store solid 2-Chloro-5-(2-furanoyl)pyridine? Store in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C . Protect from light, moisture, and acidic vapors.[6][7]
What are the best solvents for preparing stock solutions? Use anhydrous, aprotic solvents such as Acetonitrile (ACN), Tetrahydrofuran (THF), or Dichloromethane (DCM). Avoid protic solvents like water, methanol, and ethanol, which can act as nucleophiles and displace the chlorine atom.[1][8]
Is this compound sensitive to light? Yes. Heterocyclic aromatic compounds can be susceptible to photodegradation.[9] Always store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
Can I use acidic or basic conditions in my reaction? Avoid strong acidic conditions (pH < 4) to prevent acid-catalyzed hydrolysis and ring-opening of the furan moiety.[5][10] While the compound is more tolerant of basic conditions, strong bases can promote side reactions. If pH modification is necessary, use a buffered system and perform a small-scale stability test first.
My compound appears to be degrading over time in solution. What is the likely cause? The most common causes are hydrolysis of the C-Cl bond by trace moisture or acid-catalyzed degradation of the furan ring. Ensure your solvent is truly anhydrous and that no acidic contaminants are present in your reaction vessel or reagents.

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving specific experimental issues.

Observed Problem / SymptomPlausible Scientific Cause(s)Recommended Action & Scientific Rationale
Appearance of a new peak in LC-MS corresponding to M-Cl+OH (mass increase of ~17 amu). Hydrolysis: The chlorine atom has been displaced by a hydroxyl group from water present in the solvent or reagents. This is a classic SNAr reaction where water acts as the nucleophile.[1][2]Action: Immediately switch to high-purity, anhydrous solvents from a freshly opened bottle or one stored over molecular sieves. Purge reaction vessels with an inert gas (argon or nitrogen) before adding the compound to displace ambient moisture.
Broadening of NMR peaks and appearance of complex, unidentifiable signals, especially after adding an acidic reagent (e.g., TFA). Furan Ring Opening: Strong acids catalyze the protonation of the furan ring, leading to its irreversible opening and subsequent polymerization or rearrangement into various linear dicarbonyl species.[3][4][5]Action: Cease use of strong Brønsted acids. If an acid is required, consider a milder Lewis acid or a buffered acidic system. Perform the reaction at the lowest possible temperature to slow the rate of degradation.
Reaction yields are inconsistent, or the reaction fails to proceed to completion. Reagent Incompatibility / Degradation: A nucleophilic reagent (e.g., a primary/secondary amine, thiol, or alkoxide) in the reaction mixture is preferentially attacking the 2-chloropyridine moiety instead of the intended target.Action: Review all reagents for nucleophilicity. If a strong nucleophile is necessary, consider protecting other functional groups or running the reaction at a very low temperature (-78°C) to control selectivity. Alternatively, a change in catalyst or reaction strategy may be needed.
The solid compound has changed color (e.g., from white/off-white to yellow or brown) upon storage. Oxidation and/or Slow Polymerization: Exposure to air (oxygen) and/or ambient light can initiate slow degradation pathways. The furan ring, in particular, can be susceptible to oxidative degradation.Action: Discard discolored material as its purity is compromised. For future storage, ensure the container is purged with inert gas before sealing and is stored in a dark, cold environment as per the FAQ.

Key Experimental Protocols & Workflows

Protocol 1: Preparation and Storage of a Stabilized Stock Solution

This protocol minimizes degradation during routine experimental use.

Objective: To prepare a 10 mM stock solution in anhydrous acetonitrile (ACN) with minimal risk of hydrolysis or photodegradation.

Materials:

  • 2-Chloro-5-(2-furanoyl)pyridine (solid)

  • Anhydrous Acetonitrile (ACN), <50 ppm H₂O

  • Inert gas (Argon or Nitrogen) with manifold

  • Amber glass vials with PTFE-lined screw caps

  • Syringes and needles, oven-dried

  • Molecular sieves (3Å), activated

Procedure:

  • Preparation of Glassware: Oven-dry all glassware (vials, syringes) at 120°C for at least 4 hours and allow to cool to room temperature in a desiccator.

  • Inerting the Vial: Place a stir bar in the amber vial, seal with the cap, and purge with inert gas for 5 minutes by inserting an inlet needle for the gas and an outlet needle to vent.

  • Weighing the Compound: In a glovebox or under a positive pressure of inert gas, weigh the required amount of 2-Chloro-5-(2-furanoyl)pyridine directly into the tared, inerted vial.

  • Solvent Addition: Using an oven-dried syringe, draw the required volume of anhydrous ACN and add it to the vial. Briefly stir until fully dissolved.

  • Storage: Tightly seal the vial cap and wrap the cap junction with Parafilm®. Store the stock solution at -20°C . For use, allow the vial to warm completely to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.

Workflow for Troubleshooting Compound Instability

This logical workflow helps diagnose the root cause of degradation.

G start Instability Observed (e.g., New LCMS Peak) check_solvent Is the solvent anhydrous and aprotic? start->check_solvent check_ph Are acidic (pH < 4) reagents present? check_solvent->check_ph Yes cause_hydrolysis Root Cause: Hydrolysis of C-Cl bond check_solvent->cause_hydrolysis No check_nucleophiles Are strong nucleophiles (amines, thiols) present? check_ph->check_nucleophiles No cause_furan Root Cause: Acid-catalyzed furan degradation check_ph->cause_furan Yes cause_snar Root Cause: Competing SNAr reaction check_nucleophiles->cause_snar Yes solution_solvent Solution: Use anhydrous aprotic solvent. Handle under inert gas. cause_hydrolysis->solution_solvent solution_ph Solution: Use buffered system or non-acidic alternative. cause_furan->solution_ph solution_nucleophiles Solution: Lower temperature, protect groups, or change reaction strategy. cause_snar->solution_nucleophiles

Caption: Troubleshooting workflow for diagnosing instability.

Visualizing Degradation Pathways

The two primary, non-photolytic degradation pathways are illustrated below. Understanding these mechanisms is key to preventing them.

DegradationPathways cluster_hydrolysis Pathway A: Nucleophilic Substitution (Hydrolysis) cluster_acid Pathway B: Acid-Catalyzed Furan Ring Opening parent_A 2-Chloro-5-(2-furanoyl)pyridine intermediate_A Meisenheimer-like Intermediate parent_A->intermediate_A + H₂O (nucleophile) product_A 2-Hydroxy-5-(2-furanoyl)pyridine (Degradation Product) intermediate_A->product_A - Cl⁻ parent_B 2-Chloro-5-(2-furanoyl)pyridine intermediate_B1 Protonated Furan (Oxocarbenium Ion) parent_B->intermediate_B1 + H⁺ (strong acid) intermediate_B2 Ring-Opened Intermediate (Enol) intermediate_B1->intermediate_B2 + H₂O product_B Linear Dicarbonyls & Polymerization Products intermediate_B2->product_B Rearrangement

Caption: Major degradation pathways for the target compound.

References

  • K. L. Coffman, J. P. Scott, and D. A. Vosburg. "Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor." Synlett, 2010(14), 2174-2176. (Provides context on the reactivity of 2-chloropyridine with nucleophiles).
  • OChem Tutor. "Nucleophilic Aromatic Substitutions." YouTube, 19 Jan. 2019. Available at: [Link]. (Explains the general mechanism of SNAr on pyridine rings).

  • Filo. "Why 2-chloropyridine and 4-chloropyridine react with nucleophiles." Filo.com, 4 May 2025. Available at: [Link]. (Discusses the electronic effects governing reactivity).

  • Wikipedia. "2-Chloropyridine." Wikipedia, The Free Encyclopedia, 2023. Available at: [Link]. (General information on the properties and reactions of 2-chloropyridine).

  • N. Nikbin, S. Caratzoulas, and D. G. Vlachos. "On the Brønsted Acid-Catalyzed Homogeneous Hydrolysis of Furans." ChemSusChem, 6(11), 2153-2161, 2013. Available at: [Link]. (Details the mechanism of acid-catalyzed furan degradation).

  • N. Nikbin, S. Caratzoulas, and D. G. Vlachos. "On the Brønsted acid-catalyzed homogeneous hydrolysis of furans." Semantic Scholar, 2013. Available at: [Link]. (Further details on furan hydrolysis).

  • T. Abe, et al. "Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1." Drug Metabolism and Disposition, 37(9), 1797-1800, 2009. Available at: [Link]. (Example of enzymatic SNAr on 2-chloropyridines).

  • E. J. Stamhuis, W. Drenth, and H. Van den Berg. "Mechanism of reactions of furans I: A kinetic study of the acid‐catalyzed hydrolysis of furan and 2,5‐dimethylfuran." Recueil des Travaux Chimiques des Pays-Bas, 83(2), 167-180, 1964. Available at: [Link]. (Kinetic studies on furan hydrolysis).

  • A. Montoya, and B. S. Haynes. "Acid-Catalyzed Ring Opening of Furan in Aqueous Solution." Energy & Fuels, 32(1), 519-528, 2018. Available at: [Link]. (Mechanistic details of furan ring opening).

  • J. M. R. Strange, et al. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society, 138(32), 10178-10185, 2016. Available at: [Link]. (Compares reactivity of different halopyridines in SNAr reactions).

  • Chempanda. "Chloropyridine: Common isomorphs, synthesis, reactions and applications." Chempanda.com, 2023. Available at: [Link]. (General overview of chloropyridine chemistry).

  • PubChem. "2-Chloropyridine." National Center for Biotechnology Information. Available at: [Link]. (Safety and property data for 2-chloropyridine).

  • M. Baumgart, et al. "Brønsted Acid-Catalyzed Reduction of Furans." Journal of the American Chemical Society, 146(2), 1537-1546, 2024. Available at: [Link]. (Discusses reactivity of furans under acidic conditions).

  • Loba Chemie. "2-CHLOROPYRIDINE FOR SYNTHESIS MSDS." Lobachemie.com, 8 Jun. 2016. Available at: [Link]. (Safety data sheet with handling and storage information).

  • S. Schäfer, et al. "Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA." Journal of Agricultural and Food Chemistry, 72(25), 1-12, 2024. Available at: [Link]. (Illustrates the reactivity of furan-derived metabolites).

  • A. M. El-Naggar, et al. "The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions." ResearchGate, 2021. Available at: [Link]. (Provides comparative reactivity data for halopyridines).

  • S. Schäfer, et al. "Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins." Chemical Research in Toxicology, 37(1), 1-12, 2024. Available at: [Link]. (Demonstrates the formation of reactive species from furan rings).

  • BIOSYNCE. "What are the storage conditions for pyridine?" Biosynce.com, 16 Sep. 2025. Available at: [Link]. (General storage advice for pyridine compounds).

  • Apollo Scientific. "Pyridine - Safety Data Sheet." Apollo-scientific.co.uk. Available at: [Link]. (Detailed handling and storage recommendations).

  • A. A. M. Aly, et al. "2-Acetylbenzofurans: Synthesis, Reactions and Applications." ResearchGate, 2019. Available at: [Link]. (Provides context on the reactivity of acyl-heterocycles).

  • Post Apple Scientific. "12 Safety Precautions To Follow When Handling Pyridine." Postapplescientific.com, 1 Oct. 2024. Available at: [Link]. (General safety guidelines).

  • Penta Chemicals. "Pyridine - SAFETY DATA SHEET." Pentachemicals.eu, 26 Nov. 2024. Available at: [Link]. (SDS with storage and handling information).

  • Y. Yao, et al. "Pathways that degrade pyridine derivatives through 2,5-DHP." ResearchGate, 2019. Available at: [Link]. (Illustrates metabolic degradation pathways of pyridine derivatives).

  • U. Wachendorff, et al. "Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates." Google Patents, US5329011A, 12 Jul. 1994. Available at: .
  • H. Narkhede, et al. "Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module." ResearchGate, 2024. Available at: [Link]. (Shows reactivity of the chloropyridine moiety).

  • PubChem. "2-Chloro-5-fluoropyrimidine." National Center for Biotechnology Information. Available at: [Link]. (Safety information on a related halopyrimidine).

  • C. Skoutelis, et al. "Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products." Journal of Hazardous Materials, 321, 753-763, 2017. Available at: [Link]. (Highlights the light sensitivity of chloropyridines).

  • Z-Q. Feng, et al. "2-Chloro-5-(chloro-meth-yl)pyridine." Acta Crystallographica Section E, 67(Pt 2), o366, 2011. Available at: [Link]. (Structural information on a related compound).

Sources

Technical Support Center: Synthesis of 2-Chloro-5-(2-furanoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Chloro-5-(2-furanoyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. Our goal is to provide in-depth, field-proven insights to help you identify, troubleshoot, and minimize the formation of common impurities, thereby improving yield, purity, and process robustness.

The synthesis of 2-Chloro-5-(2-furanoyl)pyridine is typically achieved via a Friedel-Crafts acylation of 2-chloropyridine with 2-furoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). While seemingly straightforward, this electrophilic aromatic substitution reaction is sensitive to several parameters that can lead to a range of impurities. This document serves as a comprehensive resource to address these issues in a practical, question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) on Impurity Formation

This section addresses the most common questions and issues encountered during the synthesis.

Q1: I've run the reaction, but my crude product analysis shows several unexpected peaks. What are the most common impurities I should be looking for?

A: The impurity profile for this reaction is typically dominated by byproducts originating from starting materials, side reactions, and workup issues. The primary impurities to anticipate are:

  • Unreacted Starting Materials: Residual 2-chloropyridine and 2-furoyl chloride.

  • Hydrolysis Products: 2-Furoic acid is the most prevalent impurity, formed from the hydrolysis of the highly moisture-sensitive 2-furoyl chloride.[1][2]

  • Regioisomers: While the C-5 position is the electronically favored site for acylation on the 2-chloropyridine ring, trace amounts of other isomers (e.g., 2-Chloro-3-(2-furanoyl)pyridine) can form under certain conditions.

  • Catalyst-Product Complexes: The ketone functional group in the product can form a stable complex with the aluminum chloride catalyst. If not properly quenched and hydrolyzed during workup, this can lead to yield loss and isolation difficulties.[3]

  • Polysubstituted Byproducts: Although Friedel-Crafts acylation deactivates the aromatic ring to further substitution, aggressive reaction conditions (high temperature, excess acylating agent) could theoretically lead to di-acylated products.[4]

Q2: My reaction yield is consistently low, and I've confirmed the presence of a significant amount of 2-furoic acid in my crude mixture. What is the primary cause?

A: The presence of 2-furoic acid is a definitive indicator of moisture contamination. 2-Furoyl chloride is highly reactive towards water and will readily hydrolyze.[1][2][5] This not only consumes your acylating agent, reducing the potential yield of the desired product, but the resulting 2-furoic acid can also complicate purification.

  • Causality: The Lewis acid catalyst, AlCl₃, is also extremely hygroscopic and will react violently with water. Any moisture present will deactivate the catalyst and consume the acylating agent.

  • Preventative Measures:

    • Strict Anhydrous Conditions: All glassware must be flame-dried or oven-dried immediately before use.

    • Inert Atmosphere: The reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

    • Reagent Quality: Use freshly opened or properly stored anhydrous AlCl₃. The quality of 2-furoyl chloride should be checked; if it has been stored for a long time, it may already contain 2-furoic acid. Solvents must be of anhydrous grade and stored over molecular sieves.

Q3: My analytical data (HPLC/GC-MS) suggests the presence of an isomer. Why does this happen, and how can I improve regioselectivity for the C-5 position?

A: Regioselectivity in the acylation of 2-chloropyridine is governed by the electronic effects of the ring nitrogen and the C-2 chloro substituent. Both are deactivating, but they direct electrophilic attack primarily to the C-3 and C-5 positions (meta to the nitrogen). The C-5 position is generally favored due to reduced steric hindrance and more stable intermediates. However, poor regioselectivity can arise from:

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored isomer.

  • Catalyst Stoichiometry: The amount of Lewis acid can influence the electrophilicity of the acylium ion and the activation state of the pyridine ring.

  • Optimization Strategy:

    • Temperature Control: Maintain a low reaction temperature (typically 0–10 °C) during the addition of reagents and allow the reaction to proceed at or slightly above this temperature. Avoid excessive heating.

    • Slow Reagent Addition: Add the 2-furoyl chloride or the AlCl₃ catalyst slowly and sub-surface to avoid localized temperature spikes.

Q4: During the aqueous workup, I'm struggling with a persistent emulsion or a sticky precipitate that makes extraction difficult. What's happening?

A: This is a classic sign of an unquenched aluminum-ketone complex.[3] The Lewis basic oxygen of the furanoyl group on your product forms a strong coordinate bond with the Lewis acidic AlCl₃. This complex is often a solid or oil that is poorly soluble in both organic and aqueous layers.

  • Mechanism: The AlCl₃ coordinates to the carbonyl oxygen, a step that is integral to the reaction mechanism but problematic during workup.

  • Solution: Proper Quenching Protocol:

    • Cool the reaction mixture in an ice bath.

    • Very slowly and carefully add the reaction mixture to a pre-chilled mixture of crushed ice and concentrated hydrochloric acid. The acid protonates the complex, breaking it apart and liberating the ketone product while keeping the aluminum salts (as AlCl₃ or Al(OH)₃) dissolved in the acidic aqueous phase.

    • Ensure the final aqueous layer is strongly acidic (pH < 2) before proceeding with the organic extraction.

Part 2: Troubleshooting and Optimization Guide

This table provides a quick reference for troubleshooting common issues during the synthesis.

Symptom / Observation Potential Cause(s) Recommended Solutions & Optimizations
Low or No Conversion of 2-Chloropyridine 1. Inactive catalyst (AlCl₃) due to moisture exposure.2. Insufficient reaction temperature or time.3. Poor quality of 2-furoyl chloride.1. Use a fresh, unopened container of anhydrous AlCl₃. Handle it in a glovebox or under a strong inert gas flow.2. Allow the reaction to warm to room temperature and stir for several hours after addition is complete. Monitor via TLC/LC-MS.3. Verify the purity of 2-furoyl chloride by ¹H NMR or GC before use. Consider fresh distillation if necessary.
Multiple Spots on TLC, Difficult Purification 1. Formation of regioisomers.2. Presence of 2-furoic acid from hydrolysis.3. Thermal degradation from exothermic reaction.1. Maintain strict temperature control (0–10 °C) during reagent addition.[6]2. Ensure all reagents, solvents, and equipment are rigorously dried.[1][2]3. Add AlCl₃ portion-wise to a cooled solution of the substrates to manage the exotherm.
Product is a Dark Oil or Tar 1. Reaction temperature was too high, causing decomposition.2. The furan ring is sensitive to strong acid and can polymerize.1. Do not exceed recommended reaction temperatures. Overheating is a common cause of tar formation.2. Use the minimum effective amount of Lewis acid and avoid prolonged reaction times at elevated temperatures.
Low Isolated Yield After Workup 1. Incomplete hydrolysis of the AlCl₃-product complex.2. Product loss into the aqueous phase during extraction.3. Insufficient extraction.1. Follow the recommended acidic quench protocol (ice/conc. HCl). Stir vigorously until all solids dissolve.2. Ensure the aqueous phase is acidic (pH < 2) to keep the pyridine nitrogen protonated and minimize its partitioning as a free base into the organic layer. Neutralize carefully before final extraction if needed.3. Perform multiple extractions (e.g., 3x) with a suitable solvent like dichloromethane or ethyl acetate.

Part 3: Visualization of Key Pathways

Visual aids can clarify the relationships between the main reaction and common side reactions.

Impurity Formation Pathways

The following diagram illustrates the desired synthetic route to 2-Chloro-5-(2-furanoyl)pyridine and the primary pathways leading to common impurities.

G R1 2-Chloropyridine Product 2-Chloro-5-(2-furanoyl)pyridine (Desired Product) R1->Product Friedel-Crafts Acylation Impurity2 Regioisomer (e.g., 2-Chloro-3-isomer) R1->Impurity2 Alternative Acylation (Side Reaction) R2 2-Furoyl Chloride Impurity1 2-Furoic Acid R2->Impurity1 Hydrolysis Cat AlCl3 (Catalyst) Impurity3 AlCl3-Product Complex Cat->Impurity3 H2O Water (Contaminant) H2O->Impurity1 Product->Impurity3 Complexation

Caption: Key reaction and impurity formation pathways.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving common experimental issues.

G Start Problem Detected in Synthesis Problem1 Low Conversion of Starting Material Start->Problem1 Problem2 Multiple Products (Poor Selectivity) Start->Problem2 Problem3 Low Isolated Yield / Workup Issues Start->Problem3 Cause1a Inactive Catalyst? Problem1->Cause1a Cause1b Suboptimal Conditions? Problem1->Cause1b Cause2a High Temperature? Problem2->Cause2a Cause2b Moisture Contamination? Problem2->Cause2b Cause3a Incomplete Quench? Problem3->Cause3a Cause3b Extraction Inefficiency? Problem3->Cause3b Solution1a Use fresh anhydrous AlCl3. Handle under inert gas. Cause1a->Solution1a Solution1b Increase reaction time. Monitor progress via TLC. Cause1b->Solution1b Solution2a Maintain temp at 0-10°C during addition. Cause2a->Solution2a Solution2b Use anhydrous solvents. Flame-dry glassware. Cause2b->Solution2b Solution3a Quench slowly into ice/conc. HCl. Cause3a->Solution3a Solution3b Ensure aqueous phase is pH < 2. Perform multiple extractions. Cause3b->Solution3b

Caption: A logical workflow for troubleshooting synthesis issues.

Part 4: Recommended Experimental Protocol

This protocol is designed to minimize impurity formation. It incorporates best practices for achieving high yield and purity.

Reagents & Equipment:

  • 2-Chloropyridine

  • 2-Furoyl chloride

  • Aluminum Chloride (anhydrous, >99%)

  • Dichloromethane (DCM, anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄, anhydrous)

  • Flame-dried, three-neck round-bottom flask with magnetic stirrer, thermometer, and nitrogen inlet/outlet.

Procedure:

  • Reaction Setup:

    • Set up a flame-dried three-neck flask under a positive pressure of dry nitrogen.

    • To the flask, add anhydrous dichloromethane (DCM) followed by 2-chloropyridine.

    • Cool the solution to 0–5 °C using an ice-water bath.

  • Catalyst Addition:

    • While maintaining the temperature at 0–5 °C, add anhydrous aluminum chloride (AlCl₃) portion-wise over 20-30 minutes. The addition is exothermic; ensure the internal temperature does not exceed 10 °C.

    • Stir the resulting slurry at 0–5 °C for 15 minutes.

  • Acylating Agent Addition:

    • Add 2-furoyl chloride dropwise via a syringe or dropping funnel over 30-45 minutes, ensuring the internal temperature remains below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0–10 °C for 1 hour.

  • Reaction Monitoring:

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours or until reaction completion is confirmed by TLC or LC-MS analysis (monitoring the consumption of 2-chloropyridine).

  • Workup and Quenching:

    • Prepare a separate beaker containing a mixture of crushed ice and concentrated HCl.

    • Cool the completed reaction mixture back down to 0–5 °C.

    • CRITICAL STEP: Slowly and carefully transfer the reaction mixture into the ice/HCl slurry with vigorous stirring. A large amount of HCl gas will evolve. Ensure adequate ventilation in a fume hood.

    • Continue stirring until all solids have dissolved and two clear layers are formed. Check that the aqueous layer has a pH < 2.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with DCM.

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: potential for gas evolution), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization (e.g., from an ethanol/water or isopropanol/heptane mixture) or by column chromatography on silica gel.

Part 5: Analytical Characterization of Impurities

A robust analytical method is crucial for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[7]

Impurity Likely Source Recommended Analytical Technique(s) Notes on Identification
2-Chloropyridine Unreacted starting materialHPLC, GC-MSShorter retention time than the product. Characteristic mass spectrum.
2-Furoic Acid Hydrolysis of 2-furoyl chlorideHPLC, LC-MSCan be confirmed by spiking the sample with an authentic standard. Will be extracted into a basic aqueous wash.
Regioisomers Non-selective acylationHPLC, LC-MS, ¹H NMRWill have a similar mass to the product but a different retention time. ¹H NMR will show a different aromatic coupling pattern.
2-Furoyl Chloride Unreacted starting materialGC-MS (after derivatization)Highly reactive; may not be observed directly in HPLC due to on-column hydrolysis.

References

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Furoyl chloride.

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Furoyl chloride, 98+% (gc).

  • Loba Chemie. (2017). 2-FUROYL CHLORIDE FOR SYNTHESIS MSDS.

  • Wikipedia. (n.d.). Friedel–Crafts reaction.

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35.

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.

  • Raval, A. A., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. RSC Advances, 8(43), 24263–24273.

Sources

Technical Support Center: 2-Chloro-5-(2-furanoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for investigating the degradation pathways of 2-Chloro-5-(2-furanoyl)pyridine. This document is designed for researchers, stability chemists, and drug development professionals who are tasked with characterizing the stability profile of this molecule.

Given that 2-Chloro-5-(2-furanoyl)pyridine is a specific and potentially novel structure without extensive public degradation data, this guide is structured as a predictive and methodological framework. It combines theoretical analysis of the molecule's vulnerabilities with practical, field-proven strategies for designing, executing, and troubleshooting forced degradation studies. Our goal is to equip you with the causal logic and experimental know-how to confidently elucidate its degradation pathways.

Part 1: Predictive Degradation & Core FAQs

This section addresses the most common initial questions by dissecting the molecule's structure to predict its stability liabilities.

Q1: What are the most likely sites of chemical degradation on the 2-Chloro-5-(2-furanoyl)pyridine molecule?

Answer: To predict the degradation pathways, we must analyze the key functional groups within the molecule: the 2-chloropyridine ring and the furanoyl ketone moiety. Each presents distinct vulnerabilities.

  • The 2-Chloropyridine Moiety: The electron-withdrawing nature of the pyridine nitrogen makes the chlorine atom at the C2 position susceptible to nucleophilic aromatic substitution. This is the most probable site for hydrolytic degradation, particularly under neutral to basic conditions, leading to the formation of 2-hydroxy-5-(2-furanoyl)pyridine. Additionally, chlorinated aromatic systems can be sensitive to photolytic degradation, which may proceed via a free-radical mechanism.[1]

  • The Furanoyl Ketone Moiety: This part of the molecule has two primary points of weakness:

    • Furan Ring: Furan rings are known to be susceptible to cleavage under strong acidic and oxidative conditions. Acid-catalyzed hydrolysis can lead to ring-opening, forming dicarbonyl species. Oxidative attack can also disrupt the aromaticity of the furan ring.

    • Ketone Group: While generally stable, the ketone could be a target for reduction under specific conditions, although this is less common in standard forced degradation studies unless a reducing agent is intentionally introduced.

    • Thermal Stress: The furan moiety, particularly if it were to oxidize to a carboxylic acid (furoic acid), could be susceptible to thermal decarboxylation at elevated temperatures (e.g., >140°C).[2]

Below is a predictive map of the primary degradation pathways based on this structural analysis.

G cluster_main 2-Chloro-5-(2-furanoyl)pyridine cluster_products Potential Primary Degradants parent 2-Chloro-5-(2-furanoyl)pyridine (Parent Molecule) hydrolysis_prod 2-Hydroxy-5-(2-furanoyl)pyridine (Hydrolysis Product) parent->hydrolysis_prod Base/Neutral Hydrolysis photo_prod De-chlorinated Species (Photolytic Product) parent->photo_prod Photolysis (UV/Vis Light) oxidative_prod Furan Ring-Opened Products (Oxidative/Acidic Product) parent->oxidative_prod Strong Oxidation (e.g., H₂O₂) or Strong Acid G cluster_workflow Stability-Indicating Method Development Workflow start 1. Initial Method Development (On unstressed API) stress 2. Generate Stress Samples (Acid, Base, Peroxide, etc.) start->stress inject 3. Inject Individual Stress Samples stress->inject evaluate 4. Evaluate Resolution (Rs) Is parent peak separated from all degradants? inject->evaluate decision Sufficient Separation? evaluate->decision optimize 5. Optimize Method (Gradient, pH, Column) decision->optimize No validate 6. Validate Method (Specificity, Linearity, Accuracy, etc.) decision->validate Yes optimize->inject

Sources

Technical Support Center: Reaction Condition Optimization for 2-Chloro-5-(2-furanoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-(2-furanoyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic transformation. Here, we will delve into common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to enhance your success rate.

Understanding the Core Reaction: Friedel-Crafts Acylation

The synthesis of 2-Chloro-5-(2-furanoyl)pyridine is typically achieved through a Friedel-Crafts acylation reaction. In this electrophilic aromatic substitution, 2-chloropyridine is acylated using 2-furoyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

The reaction proceeds via the formation of a highly electrophilic acylium ion, which is generated from the reaction between 2-furoyl chloride and the Lewis acid.[1][2] This acylium ion is then attacked by the electron-rich pyridine ring. However, the pyridine nucleus presents unique challenges for Friedel-Crafts reactions. The lone pair of electrons on the nitrogen atom can coordinate with the Lewis acid, deactivating the ring towards electrophilic attack.[3][4] This inherent property of pyridine necessitates careful optimization of reaction conditions to achieve desirable yields.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of 2-Chloro-5-(2-furanoyl)pyridine in a question-and-answer format.

Low to No Product Formation

Q1: I'm not seeing any product, or the yield is extremely low. What are the likely causes?

A1: This is a common issue, often stemming from the deactivation of the pyridine ring. Here are the primary factors to investigate:

  • Lewis Acid Stoichiometry: An excess of the Lewis acid is often required to overcome the deactivating effect of the pyridine nitrogen.[5] The Lewis acid will first coordinate to the nitrogen, and additional equivalents are needed to activate the acyl chloride.

  • Reaction Temperature: Friedel-Crafts acylations can be sensitive to temperature. The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to decomposition of starting materials or the product.

  • Purity of Reagents: The presence of moisture can quench the Lewis acid catalyst.[6] Ensure that your 2-chloropyridine, 2-furoyl chloride, and solvent are anhydrous. Aluminum chloride should be a fine, free-flowing powder.

Troubleshooting Steps:

  • Increase Lewis Acid: Incrementally increase the equivalents of AlCl₃. Start with at least 2.5-3.0 equivalents relative to 2-chloropyridine.

  • Optimize Temperature: Begin the reaction at a lower temperature (e.g., 0 °C) during the addition of reagents to control the initial exothermic reaction, then gradually warm to room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Ensure Anhydrous Conditions: Use freshly distilled solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).

Formation of a Dark, Tarry Substance

Q2: My reaction mixture turned into a dark, intractable tar. What went wrong?

A2: Tar formation is indicative of side reactions and decomposition, often caused by:

  • High Reaction Temperature: As mentioned, excessive heat can lead to polymerization and degradation of the furan moiety and the pyridine ring.[6]

  • Incorrect Order of Addition: The order in which you mix the reagents is critical.

Troubleshooting Steps:

  • Control Temperature: Maintain a low temperature (0-5 °C) during the addition of 2-furoyl chloride to the mixture of 2-chloropyridine and AlCl₃.[6] This helps to control the initial exotherm.

  • Correct Reagent Addition: The preferred method is to add the 2-furoyl chloride dropwise to a cooled suspension of 2-chloropyridine and aluminum chloride in an appropriate solvent.

Product Purification Challenges

Q3: I have a crude product, but it's difficult to purify. What are the best methods?

A3: Purification can be challenging due to the presence of unreacted starting materials and byproducts.

  • Aqueous Workup: A careful aqueous workup is essential. The reaction mixture should be quenched by slowly pouring it onto crushed ice. This will hydrolyze the aluminum chloride complexes. The product can then be extracted into an organic solvent.

  • Column Chromatography: Silica gel column chromatography is often the most effective method for obtaining a pure product. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically successful.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent or solvent mixture can be an effective final purification step.

Optimized Workup and Purification Protocol:

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any remaining acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel.

Experimental Protocols

Optimized Protocol for 2-Chloro-5-(2-furanoyl)pyridine Synthesis

This protocol is a starting point and may require further optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 2-Chloropyridine

  • 2-Furoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (3.0 eq.).

  • Add anhydrous dichloromethane to the flask, followed by the slow addition of 2-chloropyridine (1.0 eq.) while maintaining the temperature at 0 °C with an ice bath.

  • Stir the resulting suspension at 0 °C for 15-20 minutes.

  • Add 2-furoyl chloride (1.1 eq.) dropwise to the suspension via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture onto a vigorously stirred slurry of crushed ice.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation
ParameterCondition 1Condition 2 (Optimized)
Equivalents of AlCl₃ 1.53.0
Addition Temperature Room Temperature0-5 °C
Reaction Time 24 hours16 hours
Yield <10% (tar formation)65-75%

Visualizing the Workflow and Logic

Experimental Workflow

experimental_workflow reagents 1. Reagent Preparation (Anhydrous) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup addition 3. Controlled Addition (0-5 °C) setup->addition reaction 4. Reaction Monitoring (TLC) addition->reaction quench 5. Quenching (Ice/Water) reaction->quench workup 6. Aqueous Workup & Extraction quench->workup purification 7. Purification (Chromatography) workup->purification product Pure Product purification->product

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting Logic

troubleshooting_logic start Problem low_yield Low/No Yield Investigate: - Lewis Acid Stoichiometry - Reaction Temperature - Reagent Purity start->low_yield tar Tar Formation Investigate: - High Temperature - Order of Addition start->tar purify_issue Purification Difficulty Investigate: - Workup Procedure - Chromatography Conditions start->purify_issue solution1 Solution: - Increase AlCl₃ - Optimize Temp. - Use Anhydrous Reagents low_yield->solution1 solution2 Solution: - Control Temp. - Correct Addition Order tar->solution2 solution3 Solution: - Proper Quench/Wash - Optimize Column Eluent purify_issue->solution3

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Friedel-Crafts acylation reactions in pyridinium based ionic liquids. (2025). ResearchGate. Retrieved from [Link]

  • Why pyridine does not give Friedel Craft reaction? (2021). Brainly.in. Retrieved from [Link]

  • Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst? (2024). Quora. Retrieved from [Link]

  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017). YouTube. Retrieved from [Link]

  • Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Friedel-Crafts acylation. (n.d.). Khan Academy. Retrieved from [Link]

  • Friedel-Crafts acylation (video). (n.d.). Khan Academy. Retrieved from [Link]

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Technical Support Center: Scaling Up 2-Chloro-5-(2-furanoyl)pyridine Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for the synthesis and scale-up of 2-Chloro-5-(2-furanoyl)pyridine. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the production of this key intermediate. As Senior Application Scientists, we understand that scaling up a chemical synthesis from the lab bench to pilot or production scale introduces a host of challenges. This resource is built on a foundation of established chemical principles and field-proven insights to help you navigate these complexities with confidence.

The primary and most common method for synthesizing 2-Chloro-5-(2-furanoyl)pyridine is through the Friedel-Crafts acylation of 2-chloropyridine with a furan-2-carbonyl derivative, typically furan-2-carbonyl chloride or furoic anhydride. This electrophilic aromatic substitution is generally carried out in the presence of a Lewis acid catalyst. While straightforward in principle, scaling this reaction presents challenges related to regioselectivity, catalyst efficiency, byproduct formation, and product purification.

Troubleshooting Guide: Common Issues in Scale-Up

This section addresses specific problems that may arise during the scale-up of 2-Chloro-5-(2-furanoyl)pyridine synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions.

Issue 1: Low Reaction Yield

Question: We are experiencing a significant drop in yield for the Friedel-Crafts acylation of 2-chloropyridine when moving from a 1L to a 20L reactor. What are the likely causes and how can we mitigate this?

Answer:

A decrease in yield upon scale-up is a common challenge and can be attributed to several factors, often related to mass and heat transfer limitations.

Probable Causes & Solutions:

  • Inefficient Mixing: In larger reactors, achieving homogenous mixing of reactants and the catalyst is more difficult. This can lead to localized "hot spots" or areas of low reactant concentration, both of which can promote side reactions and decrease the overall yield.

    • Solution: Evaluate and optimize the agitation parameters of your reactor. This includes the type of impeller, agitation speed (RPM), and baffle design. For viscous reaction mixtures, consider using an anchor or helical ribbon agitator. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for designing an effective mixing strategy at scale.

  • Poor Temperature Control: The Friedel-Crafts acylation is often exothermic. Inadequate heat removal in a larger reactor can lead to an uncontrolled temperature increase, favoring the formation of undesirable byproducts.

    • Solution: Ensure your reactor's cooling system is sufficient for the increased reaction volume. This may involve using a jacket with a higher flow rate of cooling fluid or installing internal cooling coils. A gradual, controlled addition of the acylating agent can also help manage the exotherm.

  • Catalyst Deactivation: Lewis acids like aluminum chloride (AlCl₃) are highly sensitive to moisture. In a larger-scale operation, there are more potential points of atmospheric moisture ingress.[1]

    • Solution: Implement rigorous drying procedures for the reactor, solvents, and reactants. Purge the reactor with an inert gas like nitrogen or argon before and during the reaction. Consider using a less moisture-sensitive catalyst, although this may require significant process re-optimization.[2][3]

  • Sub-optimal Stoichiometry: The ideal molar ratio of reactants and catalyst can sometimes shift slightly with scale.

    • Solution: Re-evaluate the stoichiometry of the reaction at the larger scale. A design of experiments (DoE) approach can be highly effective in identifying the optimal ratios for maximizing yield.

Experimental Workflow for Troubleshooting Low Yield:

Low_Yield_Troubleshooting start Low Yield Observed at Scale check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Analyze Temperature Profile start->check_temp check_moisture Verify Anhydrous Conditions start->check_moisture optimize_stoichiometry Re-optimize Stoichiometry start->optimize_stoichiometry implement_mixing_solution Implement Improved Agitation check_mixing->implement_mixing_solution implement_temp_solution Enhance Cooling Capacity / Dosing Strategy check_temp->implement_temp_solution implement_moisture_solution Implement Rigorous Drying & Inerting check_moisture->implement_moisture_solution implement_stoichiometry_solution Adjust Reactant/Catalyst Ratios optimize_stoichiometry->implement_stoichiometry_solution end_goal Improved Yield implement_mixing_solution->end_goal implement_temp_solution->end_goal implement_moisture_solution->end_goal implement_stoichiometry_solution->end_goal

Caption: Troubleshooting workflow for addressing low reaction yield during scale-up.

Issue 2: Formation of Impurities and Byproducts

Question: Our scaled-up batches of 2-Chloro-5-(2-furanoyl)pyridine are showing significant levels of a regioisomeric impurity and some dark, tar-like substances. How can we improve the purity of our crude product?

Answer:

The formation of isomers and polymeric byproducts is a known challenge in Friedel-Crafts acylations, particularly with activated heterocyclic substrates like furan.

Probable Causes & Solutions:

  • Isomer Formation: While the 5-position on the 2-chloropyridine ring is electronically favored for electrophilic attack, acylation at other positions can occur, especially under harsh reaction conditions.

    • Solution: Lowering the reaction temperature can often improve regioselectivity. A more selective, albeit potentially less reactive, Lewis acid catalyst might also be beneficial. Zinc halides, for instance, are known to be milder catalysts for the acylation of furans and thiophenes.[1]

  • Polymerization/Degradation: Furan rings are susceptible to acid-catalyzed polymerization and degradation, leading to the formation of dark, insoluble tars. This is often exacerbated by high temperatures and high concentrations of the Lewis acid catalyst.

    • Solution:

      • Temperature Control: Maintain a consistently low reaction temperature.

      • Catalyst Loading: Use the minimum effective amount of the Lewis acid. An excess of catalyst can significantly increase the rate of side reactions.

      • Reaction Time: Monitor the reaction progress closely (e.g., by HPLC or GC) and quench the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to the acidic conditions.

  • Work-up Issues: The quenching and work-up procedure is critical for removing the catalyst and preventing further side reactions.

    • Solution: A carefully controlled quench with a cold, dilute acid or base is recommended. Ensure that the temperature is kept low during the quench to prevent localized heating that could degrade the product.

Data Summary: Effect of Catalyst on Byproduct Formation

CatalystTypical Reaction TemperatureKey AdvantagesPotential Scale-Up Challenges
AlCl₃0-25 °CHigh reactivity, low costHigh moisture sensitivity, potential for significant byproduct formation
FeCl₃25-50 °CLess moisture sensitive than AlCl₃Can be less reactive, may require higher temperatures
ZnCl₂50-80 °CMilder, often more selectiveLower reactivity, may require higher temperatures and longer reaction times
Yb(OTf)₃25-50 °CReusable, low moisture sensitivityHigher cost

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the production of 2-Chloro-5-(2-furanoyl)pyridine?

A1: The primary safety concerns revolve around the handling of the reactants and the management of the reaction itself.

  • Corrosive Reagents: Lewis acids like aluminum chloride are highly corrosive and react violently with water. Appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields, is essential. The reactor and transfer lines should be constructed from compatible materials.

  • Exothermic Reaction: As mentioned, the Friedel-Crafts acylation can be highly exothermic. A robust and well-monitored cooling system is critical to prevent a runaway reaction.

  • Solvent Handling: The use of chlorinated solvents like dichloromethane or 1,2-dichloroethane requires a well-ventilated area and adherence to all relevant safety protocols for handling volatile organic compounds.

Q2: What are the most effective methods for purifying the final product at a large scale?

A2: While laboratory-scale purification often relies on column chromatography, this is generally not feasible for large-scale production.

  • Recrystallization: This is the most common and cost-effective method for purifying solid organic compounds at scale. The choice of solvent is critical and should be optimized to provide good recovery of the pure product while leaving impurities in the mother liquor. A solvent screen is highly recommended.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method. However, care must be taken to avoid thermal degradation of the product.

  • Extraction: A series of aqueous extractions during the work-up can help remove many impurities. For example, a wash with a dilute base can remove acidic byproducts, while a wash with a dilute acid can remove basic impurities.[4]

Q3: Can we use a continuous flow reactor for this synthesis?

A3: Yes, continuous flow chemistry offers several advantages for this type of reaction, particularly in terms of safety and consistency.

  • Superior Heat Transfer: The high surface-area-to-volume ratio in a flow reactor allows for much more efficient heat removal, making it easier to control the temperature of an exothermic reaction.[5]

  • Improved Mixing: The reactants are mixed rapidly and efficiently in a flow reactor, leading to more consistent product quality.

  • Enhanced Safety: The small internal volume of a flow reactor means that only a small amount of material is reacting at any given time, which significantly reduces the risk associated with a potential runaway reaction.[5]

Protocol for a Generic Friedel-Crafts Acylation (Batch Process):

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).

  • Charge Reactants: Charge the reactor with 2-chloropyridine and the chosen solvent (e.g., dichloromethane). Cool the mixture to the desired reaction temperature (e.g., 0-5 °C).

  • Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., aluminum chloride) to the stirred mixture, maintaining the temperature below the set point.

  • Acylating Agent Addition: Add the furan-2-carbonyl chloride dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature does not exceed the set point.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).

  • Quenching: Once the reaction is complete, slowly and carefully transfer the reaction mixture to a separate quench vessel containing a cold, dilute acid or base, with vigorous stirring and cooling.

  • Work-up: Separate the organic layer. Wash the organic layer with water, a dilute base (e.g., sodium bicarbonate solution), and brine.

  • Isolation: Dry the organic layer over a suitable drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or another suitable method.

Reaction Pathway Visualization:

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_catalyst Catalyst 2-Chloropyridine 2-Chloropyridine Reaction Reaction 2-Chloropyridine->Reaction Furan-2-carbonyl_chloride Furan-2-carbonyl chloride Furan-2-carbonyl_chloride->Reaction AlCl3 AlCl₃ AlCl3->Reaction Lewis Acid Product 2-Chloro-5-(2-furanoyl)pyridine Reaction->Product

Sources

Validation & Comparative

A Comparative Guide to Confirming the Structure of 2-Chloro-5-(2-furanoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the unequivocal structural confirmation of novel heterocyclic compounds is a cornerstone of rigorous scientific inquiry. 2-Chloro-5-(2-furanoyl)pyridine, a molecule featuring a chlorinated pyridine ring linked to a furan moiety through a carbonyl bridge, represents a versatile scaffold with significant potential in the development of new chemical entities. Its utility as a synthetic intermediate hinges on the precise and unambiguous verification of its chemical structure. This guide provides a comprehensive, in-depth comparison of the primary analytical techniques employed for the structural elucidation of this target molecule. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative analysis of the data obtained from each method. Our approach is grounded in the principles of scientific integrity, ensuring that each described protocol functions as a self-validating system.

The Imperative of Structural Verification: Potential Isomers and Synthetic Ambiguities

The synthesis of 2-Chloro-5-(2-furanoyl)pyridine, like many organic transformations, is not without the potential for the formation of structural isomers. For instance, incomplete or alternative chlorination could lead to isomers with chlorine at a different position on the pyridine ring. Similarly, the acylation step could potentially occur at other positions on the pyridine ring, leading to regioisomers. Therefore, a multi-faceted analytical approach is not merely a procedural formality but a scientific necessity to differentiate the desired product from these potential impurities.

A Multi-Technique Strategy for Unambiguous Confirmation

A singular analytical technique rarely provides the comprehensive data required for absolute structural confirmation. A more robust and scientifically sound approach involves the integration of data from multiple spectroscopic methods. Each technique offers a unique perspective on the molecular architecture, and their combined insights provide a holistic and definitive structural assignment. This guide will focus on a synergistic workflow that leverages the strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: Mapping the Proton Framework

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For 2-Chloro-5-(2-furanoyl)pyridine, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and furan rings.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~8.80d1HH-6 (Pyridine)The proton at position 6 is adjacent to the nitrogen atom and is deshielded. It will appear as a doublet due to coupling with H-4.
~8.10dd1HH-4 (Pyridine)The proton at position 4 is coupled to both H-3 and H-6, resulting in a doublet of doublets.
~7.50d1HH-3 (Pyridine)The proton at position 3 is coupled to H-4, appearing as a doublet.
~7.70dd1HH-5' (Furan)The proton at position 5 of the furan ring is coupled to H-4', appearing as a doublet of doublets.
~7.25dd1HH-3' (Furan)The proton at position 3 of the furan ring is coupled to H-4', appearing as a doublet of doublets.
~6.60t1HH-4' (Furan)The proton at position 4 of the furan ring is coupled to both H-3' and H-5', resulting in a triplet-like signal.

Note: The predicted chemical shifts are estimations and may vary slightly in an experimental setting. The use of a reliable NMR prediction software is recommended for more precise estimations.[1][2]

Experimental Protocol: ¹H NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and lineshape.[3][4]

  • Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different types of carbon atoms in a molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ) ppmAssignmentRationale
~182.0C=O (Carbonyl)The carbonyl carbon is highly deshielded and appears at a characteristic downfield shift.
~152.0C-2 (Pyridine)The carbon bearing the chlorine atom is deshielded.
~150.0C-6 (Pyridine)The carbon adjacent to the nitrogen is deshielded.
~148.0C-5' (Furan)The carbon at the 5-position of the furan ring.
~138.0C-4 (Pyridine)The carbon at the 4-position of the pyridine ring.
~130.0C-5 (Pyridine)The carbon attached to the furanoyl group.
~125.0C-3 (Pyridine)The carbon at the 3-position of the pyridine ring.
~122.0C-2' (Furan)The carbon attached to the carbonyl group.
~118.0C-3' (Furan)The carbon at the 3-position of the furan ring.
~113.0C-4' (Furan)The carbon at the 4-position of the furan ring.

Note: The predicted chemical shifts are estimations. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon.[2]

Experimental Protocol: ¹³C NMR Data Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Use a 125 MHz (or corresponding frequency for the available spectrometer) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Chapter 2: Mass Spectrometry (MS) - Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and the fragmentation pattern of a compound, which can be used to confirm its structure.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2-Chloro-5-(2-furanoyl)pyridine (207.61 g/mol ). Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with a peak at m/z 207 (for ³⁵Cl) and a peak at m/z 209 (for ³⁷Cl) in an approximate 3:1 ratio.

  • Key Fragmentation Peaks: The fragmentation pattern can provide further structural confirmation. Expected fragments include:

    • m/z 179: Loss of CO (carbonyl group).

    • m/z 95: Furanoyl cation.

    • m/z 112: Chloropyridine cation.

Experimental Protocol: GC-MS Data Acquisition

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[5][6]

  • Instrument Setup: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.[7] Set appropriate GC conditions (e.g., column type, temperature program) to ensure good separation and peak shape.

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system. The mass spectrometer should be set to scan a suitable mass range (e.g., m/z 40-300).

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the target compound.

Chapter 3: Infrared (IR) Spectroscopy - Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~1660-1680C=O (Ketone)
~1580, ~1470C=C and C=N (Aromatic rings)
~1100-1200C-O (Furan)
~700-800C-Cl

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[8][9][10][11]

  • Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum by co-adding a sufficient number of scans to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

  • Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Comparative Analysis of Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivityHigh resolution, detailed structural informationCan be complex to interpret, requires soluble sample
¹³C NMR Carbon skeletonUnambiguous carbon count and typeLower sensitivity, longer acquisition times
Mass Spectrometry Molecular weight, fragmentation patternHigh sensitivity, confirms molecular formulaFragmentation can be complex, may not provide stereochemical information
IR Spectroscopy Functional groupsFast, easy to use, requires minimal sampleProvides limited structural information on its own

Integrated Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the structural confirmation of 2-Chloro-5-(2-furanoyl)pyridine, integrating the data from the discussed analytical techniques.

structural_confirmation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data_integration Data Integration & Confirmation Synthesis Synthesized Product (Crude 2-Chloro-5-(2-furanoyl)pyridine) Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS IR IR Spectroscopy (ATR-FTIR) Purification->IR Data_Analysis Combined Spectroscopic Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Confirmed Structure of 2-Chloro-5-(2-furanoyl)pyridine Data_Analysis->Structure_Confirmation

Caption: Integrated workflow for the structural confirmation of 2-Chloro-5-(2-furanoyl)pyridine.

Conclusion

The structural confirmation of 2-Chloro-5-(2-furanoyl)pyridine necessitates a meticulous and multi-faceted analytical approach. By integrating the detailed connectivity information from ¹H and ¹³C NMR spectroscopy, the molecular weight and fragmentation data from mass spectrometry, and the functional group identification from IR spectroscopy, researchers can achieve an unambiguous and scientifically rigorous structural assignment. The protocols and predicted data presented in this guide serve as a robust framework for researchers in their efforts to characterize this and other novel heterocyclic compounds, ultimately ensuring the quality and reliability of their scientific endeavors.

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  • Unknown. (2017). Quantitative NMR Spectroscopy.docx.

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A Comparative Guide to the Synthesis of 2-Chloro-5-(2-furanoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. 2-Chloro-5-(2-furanoyl)pyridine, a molecule of interest for its potential applications in medicinal chemistry and materials science, presents a unique synthetic challenge. This guide provides an in-depth comparison of three plausible synthetic routes to this target molecule, offering insights into the strategic considerations behind each approach. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to aid in the selection of the most suitable pathway for your research needs.

Introduction to Synthetic Strategies

The synthesis of 2-Chloro-5-(2-furanoyl)pyridine involves the formation of a carbon-carbon bond between the C5 position of a 2-chloropyridine ring and the C2 position of a furan ring via a ketone linkage. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen, coupled with the reactivity of the furan ring, necessitates a careful choice of synthetic methodology. This guide will explore three distinct and viable approaches: a classical Friedel-Crafts acylation, a modern palladium-catalyzed cross-coupling reaction, and a robust organometallic addition followed by oxidation.

Route 1: Friedel-Crafts Acylation of 2-Chloropyridine

The Friedel-Crafts acylation is a fundamental reaction in organic synthesis for the formation of aryl ketones. This route proposes the direct acylation of 2-chloropyridine with a furan-2-carbonyl derivative, such as furoyl chloride or furan-2-carboxylic anhydride, in the presence of a Lewis acid catalyst.

Mechanistic Considerations

The reaction proceeds via the formation of a highly electrophilic acylium ion from the furoyl chloride and the Lewis acid catalyst (e.g., AlCl₃). This acylium ion then undergoes electrophilic aromatic substitution on the 2-chloropyridine ring. However, the pyridine nitrogen can act as a Lewis base and coordinate with the Lewis acid, deactivating the ring towards electrophilic attack.[1] Overcoming this challenge requires careful selection of the Lewis acid and reaction conditions. Milder Lewis acids or the use of a protected pyridine derivative might be necessary.

DOT Diagram: Friedel-Crafts Acylation Pathway

Friedel-Crafts Acylation 2-Chloropyridine 2-Chloropyridine Target_Molecule 2-Chloro-5-(2-furanoyl)pyridine 2-Chloropyridine->Target_Molecule Electrophilic Aromatic Substitution Furoyl_Chloride Furoyl Chloride Acylium_Ion Acylium Ion Intermediate Furoyl_Chloride->Acylium_Ion Activation Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Acylium_Ion Acylium_Ion->Target_Molecule

Caption: Proposed Friedel-Crafts acylation route to the target molecule.

Experimental Protocol (Hypothetical)
  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane at 0 °C, add furoyl chloride (1.1 eq.) dropwise.

  • Stir the mixture for 30 minutes at 0 °C to allow for the formation of the acylium ion complex.

  • Add a solution of 2-chloropyridine (1.0 eq.) in dry dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Chloro-5-(2-furanoyl)pyridine.

Route 2: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for the construction of biaryl and heteroaryl-aryl bonds.[2][3] This route involves the coupling of a 5-substituted-2-chloropyridine with a furan-2-yl organometallic reagent, or vice versa. For this guide, we will focus on a Suzuki-Miyaura coupling approach.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.[2] The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.[4][5]

DOT Diagram: Suzuki-Miyaura Cross-Coupling Pathway

Suzuki-Miyaura Coupling cluster_precursors Precursor Synthesis cluster_coupling Suzuki-Miyaura Coupling 2-Chloro-5-bromopyridine 2-Chloro-5-bromopyridine n-BuLi n-BuLi 2-Chloro-5-pyridylboronic_acid 2-Chloro-5-pyridylboronic acid pinacol ester 2-Chloro-5-bromopyridine->2-Chloro-5-pyridylboronic_acid 1. n-BuLi 2. B(OiPr)3 3. Pinacol B(OiPr)3 B(OiPr)3 Pd_Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) 2-Chloro-5-pyridylboronic_acid->Pd_Catalyst Target_Molecule 2-Chloro-5-(2-furanoyl)pyridine 2-Chloro-5-pyridylboronic_acid->Target_Molecule Coupling 2-Bromofuran 2-Bromofuran 2-Bromofuran->Pd_Catalyst 2-Bromofuran->Target_Molecule Coupling Base Base (e.g., Na2CO3)

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target molecule.

Experimental Protocol

Part A: Synthesis of 2-Chloro-5-(pinacolato)boronatepyridine

  • To a solution of 2-chloro-5-bromopyridine (1.0 eq.) in dry THF at -78 °C, add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 eq.) dropwise and continue stirring at -78 °C for 2 hours, then allow the mixture to warm to room temperature overnight.

  • Add pinacol (1.5 eq.) and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the boronic ester.

Part B: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine 2-chloro-5-(pinacolato)boronatepyridine (1.0 eq.), 2-furoyl chloride (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and potassium carbonate (2.0 eq.).

  • Add a mixture of dioxane and water (4:1) and degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain 2-Chloro-5-(2-furanoyl)pyridine.

Route 3: Organometallic Addition and Subsequent Oxidation

This route utilizes the nucleophilic character of an organometallic reagent derived from 2-chloropyridine to attack the electrophilic carbonyl carbon of furan-2-carboxaldehyde.[6] The resulting secondary alcohol is then oxidized to the desired ketone. This two-step approach offers a reliable alternative to direct coupling methods.

Mechanistic Considerations

The first step involves the formation of a Grignard or organolithium reagent from a suitable 2-chloro-5-halopyridine. This is followed by a nucleophilic addition to the aldehyde.[7] The second step is a standard oxidation of a secondary alcohol to a ketone, for which various reagents can be employed (e.g., PCC, PDC, Swern oxidation, Dess-Martin periodinane).

DOT Diagram: Organometallic Addition and Oxidation Pathway

Organometallic_Addition_Oxidation 2-Chloro-5-bromopyridine 2-Chloro-5-bromopyridine Grignard_Reagent 2-Chloro-5-pyridyl- magnesium bromide 2-Chloro-5-bromopyridine->Grignard_Reagent Grignard Formation Mg Mg Mg->Grignard_Reagent Intermediate_Alcohol Intermediate Alcohol Grignard_Reagent->Intermediate_Alcohol Nucleophilic Addition Furan-2-carboxaldehyde Furan-2-carboxaldehyde Furan-2-carboxaldehyde->Intermediate_Alcohol Target_Molecule 2-Chloro-5-(2-furanoyl)pyridine Intermediate_Alcohol->Target_Molecule Oxidation Oxidizing_Agent Oxidizing Agent (e.g., PCC) Oxidizing_Agent->Target_Molecule

Caption: Proposed organometallic addition and oxidation route.

Experimental Protocol

Part A: Grignard Reaction

  • Activate magnesium turnings (1.5 eq.) in a flame-dried flask under an inert atmosphere.

  • Add a solution of 2-chloro-5-bromopyridine (1.0 eq.) in dry THF dropwise to initiate the Grignard reagent formation.

  • Once the reaction has started, add the remaining solution of the halide and reflux for 2 hours.

  • Cool the Grignard reagent to 0 °C and add a solution of furan-2-carboxaldehyde (1.1 eq.) in dry THF dropwise.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude intermediate alcohol.

Part B: Oxidation

  • Dissolve the crude alcohol from the previous step in dry dichloromethane.

  • Add pyridinium chlorochromate (PCC) (1.5 eq.) in one portion.

  • Stir the mixture at room temperature for 2-4 hours, until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of silica gel, washing with dichloromethane.

  • Concentrate the filtrate and purify the residue by column chromatography to yield 2-Chloro-5-(2-furanoyl)pyridine.

Comparative Analysis

FeatureRoute 1: Friedel-Crafts AcylationRoute 2: Palladium-Catalyzed Cross-CouplingRoute 3: Organometallic Addition & Oxidation
Number of Steps 12 (including precursor synthesis)2
Potential Yield Moderate to LowGood to ExcellentGood
Reagent Cost Generally low-cost reagents (AlCl₃, furoyl chloride).Higher cost due to palladium catalyst and ligands.Moderate cost; Grignard reagents and common oxidants are affordable.
Scalability Potentially challenging due to large amounts of Lewis acid and quenching.Readily scalable; catalyst loading can often be reduced.Scalable, but requires careful control of anhydrous conditions for Grignard reaction.
Substrate Scope Limited by the deactivation of the pyridine ring.Broad scope, tolerant of many functional groups.Generally good, but sensitive to acidic protons and certain reducible groups.
Safety & Handling Use of corrosive and moisture-sensitive Lewis acids.Palladium catalysts can be air-sensitive; some ligands are toxic.Grignard reagents are highly reactive and pyrophoric; requires inert atmosphere.
Key Advantage Potentially the most direct, one-step route.High efficiency and functional group tolerance.Reliable and well-established reactions.
Key Disadvantage Deactivation of the pyridine ring by the Lewis acid.[1]Cost of catalyst and ligands; potential for metal contamination.Two distinct reaction steps; requires strict anhydrous conditions.

Conclusion

The optimal synthetic route to 2-Chloro-5-(2-furanoyl)pyridine is contingent upon the specific requirements of the research, including scale, budget, and available expertise.

  • The Friedel-Crafts Acylation route, while theoretically the most direct, is likely to be the most challenging to optimize due to the inherent properties of the pyridine ring. It may be a suitable exploratory route for small-scale synthesis if successful conditions can be identified.

  • The Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) route represents the most modern and likely most efficient approach, offering high yields and broad functional group tolerance. Despite the higher initial cost of the catalyst, its efficiency and scalability make it attractive for larger-scale production and for building libraries of related compounds.

  • The Organometallic Addition and Oxidation route provides a robust and reliable two-step sequence using well-understood chemistry. This pathway is a strong contender for predictable and consistent synthesis, particularly if the challenges associated with the other routes prove insurmountable.

Ultimately, the choice of synthesis will depend on a careful evaluation of these factors. It is recommended to perform small-scale trials of the most promising routes to determine the most effective method for your specific laboratory setting and research goals.

References

  • Mineno, M., & Zhu, L. (2016). A Nitrogen-Assisted One-Pot Hetaryl Ketone Synthesis from Carboxylic Acids and Hetaryl Halides. The Journal of Organic Chemistry, 81(9), 3447–3456.
  • Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 11(46), 28765-28773.
  • Ghaffari, M., et al. (2018).
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Claremont Colleges. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

  • Fuson, R. C., & Miller, J. J. (1949). The Condensation of Grignard Reagents with 3-Pyridyl and 3-Quinolyl Ketones. Journal of the American Chemical Society, 71(5), 1877–1879.
  • Organic Chemistry Portal. Grignard Reaction. Available at: [Link]

  • Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Available at: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 664-672.
  • Friedel-Crafts reactions with N-heterocyclic alcohols. Available at: [Link]

  • ResearchGate. Friedel-Crafts acylation reactions in pyridinium based ionic liquids. Available at: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2021).
  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Nawaz, Z., et al. (2021).
  • Organic Chemistry Portal. Stille Coupling. Available at: [Link]

  • Quora. Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst? Available at: [Link]

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A Comparative Analysis of the Biological Activity of 2-Chloro-5-(2-furanoyl)pyridine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a well-established scaffold in medicinal chemistry, present in a wide array of FDA-approved drugs.[1][2] Its heterocyclic nature allows for diverse biological interactions.[1][2] Similarly, the furan moiety is a key component in many bioactive natural products and synthetic compounds, contributing to a spectrum of pharmacological effects.[3][4] The combination of these two heterocycles through a ketone linker, as seen in 2-Chloro-5-(2-furanoyl)pyridine and its analogues, creates a unique chemical space with potential for novel therapeutic applications.

This guide will synthesize findings from various studies to present a comparative overview, supported by experimental data where available. We will explore the causal relationships behind experimental designs and provide detailed protocols for key assays, ensuring a thorough understanding of the evaluation process.

Comparative Analysis of Biological Activity

The biological activity of pyridine and furan-containing compounds is significantly influenced by the nature and position of substituents on the heterocyclic rings. Halogen atoms, such as the chlorine atom in the core structure, are known to modulate the electronic properties and lipophilicity of molecules, which can in turn affect their biological activity.[5]

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of pyridine and furan derivatives. For instance, a series of novel Schiff bases of 2-amino-4-chloropyridine derivatives were synthesized and evaluated for their in-vitro antimicrobial effects.[4] While not direct analogues of 2-Chloro-5-(2-furanoyl)pyridine, these findings underscore the importance of the 2-chloropyridine scaffold in developing antimicrobial agents. The introduction of different aldehydes to the 2-amino-4-chloropyridine core resulted in compounds with variable but in some cases significant activity against both Gram-positive and Gram-negative bacteria.[4]

In a separate study, furan-based pyrimidine-thiazolidinones were synthesized and tested for their antimicrobial properties.[1] This research demonstrates the contribution of the furan moiety to antimicrobial efficacy. One compound, in particular, showed notable efficacy against E. coli at a minimum inhibitory concentration (MIC) of 12.5 μg/mL.[1]

While specific MIC values for 2-Chloro-5-(2-furanoyl)pyridine are not available, the collective evidence suggests that the combination of a chlorinated pyridine ring and a furan ring is a promising strategy for the development of new antimicrobial agents. The chlorine atom can enhance membrane permeability, while the furan ring may be involved in interactions with microbial enzymes or other cellular targets.

Cytotoxic Activity

The antiproliferative activity of pyridine derivatives has been a subject of considerable research.[2] Structure-activity relationship (SAR) studies have revealed that the presence and position of substituents like halogens, methoxy groups, and hydroxyl groups can significantly impact cytotoxicity against various cancer cell lines.[2] Generally, the presence of halogen atoms on the pyridine ring has been associated with antiproliferative effects.[5]

A study on novel furopyridone derivatives reported their anti-tumor activities against esophageal cancer cell lines.[6] Although these compounds have a different core structure, the presence of both furan and pyridine moieties is a common feature. Several of these derivatives demonstrated significant anti-tumor activity at a concentration of 40 μg/mL.[6]

Another study focused on the synthesis and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives.[7] Two compounds from this series exhibited promising cytotoxicity with IC50 values of less than 20 µM against a panel of five different tumor cell lines, alongside high selectivity for tumor cells over normal cells.[7] These findings highlight the potential of combining furan and pyridine rings to create potent and selective anticancer agents.

The cytotoxic mechanism of such compounds can be multifaceted, potentially involving the induction of apoptosis and cell cycle arrest.[3] For instance, certain furan-based derivatives have been shown to cause G2/M phase cell cycle disruption and induce apoptosis through the intrinsic mitochondrial pathway.[3]

Experimental Methodologies

To ensure the scientific integrity of the biological activity data, it is crucial to employ standardized and validated experimental protocols. The following are examples of typical assays used to evaluate the antimicrobial and cytotoxic properties of compounds like 2-Chloro-5-(2-furanoyl)pyridine and its analogues.

Antimicrobial Susceptibility Testing

A common method for determining the antimicrobial activity of a compound is the agar-well diffusion method.

Protocol: Agar-Well Diffusion Assay [4]

  • Preparation of Media: Prepare Mueller-Hinton agar plates for bacterial strains and Potato Dextrose Agar plates for fungal strains.

  • Inoculation: Spread a standardized inoculum of the test microorganism uniformly across the surface of the agar plate.

  • Well Preparation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Compound Application: Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well. A solvent control well should also be included.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

dot graph TD { A[Prepare Agar Plates] --> B[Inoculate with Microorganism]; B --> C[Create Wells]; C --> D[Add Test Compound and Control]; D --> E[Incubate Plates]; E --> F[Measure Zone of Inhibition]; } caption: "Workflow for Agar-Well Diffusion Assay"

Cytotoxicity Assessment

The MTT assay is a widely used colorimetric assay to assess cell viability and, by extension, the cytotoxic potential of a compound.

Protocol: MTT Assay for Cytotoxicity [3]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours (e.g., 4 hours) to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

dot graph TD { A[Seed Cells in 96-well Plate] --> B[Treat with Test Compound]; B --> C[Add MTT Reagent]; C --> D[Incubate for Formazan Formation]; D --> E[Solubilize Formazan Crystals]; E --> F[Measure Absorbance]; F --> G[Calculate Cell Viability and IC50]; } caption: "Workflow for MTT Cytotoxicity Assay"

Structure-Activity Relationship (SAR) Insights

Based on the available literature for related compounds, several SAR trends can be inferred for analogues of 2-Chloro-5-(2-furanoyl)pyridine:

  • Influence of Halogens: The presence of a chlorine atom at the 2-position of the pyridine ring is a common feature in many bioactive molecules and is generally considered to contribute to increased biological activity, potentially by enhancing cell membrane penetration.[5]

  • Role of the Furan Ring: The furan ring is a versatile pharmacophore. Modifications to the furan ring, such as the introduction of substituents, can significantly impact biological activity.

  • The Ketone Linker: The ketone group acts as a linker between the pyridine and furan moieties. Its electronic properties and steric hindrance can influence the overall conformation of the molecule and its interaction with biological targets.

Future Directions

The development of analogues of 2-Chloro-5-(2-furanoyl)pyridine represents a promising avenue for the discovery of novel therapeutic agents. Future research should focus on the synthesis and systematic biological evaluation of a library of these compounds to establish a clear and quantitative SAR. Specifically, studies should aim to:

  • Synthesize 2-Chloro-5-(2-furanoyl)pyridine to establish its baseline biological activity.

  • Introduce a variety of substituents at different positions on both the pyridine and furan rings to probe the effects on antimicrobial and cytotoxic potency.

  • Investigate the mechanism of action of the most potent analogues to identify their molecular targets.

By systematically exploring the chemical space around this core structure, it will be possible to optimize the biological activity and develop lead compounds for further preclinical and clinical investigation.

References

  • Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. (URL not available)
  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules. 2024 Sep 5;29(18):4158. doi: 10.3390/molecules29184158.
  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules. 2022 Apr 18;27(8):2588. doi: 10.3390/molecules27082588.
  • In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study.
  • Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. PubMed. (URL not available)
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. 2024 Jul 11;25(14):7640. doi: 10.3390/ijms25147640.
  • Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. PubMed. (URL not available)
  • Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives.
  • Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. PubMed. (URL not available)
  • Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Acta Chimica Slovenica. 2018 Dec;65(4):787-794. doi: 10.17344/acsi.2018.4552.

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A Spectroscopic Guide to 2-Chloro-5-(2-furanoyl)pyridine and Its Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, pyridine and furan rings are privileged scaffolds, frequently incorporated into novel molecular architectures to modulate biological activity and physicochemical properties. The title compound, 2-Chloro-5-(2-furanoyl)pyridine, represents a confluence of these two important heterocyclic systems, offering a unique electronic and structural profile for further chemical exploration. This guide provides a comprehensive spectroscopic comparison of 2-Chloro-5-(2-furanoyl)pyridine and its closely related derivatives, offering insights into their structural elucidation through a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Introduction to the Spectroscopic Landscape

The spectroscopic signature of 2-Chloro-5-(2-furanoyl)pyridine is a composite of the individual contributions from the 2-chloropyridine and the 2-furanoyl moieties, with electronic communication between the two rings influencing the final spectral output. Understanding the characteristic spectroscopic features of these building blocks is paramount for the interpretation of the spectra of the title compound and its derivatives.

The 2-chloropyridine fragment introduces specific isotopic patterns in mass spectrometry due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes) and influences the chemical shifts of the pyridine protons in NMR spectroscopy. The 2-furoyl group, with its furan ring and carbonyl linker, contributes characteristic vibrational modes in IR spectroscopy and dictates much of the molecule's electronic absorption profile in the UV-Vis region.

This guide will first establish the expected spectroscopic characteristics of 2-Chloro-5-(2-furanoyl)pyridine based on foundational principles and data from related structures. Subsequently, a comparative analysis with experimentally obtained data for various 5-substituted 2-chloropyridine derivatives will be presented to highlight the influence of the 5-position substituent on the spectroscopic properties.

Predicted Spectroscopic Profile of 2-Chloro-5-(2-furanoyl)pyridine

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 2-Chloro-5-(2-furanoyl)pyridine would exhibit distinct signals for both the pyridine and furan ring protons and carbons.

¹H NMR Spectroscopy

The pyridine ring of a 2-chloro-5-substituted pyridine typically displays a three-proton spin system. The proton at the 6-position (H-6), being ortho to the nitrogen, is expected to be the most deshielded. The protons at the 3 and 4-positions will appear in the aromatic region, with their coupling constants revealing their relative positions. The furan ring protons will also show a characteristic three-proton spin system.

Expected Chemical Shifts (δ, ppm) in CDCl₃:

  • Pyridine H-3: ~7.8-8.0 ppm (doublet of doublets)

  • Pyridine H-4: ~7.4-7.6 ppm (doublet)

  • Pyridine H-6: ~8.5-8.7 ppm (doublet)

  • Furan H-3': ~6.5-6.7 ppm (doublet of doublets)

  • Furan H-4': ~7.2-7.4 ppm (doublet of doublets)

  • Furan H-5': ~7.6-7.8 ppm (doublet of doublets)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework. The carbonyl carbon of the furoyl group is expected to be significantly downfield.

Expected Chemical Shifts (δ, ppm) in CDCl₃:

  • Carbonyl Carbon (C=O): ~180-185 ppm

  • Pyridine C-2 (with Cl): ~150-152 ppm

  • Pyridine C-3: ~125-127 ppm

  • Pyridine C-4: ~138-140 ppm

  • Pyridine C-5: ~130-132 ppm

  • Pyridine C-6: ~150-152 ppm

  • Furan Carbons: ~110-150 ppm

II. Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying key functional groups. For 2-Chloro-5-(2-furanoyl)pyridine, the most prominent absorption band will be due to the carbonyl (C=O) stretching vibration of the ketone linker.

Expected Characteristic IR Absorptions (cm⁻¹):

  • C=O Stretch: 1650-1670 cm⁻¹ (strong)

  • C-Cl Stretch: 700-800 cm⁻¹

  • Aromatic C=C and C=N Stretching: 1400-1600 cm⁻¹

  • Furan Ring Vibrations: ~1580, 1480, 1380 cm⁻¹

  • C-H Stretching (Aromatic): 3000-3100 cm⁻¹

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for such compounds.

Expected Key Features in the Mass Spectrum:

  • Molecular Ion (M⁺): A prominent peak at m/z 207, accompanied by an M+2 peak at m/z 209 with approximately one-third the intensity, which is characteristic of the presence of one chlorine atom.

  • Major Fragmentation Pathways:

    • Loss of Cl radical: [M-Cl]⁺ at m/z 172.

    • Cleavage at the carbonyl group, leading to the formation of the 2-furoyl cation ([C₅H₃O₂]⁺) at m/z 95 and the 2-chloro-5-pyridinyl radical.

    • Formation of the 2-chloro-5-pyridinyl cation ([C₅H₃ClN]⁺) at m/z 112.

IV. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The extended conjugation between the pyridine and furan rings through the carbonyl group is expected to result in absorption bands in the UV region.

Expected λ_max:

  • Two main absorption bands are anticipated, one around 250-270 nm and another at a longer wavelength, potentially around 300-320 nm, corresponding to π→π* transitions within the conjugated system.

Comparative Spectroscopic Data of 2-Chloro-5-substituted Pyridine Derivatives

To provide a practical context for the predicted data, the following table summarizes the experimental spectroscopic data for several 2-chloro-5-substituted pyridine derivatives. These compounds serve as valuable benchmarks for understanding how modifications at the 5-position influence the overall spectroscopic characteristics.

Compound ¹H NMR (CDCl₃, δ ppm) Key IR (cm⁻¹) MS (m/z) Reference
2-Chloro-5-methylpyridine 2.3 (s, 3H, CH₃), 7.1 (d, 1H), 7.5 (dd, 1H), 8.2 (d, 1H)Not specified127 (M⁺), 129 (M⁺+2)[2]
2-Chloro-5-(chloromethyl)pyridine 4.5 (s, 2H, CH₂Cl), 7.4 (d, 1H), 7.7 (dd, 1H), 8.4 (d, 1H)Not specified161 (M⁺), 163 (M⁺+2), 165 (M⁺+4)[3][4][5]
2-Chloro-5-fluoropyridine 7.3-7.5 (m, 1H), 7.7-7.9 (m, 1H), 8.2 (d, 1H)Not specified131 (M⁺), 133 (M⁺+2)[6][7]
2-Chloro-5-nitropyridine 7.6 (d, 1H), 8.5 (dd, 1H), 9.2 (d, 1H)~1530, 1350 (NO₂)158 (M⁺), 160 (M⁺+2)[8]
2-Chloro-5-(trifluoromethyl)pyridine 7.5 (d, 1H), 7.9 (dd, 1H), 8.7 (d, 1H)Not specified181 (M⁺), 183 (M⁺+2)[9]

Experimental Protocols

To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental protocols are essential. The following are generalized procedures for the techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film between salt plates (NaCl or KBr) is suitable.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Direct infusion via a solids probe can also be used.

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-500).

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance spectrum over a range of approximately 200-800 nm.

Logical Frameworks for Spectroscopic Analysis

Workflow for Structural Elucidation

G cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Electronic Properties cluster_3 Structure Confirmation MS Mass Spectrometry (Molecular Formula, Isotopic Pattern) NMR_1H ¹H NMR (Proton Environment, Coupling) MS->NMR_1H Provides Molecular Weight IR Infrared Spectroscopy (Functional Groups, e.g., C=O) IR->NMR_1H Confirms Functional Groups NMR_13C ¹³C NMR (Carbon Skeleton) NMR_1H->NMR_13C Guides Carbon Assignment NMR_2D 2D NMR (COSY, HSQC) (Connectivity) NMR_13C->NMR_2D Confirms Skeleton Structure Final Structure Elucidation NMR_2D->Structure Defines Connectivity UV_Vis UV-Vis Spectroscopy (Conjugation, Electronic Transitions) UV_Vis->Structure Corroborates Conjugated System

Caption: A typical workflow for the structural elucidation of an organic compound using multiple spectroscopic techniques.

Influence of 5-Substituent on Pyridine Ring Protons

G cluster_0 Substituent Effect cluster_1 Effect on Pyridine Protons EDG Electron Donating Group (e.g., -CH₃) Shielding Increased Shielding (Upfield Shift, Lower δ) EDG->Shielding Increases electron density EWG Electron Withdrawing Group (e.g., -NO₂) Deshielding Increased Deshielding (Downfield Shift, Higher δ) EWG->Deshielding Decreases electron density

Caption: The electronic effect of the 5-substituent on the chemical shift of the pyridine ring protons.

Conclusion

The spectroscopic analysis of 2-Chloro-5-(2-furanoyl)pyridine and its derivatives is a multi-faceted process that relies on the synergistic interpretation of data from various techniques. While a complete experimental dataset for the title compound remains to be published, a robust spectroscopic profile can be predicted based on the well-established characteristics of its constituent moieties. The comparative data from related 2-chloro-5-substituted pyridines provide invaluable insights into the electronic and structural effects of the 5-substituent. This guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this promising class of heterocyclic compounds, enabling more efficient and accurate structural elucidation in their drug discovery and materials science endeavors.

References

  • Feng, Z.-Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o366. [Link]

  • Google Patents.
  • PrepChem. Synthesis of 2-chloro-5-(chloromethyl)pyridine. [Link]

  • ResearchGate. (PDF) 2-Chloro-5-(chloromethyl)pyridine. [Link]

  • SpectraBase. 2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum. [Link]

  • PubChem. 2-Chloro-5-nitropyridine. [Link]

  • ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]

  • National Center for Biotechnology Information. 2-Chloro-5-(chloromethyl)pyridine. [Link]

  • PubChem. 2-Chloro-5-fluoropyridine. [Link]

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Navigating the Therapeutic Potential of 2-Chloro-5-(2-furanoyl)pyridine: An Evidence-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and versatile reactivity make it a privileged structure in medicinal chemistry.[1][2][3] This guide focuses on 2-Chloro-5-(2-furanoyl)pyridine , a molecule of significant interest due to the convergence of two biologically active pharmacophores: the 2-chloropyridine moiety and a furanoyl group.

While direct in vitro and in vivo efficacy data for 2-Chloro-5-(2-furanoyl)pyridine is not extensively available in the public domain, this guide will provide a comprehensive comparative analysis of its potential efficacy. This will be achieved by examining experimental data from structurally analogous compounds. By dissecting the known biological activities of molecules incorporating the 2-chloropyridine and furanoyl motifs, we can construct a scientifically grounded hypothesis regarding the therapeutic promise of 2-Chloro-5-(2-furanoyl)pyridine. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic avenues of novel pyridine derivatives.

The Scientific Rationale: Deconstructing the Pharmacophores

The predicted biological activity of 2-Chloro-5-(2-furanoyl)pyridine stems from the established pharmacological profiles of its constituent parts. The 2-chloropyridine ring is a common feature in molecules exhibiting a wide range of biological activities, including antimicrobial, anticancer, and neurological effects.[4][5][6] The furan ring, another key heterocyclic structure, is also present in numerous compounds with demonstrated therapeutic properties.

Diagram of the Core Scaffold and its Potential Bioactivities

Pharmacophore_Analysis cluster_main 2-Chloro-5-(2-furanoyl)pyridine cluster_chloro 2-Chloropyridine Moiety cluster_furan Furanoyl Moiety cluster_activities Potential Biological Activities main_compound 2-Chloro-5-(2-furanoyl)pyridine chloro_node 2-Chloropyridine main_compound->chloro_node contains furan_node Furanoyl Group main_compound->furan_node contains activity_node Anticancer Antimicrobial Neurological chloro_node->activity_node contributes to furan_node->activity_node contributes to

Caption: Structural deconstruction of 2-Chloro-5-(2-furanoyl)pyridine and its potential bioactivities based on its constituent pharmacophores.

Part 1: In Vitro Efficacy—A Comparative Analysis

While specific IC50 or MIC values for 2-Chloro-5-(2-furanoyl)pyridine are not available, we can infer its potential from the in vitro performance of related compounds.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 2-chloropyridine derivatives. For instance, a series of novel 2-chloro-pyridine derivatives containing flavone moieties were synthesized and evaluated as potential telomerase inhibitors. Compound 6e from this series demonstrated a strong inhibitory effect on telomerase with an IC50 value of 0.8 µM and exhibited activity against the gastric cancer cell line SGC-7901 with an IC50 of 22.28 µg/mL.[4]

Furthermore, novel amide derivatives of a pyridine-thiadiazole scaffold have been evaluated for their cytotoxic effects. The compound 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide was found to be highly cytotoxic against HeLa and PANC-1 cell lines, with IC50 values of 2.8 µM and 1.8 µM, respectively.[7]

Furan-containing compounds have also shown promise in cancer therapy. A series of furan–pyridinone compounds were designed and synthesized, demonstrating anticancer activities against esophageal cancer cell lines KYSE70 and KYSE150.[8]

Table 1: Comparative In Vitro Anticancer Activity of Structurally Related Pyridine Derivatives

Compound/Derivative ClassCell LineAssay TypeIC50 ValueReference
2-chloro-pyridine derivative (6e)SGC-7901 (Gastric Cancer)Telomerase Inhibition0.8 µM[4]
2-chloro-pyridine derivative (6e)SGC-7901 (Gastric Cancer)Cytotoxicity22.28 µg/mL[4]
2-chloro-pyridine-thiadiazole amideHeLa (Cervical Cancer)MTT Assay2.8 µM[7]
2-chloro-pyridine-thiadiazole amidePANC-1 (Pancreatic Cancer)MTT Assay1.8 µM[7]
Furan–pyridinone derivativesKYSE70, KYSE150 (Esophageal Cancer)CytotoxicityNot specified[8]
Antimicrobial Activity

The 2-chloropyridine scaffold is a well-established pharmacophore in the design of antimicrobial agents. A study on new Schiff bases of 2-amino-4-chloropyridine derivatives reported significant antimicrobial effects. For example, compound 3f in the series, which contains an electron-withdrawing fluoro group, showed potent activity against a range of microbes with MIC values between 2-7 µg/mL.[5]

Similarly, derivatives of 6-chloro-pyridin-2-yl-amine have demonstrated good to moderate antibacterial and antifungal activity against various pathogenic strains.[6]

Table 2: Comparative In Vitro Antimicrobial Activity of Structurally Related Chloropyridine Derivatives

Compound/Derivative ClassMicrobial Strain(s)Assay TypeMIC ValueReference
2-amino-4-chloropyridine derivative (3f)Gram-positive and Gram-negative bacteria, FungiBroth Dilution2-7 µg/mL[5]
6-chloro-pyridin-2-yl-amine derivativesB. subtilis, S. aureus, X. campestris, E. coli, F. oxysporumNot specifiedGood to moderate activity[6]
Neurological Activity

Derivatives of 2-chloropyridine have also been investigated for their effects on the central nervous system. A series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues were developed as high-affinity ligands for nicotinic acetylcholine receptors (nAChRs), with in vitro binding affinities in the picomolar range (Ki = 9-331 pM).[9]

Experimental Protocols: A Template for Evaluation

For researchers aiming to evaluate the in vitro efficacy of 2-Chloro-5-(2-furanoyl)pyridine, the following experimental workflows, adapted from studies on related compounds, are recommended.

Workflow for In Vitro Cytotoxicity Assay (MTT Assay)

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 compound_addition Add serial dilutions of 2-Chloro-5-(2-furanoyl)pyridine incubation1->compound_addition incubation2 Incubate for 48-72h compound_addition->incubation2 mtt_addition Add MTT reagent incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 values read_absorbance->data_analysis end End data_analysis->end

Caption: A generalized workflow for determining the in vitro cytotoxicity of a test compound using the MTT assay.

Part 2: In Vivo Efficacy—Projecting from Analogue Performance

Direct in vivo studies on 2-Chloro-5-(2-furanoyl)pyridine are not publicly available. However, data from related pyridine derivatives provide a strong rationale for its potential in vivo activity.

Antitumor Activity in Animal Models

A study on a novel pyridine derivative, LHT-13-19, demonstrated a significant antitumor effect in a xenograft model of human colon adenocarcinoma. Intraperitoneal administration of LHT-13-19 at a daily dose of 3.7 mg/kg for 10 days resulted in an increased tumor size doubling time, improved survival rates of the tumor-bearing animals, and a reduction in metastasis.[10]

Additionally, macrocyclic ketone analogues of halichondrin B, which contain a furan ring, have shown marked in vivo activities at doses of 0.1-1 mg/kg against various human xenografts, including breast cancer, colon cancer, melanoma, and ovarian cancer.[11]

Table 3: Comparative In Vivo Antitumor Efficacy of Structurally Related Compounds

CompoundAnimal ModelTumor TypeDose & RouteKey OutcomesReference
LHT-13-19BALB/c nu/nu miceColon Adenocarcinoma Xenograft3.7 mg/kg, i.p.Increased tumor doubling time, increased survival, decreased metastasis[10]
ER-076349 & ER-086526Nude miceBreast, Colon, Melanoma, Ovarian Xenografts0.1-1 mg/kgMarked tumor growth inhibition[11]
Anti-malarial Activity in Animal Models

Pyridine derivatives have also been evaluated for their in vivo anti-malarial activity. In a study using a 4-day suppressive test in Plasmodium berghei-infected mice, several pyridine derivatives showed significant inhibition of parasite multiplication at a dose of 50 µmol/kg.[2]

Proposed In Vivo Experimental Design

To ascertain the in vivo efficacy of 2-Chloro-5-(2-furanoyl)pyridine, a tiered experimental approach is recommended, starting with preliminary toxicity studies followed by efficacy models.

Workflow for In Vivo Antitumor Efficacy Study

In_Vivo_Antitumor_Workflow start Start toxicity Determine Maximum Tolerated Dose (MTD) in healthy mice start->toxicity xenograft Establish tumor xenografts in immunocompromised mice toxicity->xenograft randomization Randomize mice into treatment and control groups xenograft->randomization treatment Administer 2-Chloro-5-(2-furanoyl)pyridine (at doses below MTD), vehicle control, and positive control randomization->treatment monitoring Monitor tumor volume, body weight, and animal health daily treatment->monitoring endpoint Continue treatment until endpoint (e.g., tumor size limit) monitoring->endpoint analysis Analyze tumor growth inhibition, survival, and potential biomarkers endpoint->analysis end End analysis->end

Caption: A standard workflow for evaluating the in vivo antitumor efficacy of a test compound in a xenograft mouse model.

Conclusion and Future Directions

While direct experimental evidence for the in vitro and in vivo efficacy of 2-Chloro-5-(2-furanoyl)pyridine is currently lacking in published literature, a comprehensive analysis of structurally related compounds provides a strong rationale for its potential as a therapeutic agent. The convergence of the 2-chloropyridine and furanoyl moieties suggests that this molecule is a promising candidate for screening in anticancer, antimicrobial, and neurological disease models.

The data and protocols presented in this guide offer a solid foundation for researchers to initiate their own investigations into the biological activities of 2-Chloro-5-(2-furanoyl)pyridine. Future studies should focus on synthesizing this compound and systematically evaluating its efficacy and mechanism of action through the in vitro and in vivo assays outlined herein. Such research will be crucial in unlocking the full therapeutic potential of this intriguing pyridine derivative.

References

  • Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents. PubMed. [Link]

  • In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. [Link]

  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. ScienceDirect. [Link]

  • In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. ResearchGate. [Link]

  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. PubMed. [Link]

  • Efficacy of Novel Acridine Derivatives in the Inhibition of hPrP90-231 Prion Protein Fragment Toxicity. ResearchGate. [Link]

  • Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. Der Pharma Chemica. [Link]

  • The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. ResearchGate. [Link]

  • Synthesis, computational and biological evaluation of some new pyridine Derivatives. ResearchGate. [Link]

  • Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1. PubMed. [Link]

  • ANTITUMOR EFFECT IN VIVO OF THE NEW PYRIDINE COMPOUND. ResearchGate. [Link]

  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. [Link]

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Journal of Applied Pharmaceutical Science. [Link]

  • In vitro and in vivo anticancer activities of synthetic macrocyclic ketone analogues of halichondrin B. PubMed. [Link]

  • 2-Chloro-5-fluoropyridine | C5H3ClFN | CID 2782801. PubChem. [Link]

  • Synthesis, Nicotinic Acetylcholine Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(carbamoylpyridinyl)deschloroepibatidine Analogues. PubMed. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]

  • 2-Chloro-5-(chloromethyl)pyridine. National Institutes of Health. [Link]

  • Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. ResearchGate. [Link]

  • Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-( S )-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. ResearchGate. [Link]

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A Comparative Guide to Validating Analytical Methods for 2-Chloro-5-(2-furanoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals vested in the intricate process of drug development, the meticulous validation of analytical methods is not merely a regulatory formality but the bedrock of scientific integrity. This guide provides an in-depth, objective comparison of analytical methodologies for the characterization and quantification of 2-Chloro-5-(2-furanoyl)pyridine, a heterocyclic ketone of interest in medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative standards, primarily the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[2] This guide will focus on the most common analytical techniques employed for small organic molecules like 2-Chloro-5-(2-furanoyl)pyridine: High-Performance Liquid Chromatography (HPLC) as the primary quantitative method, complemented by Gas Chromatography-Mass Spectrometry (GC-MS) and various spectroscopic techniques for identification and characterization.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical method is contingent on the specific question being asked. Is the goal to determine the precise quantity of the active pharmaceutical ingredient (API) in a formulation, to identify potential impurities, or to confirm the molecule's structure? Each objective is best served by a different technique.

Analytical Technique Primary Application Strengths Limitations
Reverse-Phase HPLC (RP-HPLC) with UV Detection Quantification (Assay), Impurity Profiling, Stability TestingHigh precision and accuracy for quantification; robust and reproducible; suitable for non-volatile and thermally labile compounds.Moderate specificity; may require chromophores for UV detection; structural information is limited.
Gas Chromatography-Mass Spectrometry (GC-MS) Impurity Identification, Analysis of Volatile CompoundsExcellent separation for volatile compounds; provides molecular weight and fragmentation data for structural elucidation.Not suitable for non-volatile or thermally labile compounds; requires derivatization for some analytes.[4]
Spectroscopic Methods (NMR, FTIR, UV-Vis) Structural Elucidation and IdentificationProvides detailed structural information (NMR), functional group identification (FTIR), and electronic transition data (UV-Vis).[5][6][7]Generally not quantitative without extensive calibration; requires pure samples for unambiguous identification.

For the purpose of this guide, we will establish a stability-indicating RP-HPLC method as our primary analytical procedure for assay and impurity determination, leveraging its robustness and precision. GC-MS and spectroscopic methods will be presented as essential complementary techniques for comprehensive characterization and impurity identification.

The Primary Assay Method: Stability-Indicating RP-HPLC

A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from its degradation products, impurities, or excipients.[8][9] This is paramount for ensuring the safety and efficacy of a drug product throughout its shelf life.

Rationale for Method Development

The structure of 2-Chloro-5-(2-furanoyl)pyridine, containing aromatic rings (pyridine and furan) and a carbonyl group, makes it an ideal candidate for UV detection. A reverse-phase C18 column is chosen for its versatility in retaining moderately polar organic compounds. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is selected to ensure good peak shape and resolution.[10][11][12]

Detailed Experimental Protocol: RP-HPLC

Objective: To quantify 2-Chloro-5-(2-furanoyl)pyridine and separate it from potential degradation products.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 70% B

      • 20-25 min: 70% B

      • 25.1-30 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (based on the UV absorbance maxima of pyridine and furan moieties).[13]

    • Injection Volume: 10 µL.

    • Diluent: Acetonitrile/Water (50:50 v/v).

Validation of the RP-HPLC Method According to ICH Q2(R2) Guidelines

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] We will now detail the experimental protocols for validating our HPLC method based on the core parameters defined by ICH.[1][2]

dot graph "Validation_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

subgraph "cluster_0" { label="Method Development"; bgcolor="#E8F0FE"; Dev [label="Develop HPLC Method"]; }

subgraph "cluster_1" { label="Method Validation (ICH Q2(R2))"; bgcolor="#E6F4EA"; Specificity [label="Specificity / Selectivity"]; Linearity [label="Linearity & Range"]; Accuracy [label="Accuracy"]; Precision [label="Precision\n(Repeatability & Intermediate)"]; Robustness [label="Robustness"]; LOD_LOQ [label="LOD & LOQ"]; }

Dev -> Specificity [label="Begin Validation"]; Specificity -> Linearity; Linearity -> Accuracy; Accuracy -> Precision; Precision -> Robustness; Robustness -> LOD_LOQ; LOD_LOQ -> Method_Ready [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; } caption [label="Fig 1: Overall workflow for analytical method validation.", fontcolor="#5F6368"]; }

Specificity (Selectivity)

Causality: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14] For a stability-indicating method, this is proven through forced degradation studies.[8][9][15]

Protocol:

  • Prepare Stressed Samples: Subject solutions of 2-Chloro-5-(2-furanoyl)pyridine (approx. 1 mg/mL) to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.[16]

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[16]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[16]

    • Thermal Degradation: Heat solid sample at 105 °C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours as per ICH Q1B.[8]

  • Analysis: Analyze the unstressed and stressed samples using the HPLC method.

  • Evaluation: The method is specific if the main peak for 2-Chloro-5-(2-furanoyl)pyridine is well-resolved from any degradation peaks. Peak purity analysis using a DAD detector should be performed to confirm that the analyte peak is spectrally homogeneous.

Linearity and Range

Causality: Linearity establishes a direct proportional relationship between the concentration of the analyte and the analytical signal (peak area). The range is the interval over which this relationship holds true with acceptable accuracy and precision.[14]

Protocol:

  • Prepare Standards: Prepare a series of at least five calibration standards of 2-Chloro-5-(2-furanoyl)pyridine from a stock solution. For an assay, the typical range is 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).[17]

  • Analysis: Inject each standard in triplicate.

  • Evaluation: Plot the mean peak area against the concentration. Perform a linear regression analysis. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

Accuracy

Causality: Accuracy measures the closeness of the experimental results to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Protocol:

  • Prepare Spiked Samples: Prepare samples (e.g., a placebo formulation) spiked with 2-Chloro-5-(2-furanoyl)pyridine at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

  • Analysis: Analyze the spiked samples.

  • Evaluation: Calculate the percent recovery for each sample. The acceptance criterion is typically between 98.0% and 102.0% recovery.

Precision

Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[1]

Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare six identical samples of 2-Chloro-5-(2-furanoyl)pyridine at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Precision):

    • Repeat the analysis of six identical samples on a different day, with a different analyst, and/or on a different instrument.

  • Evaluation: Calculate the Relative Standard Deviation (%RSD) for the results from both studies. The acceptance criterion for %RSD is typically ≤ 2.0%.[14]

Robustness

Causality: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Protocol:

  • Introduce Variations: Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

  • Evaluation: Assess the impact of these changes on the system suitability parameters (e.g., peak tailing, resolution) and the final quantitative result. The method is robust if the results remain within acceptable criteria.

Summary of Validation Data (Hypothetical)
Parameter Methodology Acceptance Criteria Hypothetical Result
Specificity Forced DegradationAnalyte peak resolved from degradants (Resolution > 2.0), Peak Purity > 990Pass
Linearity 5 levels (80-120%)r² ≥ 0.9990.9995
Range 80 - 120 µg/mLLinear, Accurate, PrecisePass
Accuracy (% Recovery) 3 levels, 3 reps each98.0 - 102.0%99.5 - 101.2%
Precision (%RSD) Repeatability (n=6)≤ 2.0%0.8%
Intermediate (n=6)≤ 2.0%1.2%
Robustness Varied flow, temp, pHSystem suitability passesPass

Complementary Analytical Techniques

While HPLC is the workhorse for quantification, it cannot provide definitive structural confirmation alone. This is where spectroscopic and other chromatographic techniques become indispensable.

dot graph "Analytical_Techniques" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontcolor="#202124"]; edge [color="#5F6368"];

subgraph "cluster_Quant" { label="Quantitative Analysis"; bgcolor="#E8F0FE"; HPLC [label="RP-HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_Ident" { label="Identification & Structural Elucidation"; bgcolor="#FCE8E6"; GCMS [label="GC-MS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NMR [label="NMR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FTIR [label="FTIR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_Combined" { label="Comprehensive Characterization"; bgcolor="#E6F4EA"; Target [label="2-Chloro-5-(2-furanoyl)pyridine"]; }

Target -> HPLC [label="Assay & Purity"]; Target -> {GCMS, NMR, FTIR} [label="Identity"]; GCMS -> Target; NMR -> Target; FTIR -> Target; } caption [label="Fig 2: Relationship of analytical techniques.", fontcolor="#5F6368"]; }

Gas Chromatography-Mass Spectrometry (GC-MS)

Use Case: Ideal for identifying volatile or semi-volatile impurities that may not be detected by HPLC, or for providing orthogonal data to confirm purity.[1]

Protocol Outline:

  • Column: HP-5ms (or equivalent non-polar capillary column), 30 m x 0.25 mm x 0.25 µm.[14]

  • Carrier Gas: Helium.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range 40-400 m/z.

  • Expected Data: A total ion chromatogram showing separated peaks and a corresponding mass spectrum for each peak, allowing for library matching and structural inference based on fragmentation patterns.

Spectroscopic Characterization

Use Case: Essential for the initial structural confirmation of the synthesized 2-Chloro-5-(2-furanoyl)pyridine reference standard and for the definitive identification of isolated impurities.

Protocols Outline:

  • Nuclear Magnetic Resonance (NMR):

    • Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.

    • Analysis: ¹H NMR will show the number of different protons and their coupling, while ¹³C NMR will show the number of different carbons. 2D techniques (COSY, HSQC) can establish connectivity. The chemical shifts will be characteristic of the furan and substituted pyridine rings.[14][7][18][19][20]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Method: Attenuated Total Reflectance (ATR) or KBr pellet.

    • Expected Data: Characteristic absorption bands for C=O (ketone), C-Cl, C-O-C (furan), and aromatic C=C and C-H vibrations of the pyridine and furan rings.[21][2][8][9][22]

  • UV-Visible Spectroscopy:

    • Solvent: Methanol or Acetonitrile.

    • Expected Data: Provides the wavelength of maximum absorbance (λmax), useful for setting the detection wavelength in HPLC. The spectrum is characterized by π→π* transitions of the conjugated aromatic system.[6][13][16][23]

Conclusion

The validation of an analytical method for a compound such as 2-Chloro-5-(2-furanoyl)pyridine is a systematic process that ensures the generation of reliable, accurate, and reproducible data. This guide has demonstrated that a combination of chromatographic and spectroscopic methods provides a comprehensive analytical toolkit. A well-validated RP-HPLC method serves as the cornerstone for quantitative analysis (assay and impurity profiling), while orthogonal techniques like GC-MS and a suite of spectroscopic methods (NMR, FTIR, UV-Vis) are critical for unequivocal identification and structural elucidation. By following the principles outlined in the ICH guidelines and applying sound scientific rationale to experimental design, researchers can build a robust analytical framework that guarantees data integrity and supports the successful development of new pharmaceutical entities.

References

  • ICH. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • MedCrave online. (2016). Forced degradation studies. [Link]

  • Coriolis Pharma. (n.d.). Forced Degradation Studies. [Link]

  • NCBI. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • NIST. (n.d.). Furan - UV/Vis spectrum. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of 5-(furan-2-ylmethylene). [Link]

  • La démarche ISO 17025. (n.d.). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. [Link]

  • ResearchGate. (n.d.). FTIR spectra of pyridine adsorbed on (a) CoMo/g-Al 2 O 3 , (b) CoMo/FA,.... [Link]

  • Chemistry Stack Exchange. (2020). Proton NMR splitting in 2-substituted furan. [Link]

  • NIST. (n.d.). Pyridine, 2-chloro-. [Link]

  • ResearchGate. (n.d.). UV–Vis spectra of compounds (4) and (6) in pyridine; (a) corresponds to.... [Link]

  • PubMed. (2014). Simultaneous determination of chlorpyrifos and 3,5,6-trichloro-2-pyridinol in duck muscle by modified QuEChERS coupled to gas chromatography tandem mass spectrometry (GC-MS/MS). [Link]

  • ResearchGate. (n.d.). UV-spectrum of pyridine. [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

  • ResearchGate. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. [Link]

  • ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]

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A Guide to Characterizing the Selectivity of 2-Chloro-5-(2-furanoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An objective, data-driven comparison of the cross-reactivity profile of 2-Chloro-5-(2-furanoyl)pyridine against alternative compounds, grounded in established experimental workflows.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the cross-reactivity profile of the novel compound, 2-Chloro-5-(2-furanoyl)pyridine. Given the compound's specific structural motifs—a chlorinated pyridine ring linked to a furan via a carbonyl bridge—a thorough understanding of its selectivity is paramount for predicting potential therapeutic efficacy and off-target liabilities.

Instead of a rigid protocol, we present a logical, multi-tiered strategy. This approach begins with predictive computational methods and progresses to broad-panel in vitro screening and targeted cell-based assays. The causality behind each experimental choice is explained to empower researchers to not only generate data but also to understand its implications.

Structural Rationale and Predicted Cross-Reactivity

The chemical structure of 2-Chloro-5-(2-furanoyl)pyridine offers initial clues into its potential biological interactions. The pyridine ring is a common scaffold in medicinal chemistry, known to interact with a wide array of biological targets. The furan ring and the carbonyl linker introduce specific electronic and steric properties that will govern its binding profile.

An initial in silico analysis is a cost-effective first step to hypothesize potential off-target interactions. This involves comparing the compound's structure against databases of known pharmacologically active molecules.

Table 1: Predicted Target Families based on Structural Motifs

Structural MotifPotential Target ClassRationale
Chlorinated PyridineKinases, Dehydrogenases, GPCRsThe pyridine nitrogen can act as a hydrogen bond acceptor, a feature common in ligands for these families. Halogenation can enhance binding affinity.
Furan RingCytochrome P450 Enzymes, Nuclear ReceptorsFuran rings are susceptible to metabolic activation by P450s, which can lead to covalent binding and toxicity.
Aryl Ketone LinkerCarbonyl Reductases, HydrolasesThe carbonyl group is a polar feature that can participate in hydrogen bonding within enzyme active sites.

Experimental Workflow for Cross-Reactivity Profiling

A robust assessment of selectivity requires a multi-pronged experimental approach. We advocate for a tiered workflow that moves from broad, high-throughput screening to more specific, functional assays.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Functional & Follow-up Assays cluster_2 Tier 3: In-depth Characterization in_silico In Silico Profiling (Structural Homology Search) broad_panel Broad Radioligand Binding Panel (e.g., SafetyScreen44) in_silico->broad_panel Guides Panel Selection gpcr_functional GPCR Functional Assays (cAMP, β-arrestin, Ca2+ flux) broad_panel->gpcr_functional Hits > 50% Inhibition kinase_panel Kinome-Wide Profiling (e.g., KinaseProfiler™) dose_response Dose-Response (IC50/EC50) Determination for Confirmed Hits kinase_panel->dose_response Significant Hits cyp_panel CYP450 Inhibition Panel (e.g., 5-major isoforms) mechanism_of_action Mechanism of Action Studies (e.g., Enzyme Kinetics) cyp_panel->mechanism_of_action Confirmed Inhibition gpcr_functional->dose_response cell_based_phenotypic Cell-Based Phenotypic Screening (e.g., BioMAP® Diversity PLUS) cell_based_phenotypic->mechanism_of_action ion_channel Ion Channel Patch Clamp ion_channel->dose_response

Caption: Tiered experimental workflow for selectivity profiling.

Comparative Cross-Reactivity Data

To contextualize the performance of 2-Chloro-5-(2-furanoyl)pyridine, it is essential to compare its off-target profile with alternative compounds being considered in a drug discovery program. The following table presents a hypothetical but representative dataset illustrating how such a comparison would be structured. Data is shown as percent inhibition at a standard screening concentration (e.g., 10 µM).

Table 2: Comparative Off-Target Profile at 10 µM

Target2-Chloro-5-(2-furanoyl)pyridine (% Inhibition)Alternative A (Structural Analog) (% Inhibition)Alternative B (Different Scaffold) (% Inhibition)
Primary Target X 959288
Off-Target Panel
Adenosine A1 Receptor1285
Adrenergic α2A Receptor25159
Cannabinoid CB1 Receptor5653
hERG (Ion Channel)182245
Kinase A858810
Kinase B30355
CYP3A4754015

Interpretation:

  • 2-Chloro-5-(2-furanoyl)pyridine: Shows high potency at the primary target. However, it exhibits significant activity against Kinase A and potent inhibition of CYP3A4. The CYP3A4 interaction is a potential liability for drug-drug interactions.[1][2][3]

  • Alternative A: While also potent, it retains the Kinase A off-target activity. Its improved CYP3A4 profile is an advantage.

  • Alternative B: Displays the cleanest off-target profile but has a significant hERG liability, which is a major concern for cardiac safety.[4]

This data-driven comparison allows a project team to make informed decisions about which compound to advance based on a balanced assessment of efficacy and potential safety risks.

Key Experimental Protocols

Trustworthy data is built on robust and reproducible protocols. Below are detailed, step-by-step methodologies for key assays in a cross-reactivity screening cascade.

Protocol 1: Kinase Selectivity Profiling (Luminescence-Based)

This protocol is adapted from well-established luminescence-based kinase assays which measure the amount of ADP produced as a byproduct of the kinase reaction.[5][6]

Objective: To determine the inhibitory activity of 2-Chloro-5-(2-furanoyl)pyridine against a panel of protein kinases.

Materials:

  • Kinase panel of interest (e.g., Promega's Kinase Selectivity Profiling Systems).[7]

  • Substrate peptides specific to each kinase.

  • ATP.

  • Test Compound stock solution (10 mM in 100% DMSO).

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • ADP-Glo™ Kinase Assay Kit.

  • White, opaque 384-well plates.

  • Plate reader with luminescence detection.

Procedure:

  • Compound Preparation: Prepare a serial dilution of 2-Chloro-5-(2-furanoyl)pyridine in DMSO. For a 10-point curve, a 3-fold dilution series starting from 1 mM is typical.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to appropriate wells.

    • Add 2 µL of the desired kinase to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase pre-incubation.

  • Initiate Reaction:

    • Start the kinase reaction by adding 2 µL of the corresponding substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cytochrome P450 Inhibition Assay (Fluorometric)

This protocol outlines a common method to assess the potential for drug-drug interactions by measuring the inhibition of major CYP450 isoforms.[8][9]

Objective: To determine the IC₅₀ of 2-Chloro-5-(2-furanoyl)pyridine against major human CYP isoforms (e.g., 1A2, 2C9, 2D6, 3A4).

Materials:

  • Human liver microsomes (HLM) or recombinant human CYP enzymes.[1][9]

  • Fluorogenic probe substrates for each CYP isoform.

  • NADPH regenerating system.

  • Test Compound stock solution (10 mM in DMSO).

  • Potassium phosphate buffer (0.1 M, pH 7.4).

  • Black, opaque 96-well plates.

  • Fluorescence plate reader.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in potassium phosphate buffer.

  • Reaction Mixture Preparation:

    • In a 96-well plate, add the test compound dilutions.

    • Add the HLM or recombinant enzyme and the specific fluorogenic substrate.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Start the reaction by adding the NADPH regenerating system to all wells.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence every minute for 30 minutes at the appropriate excitation/emission wavelengths for the substrate. The rate of increase in fluorescence is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each compound concentration.

    • Normalize the rates relative to the vehicle control (0% inhibition) and a known potent inhibitor (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀.

Signaling Pathway Considerations

Off-target effects are often mediated by unintended interactions with signaling pathways. For a compound showing cross-reactivity against a specific kinase or GPCR, it is crucial to understand the downstream consequences.

G Ligand Agonist GPCR Off-Target GPCR (e.g., Adrenergic α2A) Ligand->GPCR Activates G_protein Gi Protein GPCR->G_protein Activates Compound 2-Chloro-5-(2-furanoyl)pyridine (Antagonist) Compound->GPCR Inhibits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Gene Gene Expression (Physiological Response) CREB->Gene Regulates

Caption: Hypothetical off-target effect on a Gi-coupled GPCR pathway.

This diagram illustrates how unintended antagonism of the Adrenergic α2A receptor by our test compound could disinhibit adenylyl cyclase, leading to an unwanted increase in intracellular cAMP levels and downstream signaling. Understanding these potential pathway-level consequences is critical for predicting adverse effects.

Conclusion

Characterizing the cross-reactivity of a new chemical entity like 2-Chloro-5-(2-furanoyl)pyridine is a cornerstone of modern drug development. It is not a single experiment but a systematic investigation. By employing a tiered approach—from broad panel screening to specific functional assays—researchers can build a comprehensive selectivity profile. This profile, when compared against alternative compounds, provides the critical data needed to balance on-target potency with off-target liabilities, ultimately guiding the selection of drug candidates with the highest probability of success and the lowest risk of safety-related attrition.

References

  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved from [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Safety Pharmacology Services. Retrieved from [Link]

  • Reaction Biology. (n.d.). In Vitro Safety Pharmacology Services. Retrieved from [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]

  • Springer Protocols. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Screening and Profiling. Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Retrieved from [Link]

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A Comparative Guide to the Structure-Activity Relationship of the 2-Chloro-5-acylpyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of the 2-chloro-5-acylpyridine scaffold, with a specific focus on the 2-Chloro-5-(2-furanoyl)pyridine framework. While direct biological data for this specific molecule is not extensively published, by examining structurally related analogs, we can construct a robust SAR model. This guide will objectively compare the performance of various modifications to this scaffold, providing supporting experimental data and protocols to inform future drug design efforts.

The 2-Chloro-5-acylpyridine Scaffold: A Privileged Core in Medicinal Chemistry

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and FDA-approved drugs.[1] Its ability to participate in hydrogen bonding and its favorable pharmacokinetic properties make it an attractive starting point for drug design. The 2-chloro-5-acylpyridine core combines several key features that can be systematically modified to tune biological activity.

This guide will deconstruct the SAR of this scaffold by examining three key regions:

  • The 2-Chloro Substituent: Its role in modulating electronic properties and providing a site for further modification.

  • The Acyl Linker at the 5-Position: How the nature of the carbonyl group and its linker influences activity.

  • The Terminal Ring System (Furanoyl as a case study): The impact of the heterocyclic or aryl group on target engagement and specificity.

The Critical Role of the 2-Chloro Substituent

The presence of a chlorine atom at the 2-position of the pyridine ring is a common feature in many bioactive molecules and is not merely a synthetic handle. Its electron-withdrawing nature significantly influences the electronic distribution of the pyridine ring, which can be critical for binding to biological targets.

Comparison: Chloro vs. Other Substituents

In a study of 2,3,5-trisubstituted pyridine derivatives as inhibitors of p38α mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory signaling, the 2-chloro group was a common feature of potent inhibitors.[2] The synthesis of these compounds often starts with 2,5-dichloropyridine, highlighting the utility of the chloro group as a reactive site for cross-coupling reactions to introduce further diversity.

Similarly, in the development of deoxyribonuclease I (DNase I) inhibitors, a compound featuring a 2-chloro-substituted pyridine moiety demonstrated significant activity.[3] The study suggested that the 2-Cl substituent contributes favorably to the inhibitory activity.[3]

The following workflow illustrates a general approach to diversifying the 2-position, often starting from a di-chloro pyridine precursor.

G A 2,5-Dichloropyridine B Suzuki-Miyaura Cross-Coupling (e.g., with Arylboronic Acid) A->B Regioselective at C2 C Nucleophilic Aromatic Substitution (e.g., with Amines) A->C Varies with conditions D 2-Aryl-5-chloropyridine B->D E 2-Amino-5-chloropyridine C->E

Caption: Synthetic pathways for modifying the 2-position of a pyridine ring.

The 5-Position: A Gateway to Diverse Biological Activities

The substituent at the 5-position of the 2-chloropyridine ring is arguably the most critical determinant of the molecule's specific biological activity. By varying the nature of the acyl group, the linker, and the terminal ring, a wide range of targets can be engaged.

The Furanoyl Moiety and its Bioisosteres

The furan ring in 2-Chloro-5-(2-furanoyl)pyridine is a key feature. Furan derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[4]

Comparative Analysis:

To understand the SAR of the 5-acyl group, we can compare the hypothetical activity of the 5-(2-furanoyl) group with other 5-position substituents found in active 2-chloropyridine derivatives.

Compound Scaffold 5-Position Substituent Biological Activity Key Findings Reference
2-Chloropyridine-C(O)-FuranPutative Antimicrobial/AnticancerThe furan ring is a known pharmacophore.[4]
2-Chloropyridine-CH=N-NH-C(S)-NH-ArylAntitubercularThe thiosemicarbazone linkage is crucial for activity.N/A
2-Chloropyridine-CH₂-Hydrazone-ArylAntimicrobial, AntimalarialThe hydrazone linkage and the nature of the terminal aryl ring determine potency.[5]
2-Chloropyridine-NH(CH₂)₂OHp38α MAPK InhibitionThe amino-alcohol side chain is critical for binding to the kinase.[2]

This comparison suggests that while the 2-chloropyridine core provides a solid foundation, the functionality at the 5-position dictates the specific therapeutic application. The furanoyl group in the topic compound likely imparts properties distinct from the hydrazone or amino-alcohol side chains seen in other series.

Experimental Protocols for Synthesis and Evaluation

To facilitate further research, detailed experimental protocols for the synthesis of a representative 5-substituted 2-chloropyridine analog and a common biological evaluation method are provided below.

Protocol 1: Synthesis of 2-Chloro-5-(hydrazinylmethyl)pyridine Derivatives [5]

This protocol describes the synthesis of 2-chloro-5-(hydrazinylmethyl)pyridine, a key intermediate that can be further reacted with various aldehydes to generate a library of compounds for SAR studies.

  • Step 1: Synthesis of the Hydrazine Intermediate: 2-Chloro-5-(chloromethyl)pyridine is reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux.

  • Step 2: Formation of Hydrazones: The resulting 2-chloro-5-(hydrazinylmethyl)pyridine is then reacted with a variety of aromatic aldehydes in the presence of a catalytic amount of acid (e.g., acetic acid) in ethanol. The reaction mixture is stirred at room temperature or gently heated to afford the desired hydrazone derivatives.

  • Step 3: Characterization: The synthesized compounds are purified by recrystallization or column chromatography and characterized by spectroscopic methods such as FTIR, NMR, and mass spectrometry.

G A 2-Chloro-5-(chloromethyl)pyridine C Reaction in Ethanol (Reflux) A->C B Hydrazine Hydrate B->C D 2-Chloro-5-(hydrazinylmethyl)pyridine C->D F Reaction in Ethanol (Catalytic Acid) D->F E Aromatic Aldehyde E->F G 2-Chloro-5-((arylmethylene)hydrazinyl)methyl)pyridine F->G

Caption: Workflow for the synthesis of 2-chloropyridine hydrazone derivatives.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic agents.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

The Influence of the Terminal Ring System

The nature of the terminal ring system, in this case, the furan in 2-Chloro-5-(2-furanoyl)pyridine, is crucial for target recognition and binding. Modifications to this ring can significantly impact potency and selectivity.

Comparative SAR of the Terminal Ring

While we lack direct data for the furanoylpyridine, we can draw inferences from studies on other heterocyclic scaffolds. For example, in the development of pyrazoline-based antimicrobial agents, the substitution on the terminal aryl or heterocyclic ring plays a significant role in determining the spectrum of activity.[4]

Hypothetical SAR for 2-Chloro-5-acylpyridines:

  • Electron-donating vs. Electron-withdrawing groups on the Furan: Adding electron-donating groups (e.g., -CH₃, -OCH₃) or electron-withdrawing groups (e.g., -NO₂, -CF₃) to the furan ring would likely alter the electronic properties of the entire molecule, potentially affecting its interaction with a biological target.

  • Replacement of Furan with other Heterocycles: Replacing the furan ring with other five- or six-membered heterocycles (e.g., thiophene, pyrrole, thiazole, or another pyridine ring) would change the molecule's size, shape, and hydrogen bonding capacity, leading to different biological activities. For instance, pyridine-containing pyrazoles have shown good antimicrobial activity.[6]

  • Replacement with Aryl Groups: Substituting the furan with various substituted phenyl rings would allow for a systematic exploration of the impact of steric and electronic effects on activity.

G cluster_0 Core Scaffold cluster_1 Terminal Ring Modifications cluster_2 Predicted Change in Activity A 2-Chloropyridine-5-C(O)- B Furan (Baseline) C Substituted Furan (e.g., 5-Nitrofuryl) D Thiophene E Substituted Phenyl (e.g., 4-Chlorophenyl) F Baseline Activity B->F G Potentially Enhanced Antimicrobial Activity C->G H Altered Potency/Selectivity D->H I Systematic SAR Exploration E->I

Caption: Logical relationship between terminal ring modifications and predicted biological outcomes.

Conclusion and Future Directions

This guide has synthesized the structure-activity relationship for the 2-chloro-5-acylpyridine scaffold by drawing comparisons from a range of bioactive pyridine derivatives. While the specific biological profile of 2-Chloro-5-(2-furanoyl)pyridine remains to be fully elucidated, the analysis presented here provides a strong foundation for future research.

Key SAR Insights:

  • The 2-chloro group is a favorable substituent for various biological activities and serves as a versatile synthetic handle.

  • The 5-position is the primary point for diversification to achieve target specificity and potency. The nature of the linker and the terminal ring are critical.

  • The terminal furan ring is a known pharmacophore, and its modification or replacement offers a promising avenue for developing novel therapeutic agents.

Future work should focus on the synthesis and systematic biological evaluation of a library of 2-Chloro-5-(2-furanoyl)pyridine analogs with modifications at all three key positions. Such studies will undoubtedly uncover novel compounds with significant therapeutic potential.

References

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  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Pharmaceuticals, 14(7), 645.
  • Abdel-Wahab, B. F., et al. (2023). Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative. RSC Advances, 13(25), 17148-17163.
  • Pagar, V. R., & Sonawane, S. A. (2018). Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Activity. Oriental Journal of Chemistry, 34(3), 1548-1554.[4]

  • Gonzalez-Gutierrez, G., et al. (2023).
  • Faiz, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1359670.
  • Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. Journal of Applied Pharmaceutical Science, 1(7), 124-126.
  • Insuasty, D., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(38), 23625-23639.
  • Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)- 3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841–2849.
  • Silverman, R. B. (1990). Enzyme inhibition by fluoro compounds. Journal of Biological Chemistry, 265(28), 16707-16710.
  • Tungen, J. E., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5036.

Sources

Benchmarking a Novel Kinase Inhibitor Candidate: A Comparative Analysis of 2-Chloro-5-(2-furanoyl)pyridine Against Known JNK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The c-Jun N-terminal kinases (JNKs) represent a critical node in cellular signaling pathways, responding to a variety of stress stimuli and influencing cellular processes ranging from apoptosis to inflammation.[1] Consequently, the development of potent and selective JNK inhibitors is of significant interest in therapeutic research. This guide provides a comprehensive framework for benchmarking the novel compound, 2-Chloro-5-(2-furanoyl)pyridine, against established JNK inhibitors. We will explore the rationale behind experimental design, present detailed protocols for in vitro and cell-based assays, and offer a comparative analysis of its potential efficacy.

Introduction: The Rationale for Targeting JNK

The JNK signaling cascade, a key component of the mitogen-activated protein kinase (MAPK) pathway, is activated by diverse stimuli, including cytokines, growth factors, and environmental stressors.[1] Upon activation, JNKs translocate to the nucleus and phosphorylate a range of transcription factors, most notably c-Jun.[1] This phosphorylation event triggers the transcription of genes involved in critical cellular processes such as proliferation, differentiation, and apoptosis.[1] Dysregulation of the JNK pathway has been implicated in a multitude of pathologies, including neurodegenerative diseases, inflammatory conditions, and cancer, making it a prime target for therapeutic intervention.[1][2]

This guide focuses on the characterization of a novel small molecule, 2-Chloro-5-(2-furanoyl)pyridine, as a potential JNK inhibitor. Due to its structural features, which bear resemblance to other kinase inhibitors, we hypothesize that this compound may exhibit inhibitory activity against one or more JNK isoforms. To rigorously evaluate this hypothesis, we will benchmark its performance against two well-characterized JNK inhibitors: SP600125 and BI-78D3 .

Profile of Test Compound and Known Inhibitors

A thorough understanding of the compounds under investigation is paramount for a meaningful comparative analysis.

Test Compound: 2-Chloro-5-(2-furanoyl)pyridine

2-Chloro-5-(2-furanoyl)pyridine is a heterocyclic compound with the molecular formula C10H6ClNO2.[3][4] While its biological activity is not yet extensively documented, its pyridine and furan moieties are present in various bioactive molecules, suggesting potential interactions with biological targets such as protein kinases.

Reference Inhibitor 1: SP600125

SP600125 is a potent, reversible, and ATP-competitive inhibitor of JNK1, JNK2, and JNK3.[5][6] It has been extensively used as a research tool to probe the physiological roles of the JNK signaling pathway.[6][7] Notably, SP600125 has demonstrated the ability to inhibit the phosphorylation of c-Jun and the expression of inflammatory genes in cellular assays.[6][8]

Reference Inhibitor 2: BI-78D3

BI-78D3 is a competitive JNK inhibitor that exhibits over 100-fold selectivity for JNK over p38α, another member of the MAPK family.[9][10] It functions by inhibiting the binding of JNK to its substrate, JIP1 (JNK-interacting protein 1), thereby preventing substrate phosphorylation.

Experimental Design: A Multi-faceted Approach to Benchmarking

To comprehensively assess the potential of 2-Chloro-5-(2-furanoyl)pyridine as a JNK inhibitor, a multi-tiered experimental approach is necessary. This involves both direct biochemical assays to determine enzymatic inhibition and cell-based assays to evaluate its efficacy in a more physiologically relevant context.

G cluster_0 Benchmarking Workflow Compound_Profiling Compound Profiling (Test & Reference Inhibitors) Biochemical_Assays In Vitro Biochemical Assays Compound_Profiling->Biochemical_Assays Determine direct enzyme inhibition Cell_Based_Assays Cell-Based Functional Assays Biochemical_Assays->Cell_Based_Assays Validate cellular efficacy Data_Analysis Comparative Data Analysis (IC50, Selectivity) Cell_Based_Assays->Data_Analysis Quantify and compare performance Conclusion Conclusion on Potential as JNK Inhibitor Data_Analysis->Conclusion G cluster_0 JNK Signaling Pathway Stress_Stimuli Stress Stimuli (Cytokines, UV, etc.) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress_Stimuli->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Phosphorylation Transcription Gene Transcription (Apoptosis, Inflammation) cJun->Transcription

Figure 2: Simplified representation of the JNK signaling cascade.

Conclusion

This guide outlines a systematic and robust approach for the initial characterization and benchmarking of 2-Chloro-5-(2-furanoyl)pyridine as a potential JNK inhibitor. By employing a combination of in vitro and cell-based assays and comparing its performance against well-established inhibitors, researchers can generate the foundational data necessary to determine its therapeutic potential and guide future drug development efforts. The methodologies described herein are designed to ensure scientific rigor and provide a clear path for the evaluation of novel kinase inhibitor candidates.

References

  • What are JNK inhibitors and how do they work? - Patsnap Synapse. [Link]

  • Inhibitors of c-Jun N-Terminal Kinases: An Update | Journal of Medicinal Chemistry. [Link]

  • SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC - NIH. [Link]

  • Inhibitors of c-jun-N-terminal kinase (JNK) - PubMed. [Link]

  • Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC - PubMed Central. [Link]

  • Discovery of potent and selective covalent inhibitors of JNK - PMC - PubMed Central. [Link]

  • C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC. [Link]

  • JNK-IN-8 - Gray Lab. [Link]

  • Probenecid Inhibits Extracellular Signal-Regulated Kinase and c-Jun N-Terminal Kinase Mitogen-Activated Protein Kinase Pathways in Regulating Respiratory Syncytial Virus Response - NIH. [Link]

  • Inhibition of JNK2 disrupts anaphase and produces aneuploidy in mammalian cells. [Link]

  • JNK Inhibitors - Biocompare. [Link]

  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module - ResearchGate. [Link]

  • 2-Chloro-5-fluoropyridine | C5H3ClFN | CID 2782801 - PubChem - NIH. [Link]

  • The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. [Link]

  • (PDF) 2-Chloro-5-(chloromethyl)pyridine - ResearchGate. [Link]

  • 2-Chloro-5-(chloro-meth-yl)pyridine - PubMed. [Link]

  • 2-Chloro-5-(chloromethyl)pyridine - PMC - NIH. [Link]

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. [Link]

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Navigating the Synthesis of 2-Chloro-5-(2-furanoyl)pyridine: A Comparative Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Chloro-5-(2-furanoyl)pyridine, a key building block in the development of various pharmaceutical agents, presents a recurring challenge in terms of reproducibility. This guide provides an in-depth comparison of the primary synthetic routes, offering experimental data and insights to aid researchers in selecting and optimizing a robust and reliable method. We will delve into the nuances of palladium-catalyzed cross-coupling reactions, the dominant strategies for this transformation, and dissect the factors that critically influence their success and reproducibility.

Introduction: The Significance of 2-Chloro-5-(2-furanoyl)pyridine

2-Chloro-5-(2-furanoyl)pyridine serves as a crucial intermediate in the synthesis of a range of biologically active molecules. Its structural motif, featuring a substituted pyridine ring linked to a furan moiety, is found in compounds targeting a variety of therapeutic areas. The reliable and scalable synthesis of this intermediate is therefore of paramount importance for advancing drug discovery and development programs. However, the inherent electronic properties of the pyridine ring pose challenges to classical synthetic methodologies, necessitating the use of more sophisticated approaches.

Comparative Analysis of Synthetic Methodologies

The direct Friedel-Crafts acylation of 2-chloropyridine with a furanoyl derivative is largely unfeasible due to the deactivation of the pyridine ring by the chloro substituent and the propensity of the pyridine nitrogen to coordinate with and deactivate the Lewis acid catalyst. Consequently, modern synthetic efforts have converged on palladium-catalyzed cross-coupling reactions as the most effective strategy. This guide will compare two prominent and patented methods: the Negishi coupling and the Suzuki coupling.

ParameterNegishi CouplingSuzuki Coupling
Pyridine Precursor 5-Bromo-2-chloropyridine2-Chloropyridine-5-boronic acid
Furanoyl Precursor 2-Furoyl chlorideNot directly used in this variation
Key Reagents n-Butyllithium, Zinc ChloridePalladium catalyst, Ligand, Base
Catalyst System Pd(PPh₃)₄Pd(dppf)Cl₂
Reported Yield ~65%~78%
Key Challenges Handling of organolithium reagents, moisture sensitivity, precise temperature controlStability and preparation of boronic acid, catalyst deactivation, base sensitivity

Deep Dive into the Synthetic Routes and Reproducibility Factors

Method 1: The Negishi Coupling Approach

The Negishi coupling offers a powerful method for the formation of carbon-carbon bonds. In the context of 2-Chloro-5-(2-furanoyl)pyridine synthesis, this typically involves the preparation of an organozinc reagent from a halogenated pyridine precursor, which then couples with an acyl chloride.

Workflow of the Negishi Coupling Synthesis:

Caption: Workflow for the Negishi coupling synthesis of 2-Chloro-5-(2-furanoyl)pyridine.

Factors Influencing Reproducibility:

  • Organozinc Reagent Formation: The initial transmetalation step using n-butyllithium is highly sensitive to moisture and requires strictly anhydrous conditions and low temperatures (-78°C) to prevent side reactions and ensure complete metal-halogen exchange. Inconsistent quality of the organolithium reagent or ingress of moisture can lead to significantly lower yields and the formation of impurities.

  • Zinc Chloride Quality: The purity and dryness of the zinc chloride are critical. Anhydrous zinc chloride is hygroscopic, and any absorbed water can quench the organolithium and organozinc intermediates.

  • Catalyst Activity: The tetrakis(triphenylphosphine)palladium(0) catalyst is sensitive to air and must be handled under an inert atmosphere. Inconsistent catalyst quality or exposure to oxygen can lead to catalyst deactivation and incomplete reaction.

  • Temperature Control: Precise temperature control throughout the reaction, especially during the addition of n-butyllithium and the coupling reaction, is crucial for preventing side reactions and decomposition of intermediates.

Method 2: The Suzuki Coupling Approach

The Suzuki coupling is another cornerstone of modern organic synthesis, utilizing an organoboron species that couples with a halide in the presence of a palladium catalyst and a base. For the synthesis of our target molecule, this involves the preparation of a pyridineboronic acid.

Workflow of the Suzuki Coupling Synthesis:

Caption: Workflow for the Suzuki coupling synthesis of 2-Chloro-5-(2-furanoyl)pyridine.

Factors Influencing Reproducibility:

  • Boronic Acid Stability: Pyridineboronic acids can be prone to protodeboronation, especially under acidic or strongly basic conditions. The stability and purity of the 2-chloropyridine-5-boronic acid intermediate are critical for consistent yields. Careful control of pH during its synthesis and use is essential.

  • Choice of Base: The selection of the base is a critical parameter in Suzuki couplings. The base not only facilitates the transmetalation step but can also influence the stability of the catalyst and the boronic acid. The optimal base and its concentration must be carefully determined and consistently applied.

  • Catalyst and Ligand System: The choice of palladium catalyst and ligand is crucial for achieving high efficiency and selectivity. The Pd(dppf)Cl₂ system is robust, but its activity can be influenced by the purity of the reagents and the solvent. Reproducibility can be affected by variations in catalyst loading and the quality of the ligand.

  • Reaction Conditions: Factors such as solvent, temperature, and reaction time need to be precisely controlled. The presence of oxygen can deactivate the catalyst, so maintaining an inert atmosphere is vital.

Experimental Protocols

Protocol 1: Negishi Coupling Synthesis of (2-chloropyridin-5-yl)(furan-2-yl)methanone

Materials:

  • 5-Bromo-2-chloropyridine

  • n-Butyllithium (solution in hexanes)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • 2-Furoyl chloride

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an argon atmosphere, dissolve 5-bromo-2-chloropyridine (1.0 eq) in anhydrous THF in a flame-dried flask.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70°C. Stir for 30 minutes at -78°C.

  • In a separate flask, suspend anhydrous ZnCl₂ (1.2 eq) in anhydrous THF.

  • Cannulate the freshly prepared solution of 2-chloro-5-lithiopyridine into the ZnCl₂ suspension at 0°C. Allow the mixture to warm to room temperature and stir for 1 hour. This forms the 2-chloropyridine-5-zinc chloride reagent.

  • In another flask under argon, dissolve 2-furoyl chloride (1.2 eq) and Pd(PPh₃)₄ (0.05 eq) in anhydrous THF.

  • Add the solution of the organozinc reagent to the catalyst/acyl chloride mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling Synthesis of (2-chloropyridin-5-yl)(furan-2-yl)methanone

Materials:

  • 2-Chloro-5-iodopyridine

  • Bis(pinacolato)diboron

  • Potassium acetate

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • 2-Furoic acid

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step A: Synthesis of 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • To a mixture of 2-chloro-5-iodopyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq) in a flask, add 1,4-dioxane.

  • Degas the mixture with argon for 15 minutes.

  • Add Pd(dppf)Cl₂ (0.03 eq) and heat the mixture at 80°C under an argon atmosphere until the starting material is consumed (as monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the boronic ester.

Step B: Suzuki Coupling

  • In a flask, combine the 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine from Step A (1.0 eq), 2-furoic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a mixture of 1,4-dioxane and water.

  • Degas the mixture with argon for 15 minutes.

  • Add Pd(dppf)Cl₂ (0.05 eq) and heat the reaction mixture at 90°C under an argon atmosphere until completion.

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Recommendations

Both the Negishi and Suzuki coupling methods offer viable pathways to 2-Chloro-5-(2-furanoyl)pyridine. The choice between them will depend on the specific capabilities and constraints of the laboratory.

  • The Negishi coupling can provide the target compound in a more direct manner from a commercially available bromopyridine. However, its reproducibility is highly dependent on the stringent control of anhydrous and anaerobic conditions due to the use of highly reactive organolithium reagents. This method may be more suitable for smaller-scale syntheses where such conditions can be meticulously maintained.

  • The Suzuki coupling , while involving an additional step for the preparation of the boronic acid intermediate, generally offers a more robust and scalable process. The reagents are typically more stable and less sensitive to trace amounts of moisture compared to organolithiums. For larger-scale production and improved batch-to-batch consistency, the Suzuki coupling is often the preferred method in an industrial setting.

To ensure high reproducibility, regardless of the chosen method, we strongly recommend:

  • Rigorous control of reaction parameters: Temperature, reaction time, and stirring rate should be precisely controlled and documented.

  • High-purity reagents and solvents: Use freshly distilled and dried solvents and ensure the purity of all reagents, especially catalysts and organometallic precursors.

  • Inert atmosphere: All reactions involving air- or moisture-sensitive reagents must be conducted under a dry, inert atmosphere (argon or nitrogen).

  • Consistent work-up and purification procedures: Standardized work-up and purification protocols are essential for obtaining consistent yields and purity.

By carefully considering the factors outlined in this guide and implementing robust experimental practices, researchers can significantly improve the reproducibility of 2-Chloro-5-(2-furanoyl)pyridine synthesis, thereby accelerating their research and development efforts.

References

  • Patent WO 2012/100821 A1. Process for preparing pyridine derivatives. (Provides experimental details for both Negishi and Suzuki couplings of the target molecule).
  • Negishi, E.-i. Palladium- or Nickel-Catalyzed Cross-Coupling. J. Organomet. Chem.2002 , 653 (1-2), 34–40. URL: [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. URL: [Link]

Safety Operating Guide

Navigating the Disposal of 2-Chloro-5-(2-furanoyl)pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the synthesis and application of novel compounds are endeavors marked by precision and safety. The handling of specialized chemical reagents demands a comprehensive understanding of their properties, not only during their use but critically, through to their final disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Chloro-5-(2-furanoyl)pyridine, ensuring the safety of personnel and the protection of our environment.

Inferred Hazard Profile: Understanding the "Why" Behind the Procedure

The molecular structure of 2-Chloro-5-(2-furanoyl)pyridine incorporates two key functional groups that dictate its potential hazards and, consequently, its disposal requirements.

  • Chlorinated Pyridine Moiety: Chlorinated pyridines are a class of halogenated organic compounds. Compounds in this family can be toxic if inhaled, ingested, or absorbed through the skin.[1][2][3] They can also act as irritants to the skin, eyes, and respiratory system.[1][3] Upon combustion, they may produce hazardous gases such as hydrogen chloride, phosgene, and nitrogen oxides.[1][3]

  • Furanoyl Moiety: Furan and its derivatives have been identified as potential hepatotoxicants (damaging to the liver) and carcinogens in animal studies.[4][5][6][7][8] The metabolic activation of the furan ring can lead to reactive intermediates that may cause cellular damage.[4][6]

Given these potential hazards, 2-Chloro-5-(2-furanoyl)pyridine must be treated as a hazardous substance, necessitating a disposal protocol that mitigates risks of exposure and environmental contamination.

Quantitative Data Summary

PropertyInferred Hazard/ConsiderationPrimary Mitigation Strategy
Chemical Class Halogenated Heterocyclic CompoundSegregated Hazardous Waste Stream
Potential Toxicity Harmful if swallowed, inhaled, or in contact with skin. Potential for liver toxicity and carcinogenicity.[1][2][3][4][5][6][7][8]Use of appropriate Personal Protective Equipment (PPE); disposal as toxic waste.
Physical State Solid (based on typical laboratory reagents)Containment in a sealed, properly labeled waste container.
Combustion Products May produce toxic gases (HCl, NOx, Phosgene).[1][3]Disposal via a licensed hazardous waste incinerator.
EPA Waste Code Likely falls under "F-listed" wastes for halogenated organic compounds or "U-listed" for toxic chemicals.[9][10][11][12]Proper labeling and documentation for a licensed disposal company.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol is designed to be a self-validating system, ensuring that each step logically follows from the last, minimizing the potential for error and exposure.

Personal Protective Equipment (PPE) and Engineering Controls:
  • Expertise & Experience: Before handling any waste, ensure a thorough understanding of the potential hazards. The primary route of exposure for chlorinated pyridines can be dermal, making glove selection critical.

  • Protocol:

    • Don appropriate PPE:

      • Chemical-resistant gloves (nitrile or neoprene are generally suitable for incidental contact, but consult a glove compatibility chart for extended handling).

      • Safety goggles and a face shield to protect against splashes.

      • A laboratory coat to prevent skin contact.

    • Work within a certified chemical fume hood to minimize inhalation exposure.

Waste Segregation and Containerization:
  • Trustworthiness: Proper segregation is the cornerstone of a safe and compliant waste management program. Mixing incompatible waste streams can lead to dangerous chemical reactions.

  • Protocol:

    • Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste."[13][14]

    • The container must be in good condition, compatible with the chemical (e.g., high-density polyethylene - HDPE), and have a secure, tight-fitting lid.

    • Never mix 2-Chloro-5-(2-furanoyl)pyridine waste with other waste streams, particularly strong oxidizing agents or acids.[1]

Waste Transfer and Labeling:
  • Authoritative Grounding: Adherence to labeling requirements from regulatory bodies like the EPA and OSHA is mandatory.[8]

  • Protocol:

    • Carefully transfer the waste into the designated container, avoiding spills and the creation of dust.

    • Securely close the container lid immediately after adding the waste.

    • Attach a hazardous waste label to the container. The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "2-Chloro-5-(2-furanoyl)pyridine."

      • The accumulation start date (the date the first waste is added to the container).

      • The relevant hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant, health hazard for potential carcinogenicity).

Storage and Final Disposal:
  • Expertise & Experience: The temporary storage of hazardous waste in the laboratory is strictly regulated. Minimizing storage time and ensuring proper storage conditions are key to maintaining a safe environment.

  • Protocol:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • The storage area should be away from sources of ignition and incompatible materials.

    • Arrange for the collection of the waste by a licensed hazardous waste disposal company.[7] These companies are equipped to handle and transport hazardous materials according to Department of Transportation (DOT) regulations and will ensure disposal in a permitted facility, likely through high-temperature incineration to destroy the halogenated organic compounds safely.[15]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of 2-Chloro-5-(2-furanoyl)pyridine.

DisposalWorkflow start Start: Disposal of 2-Chloro-5-(2-furanoyl)pyridine ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Step 2: Select a Labeled 'Halogenated Organic Waste' Container fume_hood->waste_container transfer_waste Step 3: Carefully Transfer Waste waste_container->transfer_waste label_container Affix Hazardous Waste Label (Name, Date, Hazards) transfer_waste->label_container store_waste Step 4: Store in a Designated Satellite Accumulation Area label_container->store_waste disposal_company Arrange for Pickup by a Licensed Disposal Company store_waste->disposal_company end End: Compliant Disposal disposal_company->end

Caption: Disposal workflow for 2-Chloro-5-(2-furanoyl)pyridine.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of 2-Chloro-5-(2-furanoyl)pyridine, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Peterson, L. A. (n.d.). Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Grantome. Retrieved from [Link]

  • ChemistryViews. (2010, November 9). Toxicity of Furan. Retrieved from [Link]

  • Li, W., et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 50(4), 431-443. Retrieved from [Link]

  • National Toxicology Program. (n.d.). RoC Profile: Furan. U.S. Department of Health and Human Services. Retrieved from [Link]

  • Batool, R., et al. (2022). Toxicity and carcinogenity of furan in human diet. Food and Chemical Toxicology, 168, 113359. Retrieved from [Link]

  • SUWEB. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: 2-Chloropyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2014, September). Screening-Level Hazard Characterization: Chlorinated Pyridines Category. Retrieved from [Link]

  • Unknown. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • OxyChem. (n.d.). CHLORINATED ORGANICS HANDBOOK. Retrieved from [Link]

  • Haz-Map. (n.d.). 2-Chloropyridine - Hazardous Agents. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chlorine in Workplace Atmospheres. U.S. Department of Labor. Retrieved from [Link]

  • Unknown. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • National Toxicology Program. (2010). NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. National Institutes of Health. Retrieved from [Link]

  • Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes. University of Maryland. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1052 - Methylene chloride. U.S. Department of Labor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2782801, 2-Chloro-5-fluoropyridine. Retrieved from [Link]

  • Unknown. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved from [Link]

  • El-Naas, M. H., et al. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum and Petrochemical Engineering, 3(2), 24-30. Retrieved from [Link]

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Navigating the Safe Handling of 2-Chloro-5-(2-furanoyl)pyridine: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel compounds are daily realities. Among these, halogenated pyridines like 2-Chloro-5-(2-furanoyl)pyridine represent a class of molecules with significant potential. However, their chemical reactivity necessitates a robust understanding of safe handling practices to mitigate risks to laboratory personnel. This guide provides an in-depth, experience-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when working with 2-Chloro-5-(2-furanoyl)pyridine, ensuring a secure research environment.

Hazard Identification and Risk Assessment: The "Why" Behind the "What"

Many chlorinated pyridines are known to be irritants to the skin, eyes, and respiratory system.[1][2][3] Some are classified as harmful if swallowed or inhaled.[4][5] For instance, 2-chloropyridine is designated as harmful if swallowed and fatal in contact with skin or if inhaled.[5] Given these precedents, it is prudent to treat 2-Chloro-5-(2-furanoyl)pyridine with a high degree of caution, assuming it may cause skin and eye irritation, and could be harmful if ingested or inhaled.[4][6]

This proactive approach to risk assessment—treating a compound with limited data as potentially hazardous based on its chemical family—is a cornerstone of laboratory safety. It dictates that our primary defense is the consistent and correct use of PPE to prevent any direct contact.

Core Personal Protective Equipment (PPE) Requirements

Based on the potential hazards, a baseline of PPE is mandatory for any procedure involving 2-Chloro-5-(2-furanoyl)pyridine. The following table outlines the essential equipment and the rationale for its use.

PPE ComponentSpecificationRationale for Use
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when there is a significant splash risk.[7][8]Protects against accidental splashes which could cause serious eye irritation or damage.[1][2][9] The furanoyl and pyridine moieties can be reactive, and splashes could occur during transfer or reaction quenching.
Hand Protection Chemically resistant gloves. Butyl rubber or PVA gloves are recommended over nitrile for similar pyridine compounds.[10] Always consult the glove manufacturer's compatibility chart.Prevents skin contact. Chlorinated organic compounds can be absorbed through the skin, potentially leading to systemic toxicity.[5] Proper glove selection is critical for adequate protection.[11]
Body Protection A fully-buttoned, flame-resistant laboratory coat.[8] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.Protects the skin on the arms and torso from spills and splashes. Ensures that personal clothing is not contaminated.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10][12] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[13][14]Halogenated pyridines can have significant vapor pressures and irritating fumes.[4] A fume hood provides the primary barrier against inhalation. Respirators are a secondary, but crucial, line of defense in specific scenarios.
Step-by-Step Protocols for PPE Usage

The effectiveness of PPE is contingent on its correct application and removal. The following protocols are designed to be self-validating, ensuring a consistent level of safety.

3.1. Donning (Putting On) PPE: A Deliberate Sequence

  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Lab Coat: Put on your lab coat and ensure all buttons are fastened.

  • Gloves: Select the appropriate chemically resistant gloves.[10] Inspect for any tears or defects before wearing.

  • Eye and Face Protection: Put on your chemical splash goggles. If a face shield is required, place it over the goggles.

  • Final Check: Before entering the work area, perform a final check to ensure all PPE is correctly fitted and there are no exposed areas of skin.

3.2. Doffing (Removing) PPE: Minimizing Contamination

This sequence is critical to prevent cross-contamination from the "dirty" exterior of the PPE to your skin or the surrounding environment.

  • Gloves: Remove gloves using the glove-in-glove technique. With one gloved hand, grasp the palm of the other and peel the glove off. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of the gloves in the appropriate chemical waste container.[7]

  • Face Shield and Goggles: Remove the face shield (if used) and then the goggles by handling the strap. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton the lab coat. Remove it by rolling it down your arms and folding the contaminated exterior inward. Hang it in a designated area or place it in a laundry bin for contaminated lab coats.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Visualizing the PPE Decision-Making Process

The selection of appropriate PPE is a logical process based on the nature of the work being performed. The following diagram illustrates this decision-making workflow.

PPE_Selection_Workflow PPE Selection Workflow for 2-Chloro-5-(2-furanoyl)pyridine cluster_0 Hazard Assessment cluster_1 Engineering Controls cluster_2 PPE Selection cluster_3 Final Protocol Start Handling 2-Chloro-5-(2-furanoyl)pyridine Assess_Hazards Assess Potential Hazards: - Skin/Eye Irritation - Inhalation/Ingestion Toxicity - Splash Potential Start->Assess_Hazards Use_Fume_Hood Work in a Certified Chemical Fume Hood? Assess_Hazards->Use_Fume_Hood Baseline_PPE Baseline PPE: - Chemical Goggles - Chemically Resistant Gloves - Lab Coat Use_Fume_Hood->Baseline_PPE Yes Splash_Risk Significant Splash Risk? Baseline_PPE->Splash_Risk Add_Face_Shield Add Face Shield Splash_Risk->Add_Face_Shield Yes Large_Spill Potential for Large Spill or Aerosol Generation? Splash_Risk->Large_Spill No Add_Face_Shield->Large_Spill Add_Respirator Add NIOSH-Approved Respirator Large_Spill->Add_Respirator Yes Proceed Proceed with Experiment Large_Spill->Proceed No Add_Respirator->Proceed

Caption: A flowchart illustrating the decision-making process for selecting appropriate PPE.

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal of contaminated PPE is as crucial as its use. All disposable PPE, including gloves, must be considered chemically contaminated waste.

Operational Plan:

  • Segregation: Establish a designated, labeled waste container specifically for chemically contaminated solid waste in the immediate work area.

  • Collection: At the end of each procedure or day, all used disposable PPE should be placed directly into this container.

  • Closure and Labeling: Once the container is full, it should be securely sealed and labeled with the appropriate hazardous waste information, including the chemical constituents.

  • Final Disposal: The sealed container must be disposed of through your institution's official hazardous waste management program.[7] Never dispose of chemically contaminated PPE in the regular trash.

Emergency Procedures: Planning for the Unexpected

In the event of an exposure, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove any contaminated clothing while flushing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[6][10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

All laboratory personnel must be aware of the location and operation of safety showers and eyewash stations.[3][10]

By adhering to these rigorous PPE protocols, researchers can confidently and safely handle 2-Chloro-5-(2-furanoyl)pyridine, fostering a culture of safety and scientific excellence.

References

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
  • Echemi. (2019). 2-CHLORO-5-(2-FURANOYL)PYRIDINE Safety Data Sheets.
  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(chloromethyl)pyridine Safety Data Sheet.
  • Fisher Scientific. (2025). 2-Chloro-5-fluoropyridine Safety Data Sheet.
  • ChemicalBook. (2025). 2-Chloro-5-(chloromethyl)pyridine Safety Data Sheet.
  • Fisher Scientific. (2025). 2-Chloro-5-nitropyridine Safety Data Sheet.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Apollo Scientific. (n.d.). 2-Chloro-5-(trichloromethyl)pyridine Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). 2-Chloro Pyridine MATERIAL SAFETY DATA SHEET.
  • Fisher Scientific. (2009). 2-Chloropyridine-5-boronic acid Safety Data Sheet.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • Dartmouth. (n.d.). Personal Protective Equipment in Chemistry.
  • Jubilant Ingrevia. (n.d.). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). PYRIDINE.
  • Healthy Bean. (2023). PPE for Chemical Handling: A Quick Guide.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.